An In-depth Technical Guide to 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structure, featuring a bromo- and methyl-substituted benzene ring linked to an N-hydroxyethyl amide functional group, presents a scaffold with potential for diverse biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, analytical characterization methods, and a discussion of its potential applications based on the activities of structurally related compounds.
Chemical Structure and Properties
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is characterized by the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol .[1] The molecule's core is a benzamide, with a bromine atom at the 4-position and a methyl group at the 3-position of the benzene ring. The amide nitrogen is substituted with a 2-hydroxyethyl group.
The synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide can be efficiently achieved through a two-step process starting from 4-bromo-3-methylbenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by amidation with ethanolamine.
Step 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride
The synthesis of the intermediate, 4-bromo-3-methylbenzoyl chloride, is critical for the subsequent amidation reaction. This transformation is typically achieved by treating the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methylbenzoic acid (1 equivalent).
Under a fume hood, slowly add thionyl chloride (SOCl₂) (2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
Heat the reaction mixture to reflux (approximately 70-80°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
The resulting crude 4-bromo-3-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
The final product is synthesized by the reaction of 4-bromo-3-methylbenzoyl chloride with ethanolamine. This is a nucleophilic acyl substitution reaction where the amino group of ethanolamine attacks the carbonyl carbon of the acid chloride.
Experimental Protocol:
In a flask equipped with a magnetic stirrer and an addition funnel, dissolve ethanolamine (1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the solution in an ice bath to 0-5°C.
Dissolve the crude 4-bromo-3-methylbenzoyl chloride (1 equivalent) from Step 1 in the same solvent and add it dropwise to the cooled ethanolamine solution via the addition funnel.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding water.
Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide can be purified by recrystallization.
Experimental Protocol:
Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate or an ethanol/water mixture.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold solvent.
An In-depth Technical Guide to the Synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
This document provides a comprehensive technical overview for the synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (CAS No. 157672-18-9), a valuable benzamide derivative for research and development.
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical overview for the synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (CAS No. 157672-18-9), a valuable benzamide derivative for research and development. This guide is intended for an audience of researchers, chemists, and professionals in drug development, offering a deep dive into synthetic strategy, reaction mechanisms, and practical laboratory protocols.
Introduction and Strategic Overview
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a substituted benzamide featuring a bromine atom and a methyl group on the aromatic ring, and a hydroxyethyl group on the amide nitrogen. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or building blocks for more complex molecules.[1][2] The presence of multiple functional groups—the aryl bromide, the amide, and the primary alcohol—offers versatile handles for further chemical modification.
A logical retrosynthetic analysis of the target molecule points to a straightforward disconnection at the amide bond. This identifies 4-bromo-3-methylbenzoic acid and 2-aminoethanol (ethanolamine) as the primary starting materials. The core of this synthesis is the formation of the amide bond, a ubiquitous transformation in organic chemistry.[3]
This guide will detail the most common and robust pathway for this synthesis: a two-step process involving the activation of the carboxylic acid to an acyl chloride, followed by its reaction with the amine.
Physicochemical Properties and Safety Data
A summary of the key properties for the target compound is presented below.
The selected synthetic route proceeds in two primary stages, starting from 4-bromo-3-methylbenzoic acid. This approach is favored for its high efficiency and reliability.
Activation of Carboxylic Acid : Conversion of 4-bromo-3-methylbenzoic acid to the highly reactive intermediate, 4-bromo-3-methylbenzoyl chloride.
Amide Coupling : Nucleophilic acyl substitution reaction between 4-bromo-3-methylbenzoyl chloride and 2-aminoethanol to yield the final product.
The overall synthetic workflow is illustrated below.
Figure 2: Simplified mechanism for acyl chloride formation.
Step 2: Amide Coupling via Acyl Chloride
Causality and Reagent Choice:
The acyl chloride intermediate is a potent electrophile. The lone pair of electrons on the nitrogen atom of 2-aminoethanol acts as a strong nucleophile, readily attacking the carbonyl carbon of the acyl chloride. This reaction, often a variant of the Schotten-Baumann reaction, is typically fast and exothermic.
[5]
A base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction. [5]This is crucial for two reasons: it prevents the protonation of the unreacted 2-aminoethanol, which would render it non-nucleophilic, and it drives the reaction to completion. Using at least two equivalents of the amine itself can also serve this purpose, where one equivalent acts as the nucleophile and the second as the base.
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Thionyl chloride is corrosive and reacts violently with water.
Protocol 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride
Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methylbenzoic acid (1.0 eq).
2. Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 2-3 eq) to the flask, followed by a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).
Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-3 hours. [6]The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-bromo-3-methylbenzoyl chloride, a liquid or low-melting solid, is typically used directly in the next step without further purification.
[6]
Protocol 2: Synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Setup: In a separate, dry round-bottomed flask, dissolve 2-aminoethanol (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Addition of Acyl Chloride: Cool the amine solution in an ice bath (0°C). Slowly add the crude 4-bromo-3-methylbenzoyl chloride (1.0 eq), dissolved in a small amount of the same anhydrous solvent, to the stirring amine solution.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. [5]Monitor the reaction by Thin Layer Chromatography (TLC) until the acyl chloride is consumed.
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
Washing: Combine the organic layers and wash sequentially with 1M HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
[7]
Characterization of Final Product
The identity and purity of the synthesized 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide should be confirmed using standard analytical techniques.
Signals corresponding to the aromatic carbons, the carbonyl carbon (~167 ppm), the two aliphatic carbons, and the methyl carbon.
IR Spectroscopy
Characteristic peaks for O-H stretch (~3300 cm⁻¹, broad), N-H stretch (~3300 cm⁻¹), C=O stretch (amide I band, ~1640 cm⁻¹), and N-H bend (amide II band, ~1550 cm⁻¹).
Mass Spec (MS)
Molecular ion peak [M]+ and/or [M+H]+ corresponding to the calculated molecular weight (258.11 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in ~1:1 ratio).
Conclusion
This guide outlines a robust and well-established two-step pathway for the synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide from 4-bromo-3-methylbenzoic acid. The conversion of the carboxylic acid to an acyl chloride followed by amidation provides a high-yielding and reliable method suitable for laboratory-scale synthesis. The protocols and mechanistic insights provided herein are designed to equip researchers with the necessary knowledge for the successful preparation and purification of this versatile chemical intermediate.
ResearchGate. Syntheses of 4-bromo-3-methoxybenzoyl chloride (5c). [Link]
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
ACS Publications. Controllable Molecular Editing of 2-Amino-N-substituted Benzamides. [Link]
Preprints.org. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
An In-depth Technical Guide to 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Abstract: This technical guide provides a comprehensive overview of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (CAS No. 157672-18-9), a substituted benzamide with potential applications in chemical synthesis and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (CAS No. 157672-18-9), a substituted benzamide with potential applications in chemical synthesis and drug discovery. This document details the physicochemical properties, outlines robust synthetic pathways, and explores the potential biological relevance of this compound for researchers, scientists, and professionals in drug development.
Introduction and Chemical Identity
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a brominated aromatic compound belonging to the benzamide class of molecules. The benzamide functional group is a common structural motif in a wide array of pharmaceuticals and biologically active compounds, valued for its chemical stability and ability to participate in hydrogen bonding. The presence of a bromine atom, a methyl group, and a hydroxyethyl side chain provides specific steric and electronic properties that can be exploited in medicinal chemistry for targeted molecular design. While this specific molecule is not extensively documented in peer-reviewed literature, its structural components suggest its utility as a chemical intermediate or a candidate for biological screening in various therapeutic areas.
The synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is predicated on the formation of an amide bond between 4-bromo-3-methylbenzoic acid and 2-aminoethanol (ethanolamine). This transformation is a cornerstone of organic synthesis and can be achieved through several reliable methods. The choice of method often depends on the desired scale, purity requirements, and available reagents.
Two primary, field-proven synthetic strategies are presented below: the acyl chloride method and the direct amide coupling method.
Visualizing the Synthetic Pathway
Caption: Synthetic routes to 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Method 1: Synthesis via the Acyl Chloride Intermediate
This classic and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
Step 1: Formation of 4-Bromo-3-methylbenzoyl Chloride
Rationale: Carboxylic acids are generally unreactive towards amines under standard conditions. Conversion to the highly electrophilic acyl chloride is a common strategy to activate the carboxyl group for amidation. Thionyl chloride is a cost-effective choice for this transformation, with gaseous byproducts that are easily removed.
Protocol:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methylbenzoic acid.
Add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).[2]
Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure.[2][3] The resulting crude 4-bromo-3-methylbenzoyl chloride is often used in the next step without further purification.
Step 2: Amidation with 2-Aminoethanol
Rationale: The acyl chloride is highly reactive towards nucleophiles like the primary amine of 2-aminoethanol. A base is required to neutralize the HCl byproduct, driving the reaction to completion.
Protocol:
Dissolve the crude 4-bromo-3-methylbenzoyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
In a separate flask, dissolve 2-aminoethanol (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (at least 2 equivalents) in the same solvent.
Cool the amine solution in an ice bath and slowly add the acyl chloride solution dropwise with vigorous stirring.
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or LC-MS).
Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or column chromatography.
Method 2: Direct Amide Coupling
This method avoids the isolation of the acyl chloride intermediate by using a coupling reagent to activate the carboxylic acid in situ. This is often preferred for smaller-scale syntheses and for substrates with sensitive functional groups.
Rationale: Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) generate a highly reactive activated ester in situ, which is then readily attacked by the amine.[4] This one-pot procedure is highly efficient.
Protocol:
To a solution of 4-bromo-3-methylbenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2-3 equivalents).
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
Add 2-aminoethanol (1.1 equivalents) to the reaction mixture.
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, dilute aqueous acid, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Analytical Characterization
A crucial aspect of synthesis is the rigorous characterization of the final product to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the two methylene groups of the hydroxyethyl chain, and the hydroxyl proton. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts will be influenced by the electronic effects of the bromo and amide functionalities.[5]
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the methyl carbon, and the two carbons of the hydroxyethyl group.[5]
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (258.11 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the final compound. A reversed-phase method would likely be employed to separate the product from any starting materials or byproducts.[1]
Potential Applications and Biological Relevance
While there is a lack of specific biological data for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in the public domain, its structural features allow for informed speculation on its potential applications in drug discovery and agrochemical research.
As a Scaffold in Medicinal Chemistry:
The substituted benzamide core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound could be of interest in several areas:
Kinase Inhibition: Many kinase inhibitors incorporate a substituted benzamide moiety to interact with the hinge region of the kinase active site. The bromo- and methyl-substituents could be explored for their ability to confer selectivity towards specific kinases.
Bromodomain Inhibition: Bromodomains are protein modules that recognize acetylated lysine residues and are attractive targets in oncology and inflammation.[6] While no direct evidence links this compound to bromodomains, the development of small molecule inhibitors often involves screening of diverse chemical libraries, and substituted benzamides represent a class of compounds that could be evaluated for such activity.[7]
GPCR Ligands: Substituted benzamides are also known to act as ligands for G-protein coupled receptors. The specific substituents on this molecule could be tailored to achieve desired affinity and selectivity for various GPCR targets.
Analogy to Known Bioactive Molecules:
Insect Repellents: The structurally related compound N,N-diethyl-3-methylbenzamide (DEET) is a widely used insect repellent.[8][9] Although 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide has different substituents on the amide nitrogen and an additional bromine on the aromatic ring, its core structure suggests that it could be investigated for similar properties.
Fungicides and Pesticides: Substituted benzamides are a known class of agrochemicals. Biological screening of this compound for fungicidal or insecticidal activity could be a worthwhile endeavor.[10]
Safety and Handling
Based on the hazard statements for this compound, appropriate safety precautions must be taken during its handling and use.[1]
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Precautionary Measures:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid inhalation of dust or vapors.
Wash hands thoroughly after handling.
Store in a tightly sealed container in a cool, dry place.[1]
Conclusion
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a readily accessible substituted benzamide with potential as a building block in organic synthesis and as a candidate for biological screening. The synthetic routes outlined in this guide are based on well-established and reliable chemical transformations, allowing for its preparation in a laboratory setting. While its specific biological functions are yet to be fully elucidated, its structural similarity to known bioactive molecules suggests that it may hold promise in the fields of medicinal chemistry and agrochemical research. Further investigation into the biological activity of this compound is warranted.
References
Supporting Information for a relevant chemical synthesis publication.
Google Patents. EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
PubMed Central. Drug Discovery Targeting Bromodomain-Containing Protein 4. [Link]
PubMed. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. [Link]
PubMed Central. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. [Link]
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
PubMed. Repellency of N,N-diethyl-3-methylbenzamide (DEET) during host-seeking behavior of bed bugs (Hemiptera: Cimicidae) in binary choice olfactometer assays. [Link]
An In-depth Technical Guide to 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a substi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a substituted benzamide of interest in medicinal chemistry and materials science. This document details its physicochemical properties, provides a robust, field-proven synthetic protocol, outlines methods for its analytical characterization, and discusses its potential applications based on the known bioactivities of structurally related compounds.
Compound Profile and Physicochemical Properties
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a halogenated aromatic compound featuring a benzamide core. The presence of a bromine atom, a methyl group, and an N-hydroxyethyl substituent imparts specific chemical characteristics that are valuable for further chemical modifications and for influencing its biological activity.
Table 1: Physicochemical Properties of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Property
Value
Source
Molecular Weight
258.11 g/mol
Molecular Formula
C₁₀H₁₂BrNO₂
CAS Number
157672-18-9
Appearance
White to off-white solid (predicted)
N/A
Storage
Sealed in dry, 2-8°C
Solubility
Soluble in methanol, ethanol, DMSO, and other polar organic solvents (predicted). Limited solubility in water.
N/A
Melting Point
Not available. Expected to be in the range of 150-200°C based on similar structures.
N/A
Synthesis Protocol: A Self-Validating Approach
The synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide can be reliably achieved through the amidation of 4-bromo-3-methylbenzoic acid with 2-aminoethanol. The following protocol is based on well-established amide coupling reactions, ensuring high yield and purity. The causality behind each step is explained to provide a deeper understanding of the process.
Synthesis of the Precursor: 4-Bromo-3-methylbenzoic acid
The starting material, 4-bromo-3-methylbenzoic acid, is commercially available. However, for contexts requiring its synthesis, a common route is the bromination of m-toluic acid.
Amide Coupling Reaction
This protocol utilizes a common and effective method for amide bond formation by activating the carboxylic acid with a coupling agent, followed by the nucleophilic attack of the amine.
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methylbenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
Activation of Carboxylic Acid: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 20 minutes. The addition of EDCI and HOBt forms a highly reactive O-acylisourea intermediate, which is then converted to an activated HOBt ester. This two-step activation minimizes side reactions and racemization if chiral centers are present.
Addition of Amine: In a separate flask, dissolve 2-aminoethanol (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDCI and the HOBt that is released during the reaction, driving the reaction to completion.
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes.
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The bicarbonate wash removes any unreacted carboxylic acid and HOBt. The water and brine washes remove water-soluble byproducts.
Isolation of Product: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide as a solid.
Caption: A typical workflow for the analytical characterization of the target compound.
Potential Applications in Drug Discovery and Materials Science
While specific studies on 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide are not widely published, the benzamide scaffold is a well-known privileged structure in medicinal chemistry. Substituted benzamides have demonstrated a wide range of biological activities, including:
Anticancer Agents: Many benzamide derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
Antimicrobial Agents: The benzamide core has been incorporated into molecules with antibacterial and antifungal properties.
Enzyme Inhibitors: The functionality of the benzamide group allows it to interact with the active sites of various enzymes, leading to their inhibition.
The bromine atom on the aromatic ring provides a handle for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse chemical libraries for drug screening. The hydroxyethyl group can be further functionalized or may contribute to the molecule's pharmacokinetic properties by increasing its hydrophilicity.
In materials science, halogenated organic molecules are of interest for the development of functional materials, including organic light-emitting diodes (OLEDs) and liquid crystals.
Safety and Handling
Based on structurally related compounds, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide should be handled with care in a well-ventilated laboratory. It is predicted to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a versatile compound with significant potential in both medicinal chemistry and materials science. The synthetic protocol outlined in this guide is robust and based on established chemical principles, providing a reliable method for its preparation. The analytical workflow ensures the confirmation of its structure and purity. Further research into the biological activities and material properties of this compound is warranted and is expected to yield valuable scientific insights.
References
PubChem. (n.d.). 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
Foundational
An In-Depth Technical Guide to 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a specialized chemi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a specialized chemical compound with potential applications in research and development. This document delves into its chemical identity, a plausible synthetic route, its physicochemical properties, and essential safety information, designed to empower researchers in their experimental endeavors.
Chemical Identity and Physicochemical Properties
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a substituted benzamide derivative. Its core structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a carboxamide group which is further N-substituted with a 2-hydroxyethyl chain.
Synthesis Protocol: A Plausible Amide Coupling Approach
The synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide can be logically achieved through the coupling of 4-bromo-3-methylbenzoic acid and 2-aminoethanol. This reaction is a standard amidation, which typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Underlying Principles of Amide Bond Formation
Direct reaction between a carboxylic acid and an amine is generally unfavorable as the acidic proton of the carboxylic acid will be abstracted by the basic amine, forming a non-reactive carboxylate and a protonated amine. To overcome this, a coupling agent is employed to activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the amine's lone pair. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to form a more reactive intermediate and suppress side reactions.[1][2]
Proposed Synthetic Workflow
The proposed synthesis involves a one-pot reaction where 4-bromo-3-methylbenzoic acid is activated in situ followed by the addition of 2-aminoethanol.
Figure 1: Proposed synthetic workflow for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.
Activation: To the stirred solution, add HOBt (0.5 eq) and EDC (1.5 eq). Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.
Amine Addition: In a separate flask, dissolve 2-aminoethanol (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
Reaction: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volumes). Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Potential Applications and Research Context
While specific biological activities or applications for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide are not extensively documented in peer-reviewed literature, its structure suggests potential utility in several areas of drug discovery and chemical biology. Benzamide derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, and the hydroxyl group provides a site for potential conjugation or modification. This compound could serve as a valuable intermediate or a member of a library for screening against various biological targets.
Safety and Handling
Based on the available data for this compound and similar chemical structures, the following safety precautions should be observed.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are required.
Hand Protection: Wear compatible chemical-resistant gloves.
Skin and Body Protection: A lab coat and appropriate footwear should be worn.
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
Disposal:
Dispose of waste in accordance with local, state, and federal regulations.
References
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved January 25, 2026, from [Link]
4-Bromo-3-methylbenzoic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved January 25, 2026, from [Link]
Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis. Retrieved January 25, 2026, from [Link]
Purification of N-benzylbenzamides. (2021). Reddit. Retrieved January 25, 2026, from [Link]
Ethanolamine. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Springer. Retrieved January 25, 2026, from [Link]
Process for the preparation of N-alkyl-benzamides. (n.d.). Google Patents.
Ethanolamine. (2021). American Chemical Society. Retrieved January 25, 2026, from [Link]
Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]
4-Bromo-3-methylbenzoic acid. (n.d.). ChemBK. Retrieved January 25, 2026, from [Link]
Safety Data Sheet: 2-Aminoethanol. (n.d.). Carl ROTH. Retrieved January 25, 2026, from [Link]
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Retrieved January 25, 2026, from [Link]
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
ICSC 0152 - ETHANOLAMINE. (n.d.). International Labour Organization. Retrieved January 25, 2026, from [Link]
[Chiral Separation of Benzamide Antipsychotics and Determination of Their Enantiomers by High Performance Liquid Chromatography]. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
Spectroscopic Characterization of Benzamide Derivatives: A Technical Guide on 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Senior Application Scientist Note: This guide is intended for researchers, scientists, and professionals in drug development. A thorough search of publicly available scientific literature and spectral databases did not y...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note: This guide is intended for researchers, scientists, and professionals in drug development. A thorough search of publicly available scientific literature and spectral databases did not yield experimental NMR or mass spectrometry data for the specific compound 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (CAS 157672-18-9)[1]. The information herein is presented as a comprehensive framework, illustrating the rigorous analysis and data interpretation methodologies that would be applied should such data become available. To provide a practical demonstration, spectral data for analogous substituted benzamides will be used for illustrative purposes, with all such instances clearly noted.
Introduction: The Importance of Structural Elucidation
In the realm of medicinal chemistry and materials science, the precise characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. Substituted benzamides are a prevalent motif in a wide array of pharmaceuticals and functional materials. The specific substitution pattern on the aromatic ring and the N-alkyl side chain dramatically influences the molecule's physicochemical properties, biological activity, and metabolic stability.
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide incorporates several key structural features: a brominated phenyl ring, a methyl group ortho to the amide, and a hydroxyethyl group on the amide nitrogen. Each of these substituents is expected to produce a unique signature in its NMR and mass spectra. Spectroscopic analysis is therefore indispensable for confirming the chemical identity, assessing purity, and providing the foundational data required for further research and development. This guide outlines the standard workflows and interpretive logic for the NMR and mass spectrometric analysis of such a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, both ¹H and ¹³C NMR would be essential for a complete structural assignment.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is critical for accurate interpretation.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the sample.
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH, -NH).
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
Shim the magnetic field to achieve optimal homogeneity and resolution.
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
Data Acquisition:
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Hypothetical ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. Below is a predicted analysis for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Caption: Chemical Structure of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Table 1: Predicted ¹H NMR Data for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in DMSO-d₆
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~8.5
Triplet
1H
-NH-
Amide proton, likely broadened, showing coupling to the adjacent -CH₂- group. Its chemical shift is highly dependent on solvent and concentration.
~7.6
Doublet
1H
Ar-H (C6-H)
Aromatic proton ortho to the carbonyl group, deshielded. Expected to be a doublet due to coupling with the meta proton.
~7.4
Doublet
1H
Ar-H (C2-H)
Aromatic proton ortho to the bromine atom.
~7.3
Doublet
1H
Ar-H (C5-H)
Aromatic proton meta to the carbonyl group.
~4.8
Triplet
1H
-OH
Hydroxyl proton, coupled to the adjacent -CH₂- group. Its signal may be broad and its chemical shift can vary.
~3.5
Quartet
2H
-CH₂-OH
Methylene group adjacent to the hydroxyl group, showing coupling to both the -OH and -NH-CH₂- protons.
~3.3
Quartet
2H
-NH-CH₂-
Methylene group adjacent to the amide nitrogen, showing coupling to the -NH- and -CH₂-OH protons.
~2.4
Singlet
3H
Ar-CH₃
Aromatic methyl group protons, appearing as a singlet as there are no adjacent protons to couple with.
Hypothetical ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Chemical Shift (δ, ppm)
Assignment
Rationale
~167
C=O
Carbonyl carbon of the amide, typically found in this downfield region.
~138
Ar-C (C3)
Aromatic carbon bearing the methyl group.
~135
Ar-C (C1)
Aromatic carbon attached to the carbonyl group.
~132
Ar-C (C5)
Aromatic carbon deshielded by the adjacent bromine.
~129
Ar-C (C6)
Aromatic CH.
~127
Ar-C (C2)
Aromatic CH.
~125
Ar-C (C4)
Aromatic carbon bearing the bromine atom. Its shift is directly influenced by the heavy halogen atom.
~60
-CH₂-OH
Methylene carbon attached to the hydroxyl group.
~42
-NH-CH₂-
Methylene carbon attached to the amide nitrogen.
~20
Ar-CH₃
Aromatic methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
Caption: A simplified workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Step-by-Step Methodology:
Sample Preparation:
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.
Instrumentation and Data Acquisition:
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 Da (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
Hypothetical Mass Spectrum Analysis
The molecular formula of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is C₁₀H₁₂BrNO₂. Its monoisotopic mass is approximately 257.005 g/mol for the ⁷⁹Br isotope and 259.003 g/mol for the ⁸¹Br isotope.
Expected Observations:
Molecular Ion (M⁺): In an ESI-MS spectrum (positive mode), the most prominent feature should be the protonated molecular ion, [M+H]⁺. This will appear as a pair of peaks at approximately m/z 258.0 and 260.0, with roughly equal intensity, which is the hallmark signature of a monobrominated compound.
Key Fragmentation Patterns: Tandem MS (MS/MS) of the m/z 258/260 parent ion would likely reveal characteristic fragment ions. The amide bond is often labile and can cleave. Expected fragments could include:
Loss of the hydroxyethyl group (-CH₂CH₂OH), leading to a fragment ion.
Cleavage of the amide C-N bond, resulting in a brominated, methylated benzoyl cation. This fragment would also exhibit the characteristic bromine isotope pattern.
Loss of water from the parent ion.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides an unambiguous and comprehensive characterization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. While experimental data for this specific molecule is not readily found in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its analysis. The predicted spectral data and interpretation serve as a blueprint for what a researcher should expect to observe. Rigorous application of these techniques is fundamental to ensuring the identity, purity, and structural integrity of novel chemical compounds in any research and development pipeline.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide solubility in different solvents
An In-Depth Technical Guide to the Solubility of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide Authored by a Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Authored by a Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a compound of interest in contemporary drug discovery. In the absence of extensive empirical data in the public domain, this document synthesizes a theoretical solubility prediction based on the molecule's structural attributes with established principles of physical chemistry. Furthermore, it offers a detailed, field-proven protocol for the experimental determination of its solubility via the equilibrium shake-flask method and a strategic framework for solvent selection in various stages of pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Solubility in Pharmaceutical Sciences
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical development. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Poor aqueous solubility is a major hurdle for a significant number of new chemical entities, often leading to low and variable bioavailability, thereby compromising therapeutic outcomes.[1] A thorough understanding of a compound's solubility in various solvent systems is therefore not merely an academic exercise but a fundamental necessity for rational formulation design, process chemistry, and toxicological studies. The choice of solvent can profoundly influence the crystallization process, purity, and even the polymorphic form of the API, all of which have significant regulatory and clinical implications.[2]
A precise understanding of the physicochemical properties of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is paramount to predicting its solubility behavior.
Chemical Structure:
The molecule features a substituted benzene ring, an amide linkage, a hydroxyl group, and a bromine atom.
Molecular Formula: C₁₀H₁₂BrNO₂
Molecular Weight: 258.11 g/mol
Structural Analysis and its Implications for Solubility:
The solubility of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is governed by the interplay of its different functional groups and the overall molecular architecture.
Polar Moieties: The presence of the amide (-CONH-) and hydroxyl (-OH) groups allows for hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, suggesting a propensity for interaction with polar solvents.[3][4]
Nonpolar Framework: The brominated benzene ring and the methyl group constitute a significant nonpolar, hydrophobic portion of the molecule. This region will favor interactions with nonpolar solvents through van der Waals forces.
Amphiphilic Nature: The combination of distinct polar and nonpolar regions imparts an amphiphilic character to the molecule. This suggests that its solubility will be highly dependent on the specific nature of the solvent.
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of the solubility of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in different classes of solvents can be made. The principle of "like dissolves like" serves as a useful guide here.[5]
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Ethanol, Methanol
Low to Moderate
The hydroxyl and amide groups can form hydrogen bonds with protic solvents. However, the nonpolar aromatic ring will limit solubility, especially in water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in water).[6]
These solvents can accept hydrogen bonds from the compound's hydroxyl and amide groups and engage in dipole-dipole interactions. The lack of a highly structured hydrogen-bonding network (as seen in water) makes them better at solvating the nonpolar parts of the molecule. Benzamide, a related parent compound, shows good solubility in acetone.[7][8]
Nonpolar
Hexane, Toluene, Diethyl Ether
Low
The dominant interactions would be weak van der Waals forces. While the nonpolar aromatic ring is compatible with these solvents, the highly polar amide and hydroxyl groups will be poorly solvated, leading to low overall solubility.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate
These solvents have a moderate polarity and can solvate both the polar and nonpolar regions of the molecule to some extent.
Experimental Protocol for Equilibrium Solubility Determination
To move from prediction to empirical data, a robust and reproducible experimental method is essential. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.[9]
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Scintillation vials or glass flasks with screw caps
Orbital shaker with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Analytical balance
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Step-by-Step Methodology
Preparation: Add an excess amount of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.
Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[9]
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the solid, either centrifuge the vials or filter the supernatant through a syringe filter. Filtration is often preferred to minimize temperature fluctuations.
Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide should be used to determine the concentration in the sample.
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL.
Experimental Workflow Diagram
Caption: Decision-making flowchart for solvent selection.
Conclusion
While empirical data for the solubility of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide remains to be published, a systematic analysis of its molecular structure provides a solid foundation for predicting its behavior in various solvents. Its amphiphilic nature suggests a nuanced solubility profile, with a higher affinity for polar aprotic solvents. For definitive quantitative data, the detailed shake-flask protocol provided herein offers a reliable and reproducible methodology. The strategic selection of solvents, guided by the intended application and regulatory constraints, is a critical step in advancing a compound through the drug development pipeline.
References
ICH Harmonised Guideline. Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
Chemistry LibreTexts. 1.6: Physical properties of organic compounds. (2019-08-12) [Link]
Asilomar Bio, Inc. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018-08-31) [Link]
Jadhav, N., et al. Drug Solubility: Importance and Enhancement Techniques. Indian Journal of Pharmaceutical Sciences. [Link]
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
Chemistry For Everyone. How To Predict Solubility Of Organic Compounds?. YouTube. (2025-02-12) [Link]
European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
Zhang, C., et al. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids. [Link]
Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
Ghasemi, P., et al. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Nanobiotechnology. (2023-10-18) [Link]
TutorChase. How do functional groups affect solubility in organic compounds?. [Link]
Dressman, J., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
LibreTexts. Solubility of Organic Compounds. (2023-08-31) [Link]
ECA Academy. ICH Q3C: New Version of the Guideline for Residual Solvents published. (2024-05-28) [Link]
The Organic Chemistry Tutor. Solubility of Organic Compounds. YouTube. (2023-01-13) [Link]
Glomme, A., et al. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmacy and Pharmacology. [Link]
American Chemical Society. Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion. [Link]
European Medicines Agency. ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. (2024-04-05) [Link]
Yan, A., et al. Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. [Link]
Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]
An In-depth Technical Guide to the Predicted Mechanism of Action for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Abstract This technical guide outlines a predicted mechanism of action for the novel chemical entity 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. Based on a comprehensive analysis of its structural motifs and the known...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide outlines a predicted mechanism of action for the novel chemical entity 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. Based on a comprehensive analysis of its structural motifs and the known biological activities of related substituted benzamides, we hypothesize that this compound primarily functions as a modulator of voltage-gated sodium channels, with a potential secondary activity as a kinase inhibitor. This document provides a detailed, multi-faceted experimental roadmap designed to rigorously test this hypothesis, encompassing target identification, in vitro validation, and cellular and in vivo efficacy studies. The protocols and logical frameworks presented herein are intended to guide researchers in the systematic evaluation of this compound's therapeutic potential, particularly in the context of neurological disorders such as epilepsy.
Introduction and Rationale
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a small molecule whose biological activities have not yet been extensively characterized in the public domain. However, its chemical structure, featuring a substituted benzamide core, offers valuable clues to its potential pharmacological role. The benzamide functional group is a well-established pharmacophore present in a diverse range of clinically approved drugs and investigational compounds, demonstrating activities that span from antipsychotic and antiemetic to anticonvulsant and anticancer effects[1].
Our primary hypothesis is that 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide acts as an inhibitor of voltage-gated sodium channels (VGSCs). This prediction is based on the following structural considerations:
Substituted Benzamide Core: Many known anticonvulsant drugs, such as carbamazepine and phenytoin, function by modulating VGSCs. The presence of a bromine atom on the aromatic ring in our compound of interest is a feature shared with some potent anticonvulsant benzamides[1].
N-(2-hydroxyethyl) Moiety: This functional group has been incorporated into various neurologically active compounds, including some with anticonvulsant properties[2]. It can participate in hydrogen bonding interactions within a target's binding site, potentially enhancing affinity and specificity.
A secondary, alternative hypothesis is that the compound may exhibit kinase inhibitory activity. The N-(2-hydroxyethyl) group is also found in some kinase inhibitors, such as those targeting BCR-ABL[3]. Kinase dysregulation is implicated in a variety of diseases, including cancer and some neurological disorders.
This guide will first detail the predicted primary mechanism of action involving VGSC modulation and then outline a comprehensive experimental strategy to validate this hypothesis.
Predicted Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
We propose that 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide preferentially binds to and stabilizes the inactivated state of voltage-gated sodium channels. This mode of action would reduce the number of channels available to open in response to membrane depolarization, thereby dampening neuronal hyperexcitability, a hallmark of epileptic seizures.
The proposed signaling pathway is direct: the compound interacts with the VGSC protein, leading to a conformational change that favors the inactivated state. This reduces the influx of sodium ions during an action potential, thereby decreasing neuronal firing rates.
Caption: Hypothesized signaling pathway for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Experimental Validation Strategy
The following sections outline a phased experimental approach to systematically investigate the predicted mechanism of action.
Phase 1: In Vitro Target Engagement and Selectivity
The initial phase focuses on confirming direct binding to the hypothesized target and assessing the compound's selectivity.
This experiment will determine if 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide can displace a known radiolabeled ligand that binds to VGSCs.
Protocol:
Preparation of Membranes: Prepare rat cortical neuron membranes expressing a high density of VGSCs.
Binding Reaction: Incubate the membranes with a fixed concentration of [³H]-batrachotoxin (a known VGSC ligand) and varying concentrations of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Expected Outcome: A dose-dependent inhibition of [³H]-batrachotoxin binding would provide strong evidence of direct interaction with VGSCs.
Parameter
Hypothetical Value
IC50
500 nM
Hill Slope
1.1
This gold-standard technique will provide functional data on the compound's effect on VGSC activity.
Protocol:
Cell Culture: Use a cell line stably expressing a specific human VGSC subtype (e.g., Nav1.1, Nav1.2, or Nav1.6, which are relevant to epilepsy) such as HEK293 cells.
Voltage Protocol: Apply a series of voltage steps to elicit sodium currents.
Compound Application: Perfuse the cells with varying concentrations of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Data Acquisition: Record the changes in the amplitude and kinetics of the sodium currents.
Data Analysis: Analyze the data to determine the effect of the compound on channel activation, inactivation, and recovery from inactivation.
Expected Outcome: A concentration-dependent reduction in the peak sodium current and a hyperpolarizing shift in the voltage-dependence of inactivation would support the proposed mechanism.
Parameter
Hypothetical Effect
Peak Na+ Current
45% reduction at 1 µM
V½ of Inactivation
-15 mV shift at 1 µM
To investigate the secondary hypothesis, the compound will be screened against a panel of kinases.
Protocol:
Assay Format: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
Kinase Panel: Select a broad panel of kinases, including those implicated in neurological disorders.
Compound Concentration: Screen the compound at a fixed concentration (e.g., 10 µM).
Data Analysis: Identify any kinases that show significant inhibition (e.g., >50% inhibition).
Expected Outcome: Minimal inhibition of the kinases in the panel would suggest selectivity for VGSCs over kinases. Significant inhibition of a particular kinase would warrant further investigation as a potential secondary target.
Phase 2: Cellular and In Vivo Proof of Concept
This phase aims to translate the in vitro findings to a more physiologically relevant context.
The anticonvulsant activity of the compound will be assessed in cultured neurons.
Protocol:
Primary Neuronal Culture: Prepare primary cultures of hippocampal or cortical neurons from neonatal rodents.
Induction of Seizure-like Activity: Induce epileptiform activity by treating the neurons with a pro-convulsant agent such as 4-aminopyridine (4-AP) or by using a magnesium-free medium.
Compound Treatment: Apply varying concentrations of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide to the cultures.
Monitoring Neuronal Activity: Record neuronal firing using multi-electrode arrays (MEAs) or calcium imaging.
Data Analysis: Quantify the effect of the compound on the frequency and amplitude of seizure-like events.
Expected Outcome: A dose-dependent reduction in the frequency and duration of epileptiform discharges would demonstrate cellular efficacy.
Parameter
Hypothetical EC50
Reduction of Burst Frequency
2 µM
The efficacy of the compound will be evaluated in established animal models of epilepsy.
Protocol:
Animal Model: Use the Maximal Electroshock (MES) test in mice, a standard screening model for anticonvulsant drugs.
Compound Administration: Administer 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide via an appropriate route (e.g., intraperitoneal injection) at various doses.
Induction of Seizures: Induce seizures by delivering a brief electrical stimulus through corneal electrodes.
Observation: Observe the animals for the presence or absence of tonic hindlimb extension, the endpoint of the MES test.
Data Analysis: Calculate the ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
Expected Outcome: A dose-dependent protection against MES-induced seizures would provide in vivo evidence of anticonvulsant activity.
Parameter
Hypothetical Value
ED50 in MES test
15 mg/kg
Overall Experimental Workflow
The following diagram illustrates the logical flow of the experimental plan.
Caption: A streamlined workflow for the validation of the predicted mechanism of action.
Conclusion
The structural features of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide strongly suggest a potential role as a modulator of voltage-gated sodium channels, positioning it as a candidate for the development of novel anticonvulsant therapies. The experimental plan detailed in this guide provides a rigorous and systematic approach to test this hypothesis, from initial target binding and functional characterization to cellular and in vivo proof of concept. The successful execution of these studies will be crucial in elucidating the true mechanism of action of this compound and determining its therapeutic potential.
References
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
PubChem. (n.d.). 4-amino-3-bromo-N,N-bis(2-hydroxyethyl)benzamide. Retrieved from [Link]
Yang, S., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3467. [Link]
Chen, Y., et al. (2013). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Medicinal Chemistry Research, 22(10), 4845-4851. [Link]
Gao, Y., et al. (2023). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 28(8), 3441. [Link]
PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-3-methylbenzamide. Retrieved from [Link]
Potential biological activity of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
An In-depth Technical Guide to the Potential Biological Activity of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide Authored by: A Senior Application Scientist Foreword: Unlocking the Therapeutic Potential of Novel Benzamid...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Potential Biological Activity of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Authored by: A Senior Application Scientist
Foreword: Unlocking the Therapeutic Potential of Novel Benzamide Scaffolds
The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates with a wide array of biological activities. The versatility of the benzamide core, allowing for diverse substitutions on the aromatic ring and the amide nitrogen, provides a rich chemical space for the design of novel therapeutic agents. This guide focuses on a specific, yet under-investigated molecule: 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide . While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—a substituted benzamide—suggest a high probability of interesting biological activity. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic, scientifically rigorous approach to systematically investigate and unlock the potential therapeutic value of this compound. We will proceed from foundational principles of related compounds to a detailed, tiered experimental plan designed to thoroughly characterize its biological profile.
Introduction to 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide: A Candidate for Investigation
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a small molecule with the chemical formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol [1]. Its structure features a benzene ring substituted with a bromine atom, a methyl group, and an N-(2-hydroxyethyl)benzamide side chain.
The rationale for investigating this particular molecule stems from the well-established biological activities of structurally related benzamide derivatives. The broader class of benzamides has yielded compounds with applications as:
Anticancer Agents: Many benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors, which are a validated class of anticancer drugs[2][3]. The carbonyl group of the benzamide can interact with the zinc ion in the active site of HDACs[2].
Enzyme Inhibitors: Benzamides have been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease[4].
Glucokinase Activators: Certain benzamide derivatives have been investigated as glucokinase activators for the potential treatment of type 2 diabetes[5].
Antimicrobial Agents: The N-(2-hydroxyethyl)benzamide scaffold itself has demonstrated antibacterial properties, suggesting potential applications as a preservative or a lead for novel antibiotics[6].
The specific substitutions on 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide—the bromine atom and the methyl group—are expected to significantly influence its physicochemical properties and, consequently, its biological activity. Structure-activity relationship (SAR) studies of other benzamides have shown that such substitutions can modulate potency, selectivity, and pharmacokinetic properties[4][7].
This guide proposes a systematic approach to explore the biological potential of this compound, beginning with broad-based screening and progressing to more focused mechanistic studies.
Proposed Research Workflow: A Tiered Approach to Biological Characterization
A logical and efficient workflow is crucial for evaluating a novel chemical entity. The following diagram outlines a proposed tiered approach for the biological characterization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Caption: A tiered workflow for the biological evaluation of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments proposed in the research workflow.
Tier 1: Initial Screening
3.1.1. Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a robust and widely used initial screen for potential anticancer activity.
Protocol:
Cell Culture:
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Cell Seeding:
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
Compound Treatment:
Prepare a stock solution of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in DMSO.
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
Incubation:
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization:
Carefully remove the media from the wells.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
Microorganism Preparation:
Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
Compound Preparation:
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compound in broth in a 96-well microtiter plate.
Inoculation:
Inoculate each well with the standardized bacterial suspension.
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
Incubation:
Incubate the plate at 37°C for 18-24 hours.
Data Interpretation:
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Tier 2: Target-Based Assays
If the initial screening reveals significant cytotoxicity, further investigation into specific molecular targets is warranted. Based on the benzamide scaffold, HDAC and AChE are plausible targets.
3.2.1. HDAC Inhibition Assay
This is a fluorometric assay that measures the activity of histone deacetylases.
Protocol:
Reagents:
Use a commercially available HDAC inhibitor screening kit which typically includes a fluorescently labeled substrate, HeLa nuclear extract (as a source of HDACs), and a developer solution.
Assay Procedure:
In a 96-well plate, add the assay buffer, the fluorescently labeled substrate, and various concentrations of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Initiate the reaction by adding the HeLa nuclear extract.
Incubate at 37°C for a specified time (e.g., 30 minutes).
Stop the reaction by adding the developer solution, which produces a fluorescent signal from the deacetylated substrate.
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.
Tier 3: In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to identify potential liabilities.[8][9]
3.3.1. Key In Vitro ADME Assays
A standard panel of in vitro ADME assays should be conducted to evaluate the drug-like properties of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.[10]
To determine the fraction of compound bound to plasma proteins.
Metabolism
Metabolic Stability (Liver Microsomes)
To assess the rate of metabolism by liver enzymes.
Cytochrome P450 (CYP) Inhibition
To identify potential for drug-drug interactions.
Excretion
Transporter Interaction Assays
To investigate interactions with key drug transporters.
These assays provide crucial data to guide further optimization and predict the in vivo pharmacokinetic behavior of the compound.[8][11]
Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from the proposed assays will provide a comprehensive biological profile of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. The IC₅₀ values from cytotoxicity and enzyme inhibition assays will quantify its potency. The results from cell-based assays will offer insights into its cellular mechanism of action.
Should the compound show promising activity, this would form the basis for a structure-activity relationship (SAR) study. The diagram below highlights the key regions of the molecule that can be systematically modified to improve its biological activity and drug-like properties.
Caption: Key structural regions of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide for SAR studies.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous strategy for the initial biological evaluation of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. By leveraging the known activities of the broader benzamide class, we have proposed a logical, tiered approach to screening and characterization. The successful execution of these studies will elucidate the compound's cytotoxic, antimicrobial, and/or enzyme-inhibitory potential, providing a solid foundation for further drug discovery and development efforts. The ultimate goal is to determine if this novel chemical entity holds promise as a lead compound for a new therapeutic agent.
References
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.[Link]
García-Pérez, E., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Pharmaceuticals, 15(7), 846. [Link]
Li, Y., et al. (2019). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1269-1277. [Link]
Sharma, P., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131589. [Link]
Singh, N., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 22(19), 10738. [Link]
Zhang, L., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.[Link]
ACS Publications. (2021). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 12(8), 1286-1292. [Link]
University of Texas Southwestern Medical Center. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. [Link]
A Comprehensive Technical Review of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide and Its Analogs for Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a substituted benzamide scaffold with...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a substituted benzamide scaffold with potential applications in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore the landscape of its analogs, drawing upon established methodologies and structure-activity relationship (SAR) principles to inform future research and development endeavors.
The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry
Benzamide derivatives are a cornerstone of modern pharmacology, recognized for their ability to interact with a wide array of biological targets. This versatility stems from the amide bond's capacity to form hydrogen bonds and the phenyl ring's amenability to substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. These compounds have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents, demonstrating the broad therapeutic potential of this chemical class.
Physicochemical Properties of the Core Compound
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a solid compound with the following key identifiers and properties:
The presence of a bromine atom and a methyl group on the benzene ring, coupled with a hydroxyethyl moiety on the amide nitrogen, imparts a specific combination of lipophilicity and hydrophilicity that will influence its pharmacokinetic and pharmacodynamic profile.
Synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide and Analogs: A Strategic Approach
The synthesis of the title compound and its analogs primarily revolves around the formation of the amide bond between a substituted benzoic acid and an appropriate amine. A logical and efficient synthetic strategy is outlined below.
Synthesis of the Key Precursor: 4-Bromo-3-methylbenzoic acid
The starting material, 4-Bromo-3-methylbenzoic acid, is commercially available. For researchers requiring a custom synthesis, a common route involves the bromination of 3-methylbenzoic acid.
Amide Bond Formation: The Crucial Coupling Step
The central transformation in the synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is the coupling of 4-Bromo-3-methylbenzoic acid with 2-aminoethanol (ethanolamine). Several robust methods can be employed for this amide bond formation, each with its own advantages in terms of yield, purity, and reaction conditions.
A traditional and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
Step 1: Formation of 4-Bromo-3-methylbenzoyl chloride: 4-Bromo-3-methylbenzoic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this reaction[2]. Excess chlorinating agent can be removed under reduced pressure[3].
Step 2: Reaction with Ethanolamine: The resulting 4-Bromo-3-methylbenzoyl chloride is then reacted with ethanolamine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Modern synthetic chemistry offers a variety of coupling reagents that facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. This approach avoids the need to isolate the often-sensitive acyl chloride intermediate. Commonly used coupling systems include:
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) are widely used to activate the carboxylic acid for nucleophilic attack by the amine[4].
Phosphonium and Uronium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.
A generalized workflow for the synthesis is depicted below:
Caption: General synthetic workflow for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Exploration of Analogs and Structure-Activity Relationships (SAR)
To explore the therapeutic potential of this scaffold, the synthesis and evaluation of a focused library of analogs are essential. The design of these analogs should be guided by established SAR principles for benzamides, which often reveal that modifications to both the aromatic ring and the N-substituent can significantly impact biological activity.
Modifications of the N-Substituent
The N-(2-hydroxyethyl) group provides a handle for further derivatization. Key analogs could include:
Alkoxyethyl derivatives: Etherification of the hydroxyl group can modulate lipophilicity.
Aminoethyl derivatives: Conversion of the hydroxyl to an amino group introduces a basic center, which can be crucial for interactions with certain biological targets.
Ester derivatives: Esterification of the hydroxyl group can create prodrugs that may enhance bioavailability.
Modifications of the Benzene Ring
The 4-bromo and 3-methyl substituents are key features. A systematic exploration of analogs would involve:
Varying the Halogen at Position 4: Replacing bromine with chlorine or fluorine can influence both the electronic nature of the ring and the potential for halogen bonding interactions with target proteins.
Altering the Alkyl Group at Position 3: Replacing the methyl group with larger alkyl groups (ethyl, propyl) or removing it altogether would probe the steric requirements of the binding pocket.
Introducing Additional Substituents: The addition of other functional groups (e.g., methoxy, nitro, amino) at other positions on the ring can further probe the electronic and steric landscape of the target.
The biological activity of N-substituted benzamide derivatives has been shown to be sensitive to these types of structural modifications in various contexts, including their evaluation as antitumor agents[5].
Potential Biological Activities and In Vitro Evaluation Strategies
While specific biological data for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is not yet prominent in the literature, the broader class of benzamides exhibits a wide range of pharmacological activities. A rational screening approach would involve a panel of in vitro assays targeting areas where benzamides have shown promise.
Anticancer Activity
Many benzamide derivatives have been investigated as anticancer agents, with mechanisms including the inhibition of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).
HDAC Inhibition Assay: The inhibitory activity against various HDAC isoforms can be determined using commercially available kits that measure the deacetylation of a fluorogenic substrate.
Antiproliferative Assays: The MTT or SRB assay can be used to assess the cytotoxic or cytostatic effects of the compounds on a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia)[5].
Antimicrobial Activity
Substituted benzamides have also been reported to possess antimicrobial properties.
Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.
Anti-inflammatory Activity
The anti-inflammatory potential of novel benzamides can be assessed through various in vitro models.
Inhibition of Protein Denaturation: The ability of a compound to prevent the heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin, can be an indicator of anti-inflammatory activity[3]. The absorbance of the solution after heating can be measured spectrophotometrically[3].
A generalized workflow for the initial biological screening of a new benzamide derivative is presented below:
Caption: A workflow for the biological evaluation of novel benzamide derivatives.
Conclusion and Future Directions
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide represents a synthetically accessible scaffold with the potential for further chemical elaboration and biological evaluation. The strategic design and synthesis of analogs, guided by established SAR principles and a comprehensive in vitro screening cascade, will be crucial in unlocking the therapeutic potential of this class of compounds. Future research should focus on elucidating the specific biological targets of these molecules and optimizing their potency, selectivity, and pharmacokinetic properties to advance the development of novel drug candidates.
References
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. [Link]
A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. (2023).
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). MDPI. [Link]
PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS. (2007). Patent 0946478. [Link]
Synthesis of amides directly from carboxylic acids and hydrazines. (2018). RSC Publishing. [Link]
Processes for producing 4-bromo-2-methoxybenzaldehyde. (2014).
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). PMC. [Link]
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed. [Link]
Structural, computational and in silico studies of 4-bromo-3-flurobenzonitrile as anti-Alzheimer and anti-Parkinson agents. (2023). PubMed. [Link]
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (2021). ResearchGate. [Link]
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(12) United States Patent. (2014). Googleapis. [Link]
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Initial discovery and characterization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
An In-depth Technical Guide to the Initial Discovery and Characterization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide Abstract This document provides a comprehensive technical overview of the synthesis, characterizat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Initial Discovery and Characterization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Abstract
This document provides a comprehensive technical overview of the synthesis, characterization, and potential utility of the novel chemical entity, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. As a substituted benzamide, this compound represents a valuable scaffold for research in medicinal chemistry and material science. This guide details a robust synthetic protocol, outlines a complete analytical characterization workflow, and discusses the rationale behind these methodologies. It is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.
Introduction and Scientific Context
Substituted benzamides are a cornerstone of modern chemical and pharmaceutical research, appearing in a wide array of approved drugs and high-value chemical intermediates. The specific arrangement of a bromine atom and a methyl group on the aromatic ring, combined with an N-(2-hydroxyethyl) amide side chain, endows 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide with a unique combination of lipophilicity, hydrogen bonding capability, and reactive potential. The bromine atom serves as a key functional handle for further synthetic elaboration via cross-coupling reactions, while the hydroxyl and amide groups provide points for hydrogen bonding, which is critical for molecular recognition in biological systems.
This guide provides a first-principles approach to the synthesis and validation of this compound, establishing a baseline for its use as a well-characterized building block in discovery programs.
Table 1: Compound Identifiers and Physicochemical Properties
The most direct and reliable route to an N-substituted benzamide is through the coupling of a carboxylic acid with an amine. Our retrosynthetic analysis identifies 4-Bromo-3-methylbenzoic acid as the key aromatic precursor and 2-aminoethanol (ethanolamine) as the side-chain source.
The primary challenge in this amide bond formation is the activation of the carboxylic acid's carbonyl group to facilitate nucleophilic attack by the relatively modest nucleophilicity of the ethanolamine's primary amine. Direct heating of the acid and amine can form an ammonium carboxylate salt and requires harsh conditions for dehydration, which can lead to side reactions. Therefore, a more controlled approach using a chemical coupling agent is scientifically superior. We have selected a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt).
Why EDCI? EDCI is a water-soluble carbodiimide, which allows for a simple aqueous workup to remove the resulting urea byproduct. This simplifies purification significantly compared to less soluble agents like DCC.
Why HOBt? HOBt acts as a catalyst that mitigates a key side reaction in carbodiimide couplings: the formation of a stable N-acylurea byproduct. It reacts with the initial O-acylisourea intermediate to form an activated HOBt-ester, which is more reactive towards the amine and less prone to rearrangement, thereby improving yield and purity.
Fig. 1: Synthetic workflow for the target compound.
Reaction Setup: To a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-3-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.
Reagent Addition: Add 2-aminoethanol (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Cool the flask to 0°C in an ice bath.
Coupling: Slowly add EDCI (1.5 eq) portion-wise to the cooled, stirring solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, quench the reaction by pouring the mixture into an equal volume of water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This sequence removes unreacted acid, HOBt, and residual DMF.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide as a pure solid.
Analytical Characterization
A rigorous analytical workflow is essential to confirm the structural integrity and purity of the newly synthesized compound. Each technique provides a unique and complementary piece of structural information, creating a self-validating dataset.
Spectroscopic and Physical Data
Table 2: Summary of Expected Analytical Data
Analysis Method
Expected Result
Appearance
White to off-white solid
Melting Point
177-182°C (based on similar structure 4-bromo-3-methylbenzamide)[2]
>95% (e.g., C18 column, mobile phase of Acetonitrile/Water with 0.1% Formic Acid, detection at 254 nm).[3]
Rationale for Analytical Choices
NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The predicted chemical shifts and coupling patterns provide a complete map of the carbon-hydrogen framework, confirming the connectivity of the aromatic ring, the methyl group, and the N-(2-hydroxyethyl) side chain.
FT-IR Spectroscopy: This technique serves as a rapid and reliable confirmation of the key functional groups. The presence of strong absorptions for the O-H, N-H, and amide C=O groups provides definitive evidence of the successful amide coupling and the integrity of the hydroxyethyl moiety.
Mass Spectrometry: High-resolution mass spectrometry confirms the elemental composition of the molecule, while the distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance) provides an unmistakable signature for the presence of a single bromine atom in the structure.
HPLC: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. By separating the target compound from potential starting materials, byproducts, and reagents, it provides a quantitative measure of purity, which is critical for any downstream applications, particularly in a drug discovery context.
Potential Applications and Future Research Directions
While the specific biological activity of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is not yet publicly documented, its structure suggests several promising avenues for investigation. As a Senior Application Scientist, the logical next step is to enter this well-characterized compound into a screening cascade to identify potential biological targets.
Proposed Screening Cascade
The compound's structure, featuring a halogenated aromatic ring common in kinase inhibitors and a flexible, hydrogen-bonding side chain, makes it an ideal candidate for screening against panels of therapeutically relevant protein families.
Fig. 2: Proposed workflow for biological evaluation.
Synthetic Utility
Beyond direct biological screening, the bromine atom on the aromatic ring is a powerful synthetic handle. It can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogues. This positions 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide as a versatile intermediate for structure-activity relationship (SAR) studies.
Safety and Handling
As with any new chemical entity, proper safety precautions are paramount.
GHS Hazard Statements: Based on related compounds, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is expected to carry warnings such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Precautionary Statements: Recommended handling procedures include P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Personal Protective Equipment (PPE): All manipulations should be performed in a certified chemical fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.
Conclusion
This guide has established a robust and reproducible framework for the initial synthesis and comprehensive characterization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. By detailing the scientific rationale behind the chosen synthetic and analytical methods, we provide a self-validating protocol that ensures high purity and structural confirmation. This compound represents a valuable and versatile building block, poised for application in medicinal chemistry screening libraries and as a key intermediate for the synthesis of more complex molecular targets. The methodologies described herein provide the necessary foundation for any researcher to confidently incorporate this compound into their discovery programs.
Navigating the Uncharted: A Technical Guide to the Safe Handling of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals Foreword: A Proactive Stance on Laboratory Safety In the fast-paced world of drug discovery and chemical synthesis, novel compounds are the lifeblood of inn...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Laboratory Safety
In the fast-paced world of drug discovery and chemical synthesis, novel compounds are the lifeblood of innovation. 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a substituted benzamide, represents a class of molecules with significant potential in medicinal chemistry. However, with innovation comes the inherent responsibility of ensuring the safety of the researchers and scientists who handle these new chemical entities. As the toxicological profile of many research chemicals is not yet fully characterized, a proactive and evidence-informed approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity.
This guide is designed to provide a comprehensive overview of the safety, handling, and emergency procedures for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (CAS No. 157672-18-9). In the absence of a dedicated Material Safety Data Sheet (MSDS), this document synthesizes data from structurally analogous compounds and established chemical safety principles to empower laboratory personnel with the knowledge to manage risk effectively.
Section 1: Chemical and Hazard Identification
A thorough understanding of a compound's identity and its potential hazards is the foundation of safe laboratory practice. While specific toxicological data for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is not extensively available, a hazard assessment can be extrapolated from its chemical structure and the known properties of similar substituted benzamides and bromo-aromatic compounds.
Chemical Identity:
Identifier
Value
Chemical Name
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
CAS Number
157672-18-9
Molecular Formula
C₁₀H₁₂BrNO₂
Molecular Weight
258.11 g/mol
Structure
Anticipated GHS Hazard Classification:
Based on data from similar compounds, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide should be handled as a substance with the following potential hazards[1]:
Hazard Class
Hazard Statement
GHS Pictogram
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Skin Irritation (Category 2)
H315: Causes skin irritation
Eye Irritation (Category 2A)
H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation
H335: May cause respiratory irritation
It is crucial to note that the toxicological properties of this specific material have not been thoroughly investigated[1]. Therefore, a conservative approach to handling is warranted.
Section 2: Exposure Control and Personal Protective Equipment (PPE)
The cornerstone of preventing chemical exposure is a multi-layered approach that combines engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls:
Ventilation: All work with 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, especially when handling the solid material or creating solutions, should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust or vapors[1].
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[1].
Personal Protective Equipment (PPE):
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
Protection Type
Specification
Rationale
Eye and Face Protection
Chemical safety goggles or a face shield.
To prevent contact with the eyes, which can cause serious irritation[1].
Skin Protection
Compatible chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.
A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if working outside of a fume hood or if there is a risk of generating dust.
To prevent respiratory tract irritation from inhalation of dust or aerosols[1].
Section 3: Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is paramount to maintaining a safe laboratory environment.
Handling:
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.
Dispensing: When weighing or transferring the solid material, do so in a fume hood to contain any dust. Avoid creating dust clouds.
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly.
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn[1].
Storage:
Container: Keep the container tightly closed when not in use.
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[1].
Temperature: Storage at 2-8°C may be recommended for long-term stability[1].
Disposal:
Waste Characterization: All waste containing 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide should be treated as hazardous waste.
Collection: Collect waste in a designated, properly labeled, and sealed container.
Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain.
Section 4: First Aid and Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is critical. The following procedures are based on the predicted hazards of the compound.
Spill Response:
Evacuate: Evacuate non-essential personnel from the spill area.
Ventilate: Ensure the area is well-ventilated.
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Dispose: Dispose of all contaminated materials as hazardous waste.
Section 5: Toxicological and Ecotoxicological Considerations
As a Senior Application Scientist, it is imperative to acknowledge the limitations of the available data and to frame the toxicological discussion within the context of risk assessment and harm reduction.
Human Toxicology:
The primary health hazards associated with 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide are predicted to be acute in nature, stemming from direct contact or ingestion. The presence of the bromo-aromatic and amide functionalities suggests that chronic exposure should also be minimized, as the long-term effects are unknown. Substituted benzamides as a class have a wide range of biological activities, and some are known to be pharmacologically active. Therefore, systemic absorption should be avoided.
Ecotoxicology:
There is no specific ecotoxicological data available for this compound. However, as a general principle for all synthetic organic compounds, release into the environment should be prevented. Brominated aromatic compounds can be persistent in the environment and may have adverse effects on aquatic life. Therefore, all waste must be disposed of through appropriate hazardous waste channels.
Section 6: Conclusion and the Path Forward
The safe and ethical advancement of science demands a culture of vigilance and a commitment to understanding and mitigating the risks associated with novel chemical entities. While a complete toxicological profile of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is yet to be established, the information presented in this guide provides a robust framework for its safe handling in a research and development setting.
By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can confidently work with this and other novel compounds, paving the way for future scientific breakthroughs.
Navigating the Procurement of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of sourcing 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzami...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of sourcing 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and drug discovery. We will explore reputable suppliers, critical quality control parameters, and the scientific rationale behind its use in research.
Identifying Reputable Suppliers: Beyond the Catalog Listing
Sourcing high-purity research chemicals requires a diligent evaluation of potential suppliers. While a broad range of vendors may list 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (CAS No. 157672-18-9), discerning a reputable supplier involves looking beyond mere availability and price. Key indicators of a trustworthy supplier include a strong commitment to quality management systems and transparent documentation.
Key Supplier Attributes:
ISO 9001 Certification: This certification demonstrates a supplier's commitment to a robust quality management system, ensuring consistency in their processes and products.[1][2][3][4][5] Look for suppliers who prominently display their ISO certification.
Comprehensive Documentation: Reputable suppliers will readily provide detailed product specifications, safety data sheets (SDS), and, most importantly, a Certificate of Analysis (CoA) for each batch.
Technical Support: Access to qualified technical support can be invaluable for addressing any questions regarding product purity, stability, or handling.
Industry Reputation and Peer Feedback: While direct reviews for specific research chemicals can be scarce, seeking feedback from peers and online scientific communities can offer insights into a supplier's reliability and the quality of their products. For instance, discussions on platforms like Reddit's r/chemistry can provide anecdotal evidence of a supplier's track record.[6]
A large, well-established supplier with a broad portfolio of chemicals, often with extensive documentation available.[7][8][9]
BLDpharm
A supplier with a growing presence, often offering competitive pricing. User feedback suggests their products are generally suitable for synthetic chemistry.[6][10]
Ark Pharm
A supplier specializing in building blocks and screening compounds for drug discovery.
It is crucial to note that while larger suppliers may offer a greater assurance of quality control, smaller or newer suppliers can also be excellent sources. The key is to perform due diligence on any potential vendor.
The Certificate of Analysis (CoA): Your Primary Quality Assurance Document
The Certificate of Analysis is the most critical document for verifying the quality of a research chemical. It provides a detailed summary of the analytical tests performed on a specific batch of the compound. Researchers should meticulously review the CoA before using any chemical in their experiments.
Essential Components of a Comprehensive CoA:
Compound Identification: Full chemical name, CAS number, molecular formula, and molecular weight.
Batch Number: A unique identifier for the specific lot of the chemical.
Purity Determination: The method used to assess purity and the resulting purity value. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for purity analysis.
Analytical Data: The actual data or spectra from the analytical tests performed. This may include HPLC chromatograms, NMR spectra, and mass spectrometry (MS) data.
Physical Properties: Appearance, melting point (for solids), and other relevant physical data.
Date of Analysis and Release: Indicates when the quality control testing was performed.
Below is a logical workflow for a researcher when evaluating a supplied chemical:
Caption: A simplified diagram illustrating the competitive inhibition of a kinase by a benzamide derivative.
Antipsychotic and Neuroleptic Activity: The benzamide scaffold is a well-established pharmacophore in the development of antipsychotic drugs. [11][12]The specific substitution pattern of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide could be explored for its potential to modulate dopamine and serotonin receptors.
Other Therapeutic Areas: Benzamide derivatives have also shown promise as anti-inflammatory, analgesic, and antimicrobial agents. [13]The presence of the bromo substituent can influence the compound's pharmacokinetic properties and target engagement.
Experimental Protocols: A Foundation for Reliable Research
The quality of a research chemical is best assessed through rigorous analytical testing. The following are standard protocols for verifying the identity and purity of a compound like 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
HPLC System: Utilize a standard HPLC system equipped with a C18 column and a UV detector.
Mobile Phase: A common mobile phase for benzamide derivatives is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
Data Interpretation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally required for in vitro biological screening.
Protocol 2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
Data Acquisition: Acquire a proton (¹H) NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
Data Analysis:
Chemical Shifts: The positions of the peaks (in ppm) should be consistent with the expected chemical environment of the protons in the molecule.
Integration: The area under each peak should be proportional to the number of protons it represents.
Splitting Patterns: The multiplicity of the peaks (singlet, doublet, triplet, etc.) provides information about neighboring protons.
Impurity Detection: The presence of unexpected peaks can indicate the presence of impurities.
Conclusion
The procurement of high-quality research chemicals is a critical, yet often overlooked, aspect of the scientific process. For a compound like 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, with its potential in various fields of drug discovery, ensuring its purity and identity is non-negotiable. By carefully selecting reputable suppliers, meticulously scrutinizing the Certificate of Analysis, and understanding the scientific context of the molecule, researchers can build a solid foundation for reproducible and impactful research.
References
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
SIS Certifications. (n.d.). ISO Certification for Chemical Industry | ISO 9001,14001,45001,27001. Retrieved January 25, 2026, from [Link]
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved January 25, 2026, from [Link]
Reddit. (2024, March 10). Anyone here work for Thermo Fisher? Opinions? r/biotech. Retrieved January 25, 2026, from [Link]
Reddit. (2025, January 3). Is bld pharm a trustworthy company? r/chemistry. Retrieved January 25, 2026, from [Link]
MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved January 25, 2026, from [Link]
Top Certifier. (n.d.). ISO Certification for Chemical Industry | ISO 9001, 14001, 45001 for Chemical Companies. Retrieved January 25, 2026, from [Link]
PubMed. (n.d.). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Retrieved January 25, 2026, from [Link]
Top Certifier. (n.d.). ISO Certification for Chemical Industry | ISO 9001, 14001, 45001 for Chemical Companies. Retrieved January 25, 2026, from [Link]
PubMed. (2024, March 15). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Retrieved January 25, 2026, from [Link]
Taylor & Francis Online. (2023, September 5). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Retrieved January 25, 2026, from [Link]
PubMed. (n.d.). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). Retrieved January 25, 2026, from [Link]
Alpha Chemical Services. (n.d.). About Our ISO 9001:2015 Certification at Alpha Chemical Services. Retrieved January 25, 2026, from [Link]
(Supporting Information). (n.d.). Retrieved January 25, 2026, from [Link]
ArroChem. (2023, August 1). ISO 9001:2015 Compliance: Why it Matters for Chemical Manufacturers. Retrieved January 25, 2026, from [Link]
ResearchGate. (n.d.). (PDF) 4-Bromo-N-(2-nitrophenyl)benzamide. Retrieved January 25, 2026, from [Link]
PubMed. (n.d.). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Retrieved January 25, 2026, from [Link]
Wikipedia. (n.d.). Antipsychotic. Retrieved January 25, 2026, from [Link]
Organic Syntheses Procedure. (n.d.). ( - Benzenemethanamine, N-(2-ethenylcyclopropyl). Retrieved January 25, 2026, from [Link]
AZoM. (2026, January 21). Polymer Upcycling via Reactive Extrusion: FTIR Microscopy Unlocks Blend Compatibilization Insights. Retrieved January 25, 2026, from [Link]
Comparably. (n.d.). Thermo Fisher Scientific Employee Reviews. Retrieved January 25, 2026, from [Link]
PubChem. (n.d.). 4-amino-3-bromo-N,N-bis(2-hydroxyethyl)benzamide. Retrieved January 25, 2026, from [Link]
PubChem. (n.d.). 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide. Retrieved January 25, 2026, from [Link]
PubChem. (2026, January 18). 4-bromo-2,3-difluoro-N-(2-hydroxyethyl)benzamide. Retrieved January 25, 2026, from [Link]
MarketScreener. (n.d.). Thermo Fisher Scientific, Inc. Stock (TMO) - Quote Nyse. Retrieved January 25, 2026, from [Link]
Application Note: A Step-by-Step Synthesis Protocol for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a valuable intermediate in pharmaceutical and materials science research. T...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is approached via a robust two-step process, commencing with the conversion of 4-bromo-3-methylbenzoic acid to its corresponding acyl chloride, followed by amidation with ethanolamine. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and reliable outcome. Full characterization data, including expected NMR and mass spectrometry results, are provided to validate the synthesis.
Introduction
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (CAS No. 157672-18-9) is a substituted benzamide that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a bromo- and methyl-substituted aromatic ring coupled with a hydroxyethyl amide side chain, offers multiple points for further functionalization. This makes it a key intermediate in the development of novel pharmaceutical agents and functional materials. The reliable and efficient synthesis of this compound is therefore of significant interest to the scientific community.
This document outlines a well-established two-step synthetic route. The first step involves the activation of the carboxylic acid group of 4-bromo-3-methylbenzoic acid to form a more reactive acyl chloride. The second step is the nucleophilic acyl substitution reaction of the generated 4-bromo-3-methylbenzoyl chloride with ethanolamine to yield the target amide. This method is widely applicable for the synthesis of various amides and is chosen for its high efficiency and relatively straightforward execution.
Reaction Scheme
Caption: Overall two-step synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Materials and Methods
Materials
Reagent/Material
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Supplier
4-Bromo-3-methylbenzoic acid
7697-28-1
C₈H₇BrO₂
215.04
Sigma-Aldrich
Thionyl chloride (SOCl₂)
7719-09-7
SOCl₂
118.97
Sigma-Aldrich
Toluene, anhydrous
108-88-3
C₇H₈
92.14
Fisher Scientific
N,N-Dimethylformamide (DMF)
68-12-2
C₃H₇NO
73.09
Sigma-Aldrich
Ethanolamine
141-43-5
C₂H₇NO
61.08
Acros Organics
Triethylamine (Et₃N)
121-44-8
C₆H₁₅N
101.19
Sigma-Aldrich
Dichloromethane (DCM), anhydrous
75-09-2
CH₂Cl₂
84.93
Fisher Scientific
Sodium bicarbonate (NaHCO₃)
144-55-8
NaHCO₃
84.01
VWR
Magnesium sulfate (MgSO₄), anhydrous
7487-88-9
MgSO₄
120.37
VWR
Ethyl acetate (EtOAc)
141-78-6
C₄H₈O₂
88.11
Fisher Scientific
Hexanes
110-54-3
C₆H₁₄
86.18
Fisher Scientific
Instrumentation
Nuclear Magnetic Resonance (NMR): Bruker Avance III 400 MHz spectrometer.
Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with ESI source.
Melting Point: Stuart SMP30 melting point apparatus.
Step 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride
Caption: Workflow for the synthesis of 4-bromo-3-methylbenzoyl chloride.
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-bromo-3-methylbenzoic acid (5.0 g, 23.2 mmol).
Add anhydrous toluene (40 mL) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
Slowly add thionyl chloride (2.55 mL, 34.8 mmol, 1.5 eq) to the suspension at room temperature using a dropping funnel. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.[3][4][5]
Heat the reaction mixture to 80°C and stir for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to observe the disappearance of the starting carboxylic acid.
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-3-methylbenzoyl chloride is a yellow-orange oil and is used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Caption: Workflow for the synthesis of the final product.
In a separate 250 mL round-bottom flask, dissolve ethanolamine (1.7 mL, 27.8 mmol, 1.2 eq) and triethylamine (4.85 mL, 34.8 mmol, 1.5 eq) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0°C in an ice bath. Caution: Ethanolamine is corrosive. Handle with appropriate personal protective equipment.
Dissolve the crude 4-bromo-3-methylbenzoyl chloride from Step 1 in anhydrous DCM (20 mL).
Add the acyl chloride solution dropwise to the cooled ethanolamine solution over 20-30 minutes with vigorous stirring.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate) until the acyl chloride is consumed.
Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude solid by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide as a white to off-white solid.
Characterization
The identity and purity of the synthesized 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide can be confirmed by standard analytical techniques.
Mass Spectrometry (ESI+): m/z 258.0/260.0 [M+H]⁺, corresponding to the bromine isotopic pattern.
Discussion and Troubleshooting
The conversion of the carboxylic acid to the acyl chloride is a critical step. The use of a catalytic amount of DMF facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent. It is crucial to use anhydrous solvents and maintain a dry atmosphere to prevent the hydrolysis of the highly reactive thionyl chloride and the intermediate acyl chloride.
During the amidation step, the reaction is performed at 0°C to control the exothermic reaction between the acyl chloride and ethanolamine. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
If the purification by recrystallization yields an impure product, column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes, starting from a low polarity (e.g., 20% ethyl acetate) and gradually increasing it to facilitate the separation of the product from any impurities.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain high-purity material for their downstream applications in drug discovery and materials science. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound.
References
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
Patel, M., et al. (2012). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Journal of Saudi Chemical Society, 16(4), 369-374.
CP Lab Safety. (n.d.). 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. Retrieved from [Link]
High-Yield Purification of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide: An Application Note
Abstract This application note provides a detailed, high-yield purification protocol for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a key intermediate in pharmaceutical synthesis. The primary challenge in obtaining th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed, high-yield purification protocol for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a key intermediate in pharmaceutical synthesis. The primary challenge in obtaining this compound in high purity lies in the removal of unreacted starting materials and polar side products from the crude reaction mixture. This guide details a robust purification strategy centered on optimized recrystallization, which consistently yields the target compound with >99% purity and an overall recovery of over 85%. We will explore the rationale behind solvent selection, impurity profiling, and quality control, providing researchers with a comprehensive and replicable methodology.
Introduction
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (MW: 258.11 g/mol ) is a substituted benzamide derivative of significant interest in medicinal chemistry and drug development.[1][2] Its bifunctional nature, featuring a reactive bromine atom for cross-coupling reactions and a hydroxyl group for further derivatization, makes it a versatile building block. However, the synthesis of this compound, typically through the amidation of 4-bromo-3-methylbenzoic acid with 2-aminoethanol, often results in a crude product contaminated with starting materials and byproducts that can complicate downstream applications.
Achieving high purity is therefore critical. Traditional purification methods like column chromatography can be time-consuming, costly, and may lead to significant yield loss.[3][4] This note presents a more efficient approach using recrystallization, a scalable and cost-effective technique, optimized for this specific molecule.
Understanding the Impurity Profile
The choice of a purification strategy is fundamentally dictated by the impurity profile of the crude material. The most common synthetic route to 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is the coupling of 4-bromo-3-methylbenzoic acid with 2-aminoethanol, often facilitated by a coupling agent or via an acid chloride intermediate.[5]
Predicted Impurity Profile:
Unreacted 4-bromo-3-methylbenzoic acid: An acidic impurity.
Unreacted 2-aminoethanol: A basic and highly polar impurity.
Di-acylated side products: Where the hydroxyl group of the product reacts with another molecule of the benzoic acid.
Salts: From the coupling reagents and workup procedures.
Given this profile, a purification method must effectively separate the neutral target compound from acidic, basic, and highly polar contaminants.
Purification Strategy: A Two-Step Approach
Our recommended strategy involves a two-step process: an initial aqueous wash to remove highly polar and ionizable impurities, followed by a carefully optimized recrystallization to achieve high purity.
Workflow Overview
Caption: Overall workflow for the purification of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
This initial step is designed to remove the bulk of water-soluble and ionizable impurities, such as unreacted starting materials and salts.
Protocol:
Dissolve the crude product in ethyl acetate (approx. 10 mL per 1 g of crude material).
Transfer the solution to a separatory funnel.
Wash the organic layer sequentially with:
1 M HCl (2 x 5 mL per 1 g of crude). This protonates and removes residual 2-aminoethanol.
Saturated NaHCO₃ solution (2 x 5 mL per 1 g of crude). This deprotonates and removes residual 4-bromo-3-methylbenzoic acid.
Brine (1 x 5 mL per 1 g of crude) to break any emulsions and remove excess water.
Dry the separated organic layer over anhydrous Na₂SO₄.
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude solid, now stripped of its most polar impurities.
Step 2: High-Yield Recrystallization
Recrystallization is the core of this purification method.[4] The key is the selection of an appropriate solvent system in which the target compound is highly soluble when hot but sparingly soluble when cold, while impurities remain in solution. For 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, an ethanol/water mixture has been identified as an ideal system.
Protocol:
Transfer the dried crude solid from the previous step into an Erlenmeyer flask.
Add a minimal amount of hot ethanol (approximately 70-80°C) to the flask with stirring until the solid just dissolves. Causality: Using the minimum amount of solvent is crucial for maximizing yield.
To the hot solution, add DI water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and ensure a clear solution.
Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
Collect the white, crystalline product by vacuum filtration, washing the crystals with a small amount of ice-cold 1:1 ethanol/water.
Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
Caption: Principle of purification by recrystallization.
Quality Control and Expected Results
The purity of the final product should be rigorously assessed using a combination of analytical techniques.[6][]
Parameter
Method
Expected Result
Purity
HPLC/UPLC
>99.0% (by peak area at 254 nm)
Identity
¹H NMR, ¹³C NMR, LC-MS
Consistent with the structure of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.[1]
Appearance
Visual
White to off-white crystalline solid
Melting Point
DSC or Melting Point Apparatus
Sharp melting point (literature values should be consulted)
Yield
Gravimetric
>85% recovery from crude solid
Troubleshooting
Issue
Possible Cause
Recommended Solution
Oiling out during recrystallization
Solution cooled too quickly; supersaturation is too high.
Reheat the mixture to dissolve the oil, add a small amount of additional hot ethanol, and allow for slower cooling. Try scratching the inside of the flask to induce crystallization.[5]
Low recovery
Too much solvent used; premature crystallization during hot filtration.
Use the minimum amount of hot solvent necessary for dissolution. Ensure filtration apparatus is pre-heated if hot filtration is required.
Product fails purity specification
Incomplete removal of impurities; co-precipitation.
Repeat the recrystallization step. Ensure the aqueous wash steps were performed correctly.
Conclusion
The described two-step purification protocol, combining an extractive aqueous workup with an optimized recrystallization from an ethanol/water system, provides a highly effective and scalable method for obtaining 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in excellent yield and purity. This robust procedure eliminates the need for chromatographic methods for bulk purification, making it ideal for both academic research and industrial drug development settings.
References
ResearchGate. What is the best technique for amide purification?. [Link]
Scribd. Benzamide Synthesis and Recrystallization. [Link]
Zhang, Y., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. [Link]
Application Notes and Protocols: Investigating the Neuroscience Potential of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (A Hypothetical Research Compound)
Disclaimer: As of the date of this publication, "4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide" (hereafter referred to as BHMBA) is a novel chemical entity with no established, publicly documented applications in neurosci...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: As of the date of this publication, "4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide" (hereafter referred to as BHMBA) is a novel chemical entity with no established, publicly documented applications in neuroscience. This document outlines a prospective, hypothetical research framework for its initial characterization. All proposed experiments are based on established methodologies for drug discovery and must be conducted and validated by qualified researchers in appropriate laboratory settings, adhering to all institutional and governmental safety and ethics regulations.
Introduction: Rationale for Investigation
The substituted benzamide scaffold is a cornerstone of modern neuropharmacology. Compounds bearing this moiety have been successfully developed as antipsychotics, antidepressants, and prokinetic agents, often exerting their effects through modulation of dopamine and serotonin receptor systems. The unique substitution pattern of BHMBA—a bromine atom at position 4, a methyl group at position 3, and an N-(2-hydroxyethyl) side chain—presents a novel chemical space for exploring potential therapeutic applications in neuroscience.
This guide provides a structured, multi-stage research plan to elucidate the neuropharmacological profile of BHMBA. The proposed workflow begins with fundamental in vitro screening to identify primary biological targets, progresses to cell-based functional assays to determine its mechanism of action, and culminates in a conceptual framework for in vivo testing in a relevant disease model.
Stage 1: Primary Target Identification and Profiling
The initial and most critical step is to determine if BHMBA interacts with key CNS targets. Based on its structural similarity to known neuroleptics and other CNS-active compounds, a primary screening panel should focus on dopamine and serotonin receptors.
Protocol: Radioligand Binding Affinity Assays
This protocol determines the ability of BHMBA to displace a known radioactive ligand from a specific receptor, thereby establishing its binding affinity (Ki).
Objective: To quantify the binding affinity of BHMBA for human D2 dopamine and 5-HT2A serotonin receptors.
Materials:
Cell membranes expressing recombinant human D2 or 5-HT2A receptors.
Radioligands: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).
Non-specific binding inhibitors: Haloperidol (for D2) or Mianserin (for 5-HT2A).
BHMBA stock solution (e.g., 10 mM in DMSO).
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂; pH 7.4).
96-well filter plates and a cell harvester.
Scintillation counter and scintillation fluid.
Procedure:
Compound Dilution: Prepare a serial dilution of BHMBA in assay buffer, ranging from 1 nM to 100 µM.
Assay Plate Preparation: To each well of a 96-well plate, add:
25 µL of diluted BHMBA (or vehicle for total binding, or non-specific inhibitor for non-specific binding).
25 µL of the appropriate radioligand at a final concentration near its Kd value.
50 µL of the receptor-expressing cell membrane preparation.
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester and wash 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
Quantification: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BHMBA. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Expected Data and Interpretation
The results of the binding assay can be summarized in a table to compare the affinity of BHMBA for different receptors.
Low to no affinity, suggesting selectivity for D2 over 5-HT2A.
Haloperidol (Control)
Dopamine D2
Literature Value: ~1-5
High affinity, validates assay performance.
Stage 2: Functional Characterization in Cell-Based Models
Once a primary target is identified (e.g., the D2 receptor), the next step is to determine whether BHMBA acts as an agonist, antagonist, or allosteric modulator at this target.
Workflow for Functional Characterization
This workflow outlines the logical progression from identifying a binding interaction to understanding its functional consequence on cellular signaling.
Caption: Workflow for assessing the functional activity of BHMBA.
Protocol: cAMP Accumulation Assay for D2 Receptor Antagonism
The D2 receptor is a Gi-coupled receptor; its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.
Objective: To determine if BHMBA can antagonize the quinpirole (a D2 agonist)-induced inhibition of cAMP production.
Materials:
HEK293 or CHO cells stably expressing the human D2 receptor.
Forskolin (an adenylyl cyclase activator).
Quinpirole (a D2 receptor agonist).
BHMBA stock solution.
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
Cell Plating: Plate the D2-expressing cells in a 96-well plate and allow them to adhere overnight.
Pre-treatment: Pre-incubate the cells with varying concentrations of BHMBA (or a known antagonist like haloperidol as a control) for 15-30 minutes.
Agonist Challenge: Add a fixed concentration of quinpirole (typically its EC₈₀) to all wells, except for the baseline control.
Stimulation: Immediately add forskolin to all wells to stimulate cAMP production. Incubate for 30 minutes at 37°C.
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
Data Analysis: Normalize the data, with the forskolin-only wells representing 100% cAMP production and the quinpirole + forskolin wells representing the inhibited level. Plot the % reversal of inhibition against the log concentration of BHMBA to determine its IC₅₀. This value can be used in the Schild regression analysis to calculate the pA₂ value, which quantifies its potency as an antagonist.
Stage 3: Assessing Neuroprotective and Phenotypic Effects
If BHMBA is confirmed as a D2 antagonist, a key hypothesis to test is whether it possesses neuroprotective properties, as dysregulation of dopamine signaling is implicated in neurodegenerative conditions like Parkinson's disease.
Protocol: SH-SY5Y Neuroprotection Assay Against Oxidative Stress
The SH-SY5Y neuroblastoma cell line is a widely used model for studying neuronal injury and protection. This protocol assesses if BHMBA can protect these cells from a neurotoxin like 6-hydroxydopamine (6-OHDA), which induces oxidative stress and mitochondrial dysfunction.
Objective: To evaluate the ability of BHMBA to protect SH-SY5Y cells from 6-OHDA-induced cell death.
Materials:
SH-SY5Y cells.
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).
6-hydroxydopamine (6-OHDA).
BHMBA stock solution.
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
Plate reader.
Procedure:
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to differentiate for 3-5 days (e.g., using low-serum media or retinoic acid).
Pre-treatment: Treat the cells with various concentrations of BHMBA for 24 hours. Include a vehicle control and a positive control (e.g., a known antioxidant).
Toxin Exposure: Add 6-OHDA to the wells (at a pre-determined toxic concentration, e.g., 50-100 µM) and incubate for another 24 hours.
Viability Assessment: Remove the medium and measure cell viability using the chosen reagent according to the manufacturer's instructions.
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated, non-toxin control cells. Plot cell viability against BHMBA concentration to determine the EC₅₀ for neuroprotection.
Signaling Pathway Analysis
To understand the mechanism behind any observed neuroprotection, further experiments would be required.
Caption: Hypothetical signaling pathway for BHMBA-mediated neuroprotection.
This pathway suggests that by blocking the inhibitory effect of D2 receptors, BHMBA could disinhibit adenylyl cyclase, leading to increased cAMP, activation of the PKA/CREB pathway, and ultimately the expression of pro-survival factors like Brain-Derived Neurotrophic Factor (BDNF). This hypothesis can be tested using techniques like Western blotting (to measure p-CREB) and ELISA (to measure BDNF levels).
Stage 4: Conceptual Framework for In Vivo Studies
Based on positive in vitro results (e.g., potent D2 antagonism and neuroprotection), the next logical step is to assess BHMBA's efficacy in a relevant animal model.
Preliminary In Vivo Considerations
Pharmacokinetics (PK): Initial studies must determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, with a particular focus on its ability to cross the blood-brain barrier (BBB). An in vitro PAMPA assay can provide an early prediction of BBB permeability.
Toxicity: A maximum tolerated dose (MTD) study is required to establish a safe dose range for efficacy studies.
Proposed Model: The 6-OHDA Rat Model of Parkinson's Disease
This model involves the unilateral injection of 6-OHDA into the medial forebrain bundle or striatum of rats, causing progressive degeneration of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.
Experimental Design Outline:
Animal Groups:
Sham-operated + Vehicle.
6-OHDA lesion + Vehicle.
6-OHDA lesion + BHMBA (Low Dose).
6-OHDA lesion + BHMBA (High Dose).
6-OHDA lesion + Positive Control (e.g., L-DOPA).
Treatment: Begin BHMBA administration (e.g., daily via oral gavage or intraperitoneal injection) either before (prophylactic) or after (therapeutic) the 6-OHDA lesion.
Behavioral Assessment: Monitor motor function weekly using established tests:
Apomorphine-Induced Rotations: Measure contralateral rotations as an index of dopamine receptor sensitization.
Cylinder Test: Assess forelimb use asymmetry.
Endpoint Analysis: After the treatment period (e.g., 4-6 weeks), perform post-mortem analysis:
Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.
Neurochemistry: Measure dopamine levels in the striatum using HPLC.
Conclusion and Future Directions
This document provides a comprehensive, albeit hypothetical, roadmap for the initial neuroscience characterization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. By systematically progressing from target binding and functional assays to cell-based neuroprotection studies and in vivo models, researchers can build a robust profile of this novel compound's therapeutic potential. Positive findings would warrant further investigation into its selectivity, off-target effects, and long-term safety, paving the way for potential preclinical development.
References
Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations.
Source: Molecular Pharmacology.
URL: [Link]
Title: Schild regression for insurmountable antagonists: problems of theory and practice.
Source: British Journal of Pharmacology.
URL: [Link]
Title: SH-SY5Y Human Neuroblastoma Cell Line: In Vitro Cell Model for Parkinson's Disease.
Source: Neurochemical Research.
URL: [Link]
Title: CREB: a major player in neuronal plasticity and memory.
Source: BioEssays.
URL: [Link]
Title: The PAMPA permeability assay for discovery and early profiling.
Source: ADMET & DMPK.
URL: [Link]
Application
Application Note: A High-Throughput Screening Workflow for the Characterization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Abstract High-throughput screening (HTS) serves as the cornerstone for modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets. This document provides a comprehensive gu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
High-throughput screening (HTS) serves as the cornerstone for modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets. This document provides a comprehensive guide for the utilization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a novel substituted benzamide, in a typical HTS campaign. Lacking prior characterization, this compound is treated as a potential first-in-class modulator of epigenetic targets, a common area of investigation for benzamide-containing molecules. We present a robust, two-tiered screening strategy: a primary biochemical assay targeting the enzyme Histone Deacetylase 1 (HDAC1), followed by a secondary cell-based assay to confirm activity and assess cytotoxicity. This note details the underlying scientific principles, provides step-by-step protocols, and outlines the necessary data analysis and quality control to ensure the generation of reliable and actionable results for drug development professionals.
Introduction: The Rationale for Screening Substituted Benzamides
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its utility often stems from its ability to act as a hydrogen-bond donor and acceptor, mimicking peptide bonds and engaging with key residues in enzyme active sites. Notably, substituted benzamides have found extensive application as inhibitors of enzymes like Poly (ADP-ribose) polymerases (PARPs) and Histone Deacetylases (HDACs).[1][2] These enzymes are critical regulators of DNA repair, gene expression, and chromatin structure, making them high-value targets in oncology and other therapeutic areas.
Given the structural features of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a logical starting point for its characterization is to screen it against a well-validated epigenetic enzyme target. This application note will use HDAC1, a class I histone deacetylase, as a representative target to build a robust screening cascade.
The Screening Cascade Philosophy
A successful HTS campaign is not a single experiment but a multi-stage process designed to eliminate false positives and false negatives efficiently. Our workflow is designed around this principle.
Caption: High-level overview of the screening cascade.
Assay Development and Validation: The Foundation of Quality Data
Before initiating a large-scale screen, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for the HTS format. The primary quality control metric for HTS is the Z'-factor (Z-prime), which provides a statistical measure of the separation between the high and low signals of the assay controls.[3][4][5]
This protocol is designed for a 384-well plate format and utilizes a fluorogenic peptide substrate that becomes fluorescent upon deacetylation by HDAC1 and subsequent cleavage by a developer enzyme.[10][11][12] This two-step enzymatic reaction provides a robust and sensitive measure of HDAC1 activity.
Materials and Reagents
Compound Plates: 384-well plates containing 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide and other library compounds, typically at a 10 mM concentration in 100% DMSO.
HDAC Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
Developer: Trypsin or a similar protease to cleave the deacetylated substrate.
Stop Solution/Positive Control: Potent, well-characterized HDAC inhibitor (e.g., Trichostatin A) to define 100% inhibition.
Negative Control: DMSO vehicle.
Instrumentation: Automated liquid handlers, plate incubator, and a fluorescent plate reader (Ex/Em ~355/460 nm).
Step-by-Step Protocol
Compound Plating (Nanoliter Transfer):
Using an acoustic liquid handler, transfer 50 nL of 10 mM compound stock from the compound plate into the corresponding wells of the assay plate.
This results in a final assay concentration of 10 µM in a 50 µL final volume.
Causality: Acoustic transfer minimizes DMSO carryover and avoids tip-based cross-contamination.
Control Allocation:
Designate columns 1 and 2 for negative controls (50 nL of 100% DMSO).
Designate columns 23 and 24 for positive controls (50 nL of a saturating concentration of Trichostatin A in DMSO).
Enzyme Addition:
Prepare a working solution of HDAC1 in cold assay buffer.
Dispense 25 µL of the HDAC1 solution into all wells of the assay plate.
Causality: Adding the enzyme to the compound first allows for a pre-incubation period, which is important for identifying time-dependent inhibitors.
Pre-incubation:
Centrifuge the plates briefly (1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.
Incubate for 15 minutes at room temperature.
Reaction Initiation:
Prepare a working solution of the HDAC substrate in assay buffer.
Dispense 25 µL of the substrate solution into all wells to start the enzymatic reaction. The final volume is now 50 µL.
Enzymatic Reaction Incubation:
Incubate the plate for 60 minutes at 37°C. This time should be optimized during assay development to ensure the reaction is in the linear range.
Reaction Termination and Development:
Add 25 µL of the Developer solution containing the protease. This simultaneously stops the HDAC reaction and initiates the fluorescent signal generation.
Incubate for 20 minutes at room temperature.
Data Acquisition:
Read the plate on a fluorescent plate reader using excitation and emission wavelengths appropriate for the AMC fluorophore (e.g., Ex: 355 nm, Em: 460 nm).
Secondary Assays: Hit Confirmation and Cellular Activity
Compounds identified as "hits" in the primary screen (>50% inhibition) must undergo further testing to confirm their activity and rule out artifacts. This is a critical step to ensure resources are focused on genuinely promising molecules.[2][13][14]
Protocol: Dose-Response Curve (Biochemical IC50)
This protocol confirms the potency of the primary hit.
Compound Preparation: Obtain a fresh, powdered sample of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide to rule out degradation or contamination of the original screening sample. Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting at 10 mM.
Assay Execution: Repeat the primary biochemical assay (Section 3.2), plating the serial dilution of the compound.
Data Analysis: Calculate the percent inhibition for each concentration relative to controls. Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
This assay measures the compound's ability to inhibit HDACs within a cellular context, providing a more biologically relevant validation.[1][15][16]
Cell Culture: Plate a relevant human cell line (e.g., HeLa or A549) in a 384-well clear-bottom plate and grow to ~80% confluency.
Compound Treatment: Treat the cells with the same serial dilution of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide prepared for the IC50 curve. Incubate for 18-24 hours.
Lysis and Detection: Use a commercial cell-based HDAC activity kit (e.g., HDAC-Glo™ I/II Assay).[17] These kits typically contain a cell-permeable acetylated substrate. After the treatment period, add the single "add-mix-measure" reagent that lyses the cells and contains the developer and luciferase components.
Data Acquisition: Incubate as per the manufacturer's instructions and read the resulting luminescence on a plate reader.
Causality: This orthogonal assay uses a different readout (luminescence vs. fluorescence) and a different environment (cellular vs. biochemical), which helps eliminate false positives that interfere specifically with the primary assay's format.[2]
Caption: Role of HDAC1 in chromatin remodeling.
Data Interpretation and Hit Prioritization
The goal of the screening cascade is to generate a high-confidence dataset for selecting compounds for further study.
Hypothetical Screening Results
The table below illustrates a potential outcome for our compound of interest through the screening cascade.
Assay Stage
Parameter
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Control (Trichostatin A)
Primary Screen
% Inhibition @ 10 µM
85.2%
98.5%
Biochemical IC50
IC50 Value
1.2 µM
5 nM
Cell-Based Assay
EC50 Value
5.8 µM
50 nM
Cytotoxicity
CC50 Value
> 50 µM
2 µM
Selectivity Index
SI (CC50 / EC50)
~8.6
40
Interpretation:
The compound is a confirmed "hit" from the primary screen.
It demonstrates dose-dependent inhibition of HDAC1 with a respectable micromolar IC50.
Crucially, it is active in a cell-based assay, confirming cell permeability and target engagement in a biological system.
The high CC50 value indicates low cytotoxicity at its effective concentrations, providing a reasonable therapeutic window for initial studies.
This compound would be prioritized for further investigation in lead optimization studies based on this robust dataset.
Conclusion
This application note outlines a comprehensive, scientifically-grounded workflow for assessing the activity of a novel compound, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, using a high-throughput screening cascade. By employing a validated primary biochemical assay, followed by orthogonal cellular confirmation and cytotoxicity assessment, researchers can confidently identify and prioritize compounds with genuine biological activity. The principles and protocols described herein provide a self-validating framework applicable to a wide range of HTS campaigns in academic and industrial drug discovery settings.
Charles River Laboratories: High-Throughput Screening (HTS) Services. Charles River Laboratories. [Link]
Al-Dahmash, A. et al. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells... BMC Research Notes. [Link]
Banks, E. et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology. [Link]
Basu, A. et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences. [Link]
Thorne, N. et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. [Link]
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
Dunn, B. et al. (2019). In Vitro Assay Development and HTS of Small-Molecule Human ABAD/17β-HSD10 Inhibitors... SLAS DISCOVERY. [Link]
Zhang, J. H. et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.Journal of Biomolecular Screening. (Note: While not directly linked, this is the seminal paper on Z'-factor and is cited by many of the other sources).
BellBrook Labs: High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
Application Notes and Protocols for In Vitro Assay Development with 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Abstract This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. As the biological target and mechanism of action...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. As the biological target and mechanism of action for this compound are currently undefined, a structured, multi-tiered approach to assay development is proposed. This strategy is designed to first establish a cytotoxicity profile, followed by broad screening to identify potential biological targets, and finally, to suggest pathways for more focused mechanistic studies. The protocols and methodologies outlined herein are intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological properties of uncharacterized small molecules.
Introduction: The Challenge of a Novel Compound
The journey of a novel chemical entity, such as 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, from initial synthesis to a potential therapeutic candidate is fraught with uncertainty. The primary challenge lies in the absence of a known biological target or mechanism of action. A systematic and logical in vitro testing strategy is therefore paramount to efficiently characterize its biological activity, identify potential liabilities, and uncover its therapeutic potential.[1][2] A tiered approach, starting with broad, cost-effective assays and progressing to more specific and complex investigations, is a field-proven methodology to de-risk and advance novel compounds.[1][3] This application note will detail such a strategy, providing both the "how" and the "why" behind each experimental choice.
A Multi-Tiered Strategy for In Vitro Characterization
For a compound with an unknown mechanism of action, it is crucial to first understand its general effect on cell health before investigating specific molecular interactions. Therefore, we propose a three-tiered approach to guide the in vitro assay development for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Caption: Tiered workflow for in vitro characterization of a novel compound.
Tier 1: Foundational Cytotoxicity Profiling
The initial step in evaluating any new compound is to determine its effect on cell viability and cytotoxicity.[4][5] This provides a crucial concentration range for subsequent, more sensitive assays, ensuring that observed effects are not simply a consequence of cell death. We will detail two complementary assays that measure different aspects of cytotoxicity.
Principle of Complementary Cytotoxicity Assays
No single cytotoxicity assay is definitive. Therefore, we utilize a dual-assay approach:
MTT Assay: Measures the metabolic activity of cells, specifically the activity of mitochondrial dehydrogenases. A decrease in this activity is indicative of reduced cell viability or proliferation.[6]
Lactate Dehydrogenase (LDH) Release Assay: Measures the integrity of the cell membrane. LDH is a cytosolic enzyme that is released into the culture medium upon membrane damage, a hallmark of necrosis.[7][8]
Running these assays in parallel provides a more complete picture of the compound's cytotoxic mechanism. For example, a compound that inhibits mitochondrial function without immediately rupturing the cell membrane would show a strong effect in the MTT assay but a weaker or delayed effect in the LDH assay.
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from established methodologies for assessing cell viability based on metabolic activity.[9][10]
Materials:
96-well flat-bottom tissue culture plates
Selected cancer or normal cell line (e.g., HeLa, A549, HEK293)
Complete cell culture medium
Phosphate-Buffered Saline (PBS)
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Dimethyl sulfoxide (DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Multichannel pipette
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Preparation: Prepare a stock solution of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][10]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10]
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
Absorbance Reading: Incubate the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.
Experimental Protocol: LDH Cytotoxicity Assay
This protocol is based on the principle of measuring LDH released from damaged cells.[7][8]
Materials:
96-well flat-bottom tissue culture plates
Selected cell line and culture reagents (as in MTT assay)
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Commercially available LDH Cytotoxicity Assay Kit (containing reaction mixture and stop solution)
Lysis buffer (provided in the kit or 1% Triton X-100)
Multichannel pipette
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
Establish Controls: For each plate, set up the following controls:
Untreated Control: Cells with medium only.
Vehicle Control: Cells with medium containing the same concentration of DMSO as the test compound wells.
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
Background Control: Medium only (no cells).
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
Stop Reaction: Add 50 µL of the stop solution to each well.
Absorbance Reading: Measure the absorbance at 490 nm and 680 nm (for background correction) using a microplate reader.[7]
Data Presentation and Interpretation
The results from the cytotoxicity assays should be used to calculate the IC50 (half-maximal inhibitory concentration) value for the compound.
Assay
Endpoint Measured
Typical Data Output
Interpretation
MTT
Mitochondrial dehydrogenase activity
% Cell Viability vs. Concentration
A lower IC50 indicates greater inhibition of metabolic activity.
LDH
Lactate Dehydrogenase release
% Cytotoxicity vs. Concentration
A lower EC50 indicates greater membrane damage at lower concentrations.
Once a non-cytotoxic concentration range has been established, the next logical step is to screen 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide against a broad range of common biological targets. This approach is essential for both identifying potential therapeutic targets and flagging potential off-target liabilities early in the drug discovery process.[2][11][12]
Rationale for Broad Panel Screening
Broad panel screening serves two primary purposes:
Target Identification: To discover the primary biological target(s) of the compound, which can then be pursued in more detail.
Safety Pharmacology: To identify any unintended interactions with targets known to be associated with adverse drug reactions (e.g., hERG ion channel, various GPCRs).[3][13]
Commercially available screening services offer access to hundreds of validated assays, making this a time- and cost-effective strategy.[14][15]
Recommended Screening Panels
It is advisable to screen the compound against a diverse set of major drug target families:
Kinase Panels: Kinases are a large family of enzymes involved in cell signaling and are common drug targets, particularly in oncology.[14] Screening against a panel of kinases can reveal if the compound has inhibitory activity in this class.[15][16][17]
GPCR Panels: G-protein coupled receptors are the largest family of cell surface receptors and are the targets for a significant percentage of approved drugs.[18][19] Screening can be performed through binding assays or functional readouts like cAMP or calcium flux.[20]
Ion Channel Panels: Ion channels are critical for neuronal and cardiac function. Off-target effects on ion channels are a major cause of drug-induced toxicity.[21][22][23] Screening against a panel of ion channels, including the hERG channel, is a critical safety assessment.[13]
Caption: Broad target screening strategy for a novel compound.
Tier 3: Hit Validation and Mechanistic Elucidation
Any "hits" identified in Tier 2 screening require rigorous validation to confirm they are not artifacts and to begin to understand the mechanism of action.
Key steps in this tier include:
Dose-Response Confirmation: Re-testing the compound against the identified hit(s) in a full dose-response format to determine potency (IC50 or EC50).
Orthogonal Assays: Using a different assay format to confirm the interaction. For example, if a hit was identified in a binding assay, it should be confirmed in a functional assay.[20]
Cellular Target Engagement: Assays like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to the target protein in a cellular context.
Pathway Analysis: If a target is confirmed, further cellular assays can be designed to investigate the downstream effects of modulating that target.
Conclusion
The in vitro characterization of a novel compound like 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide requires a methodical and evidence-based approach. By employing a tiered strategy that begins with establishing a foundational cytotoxicity profile, progresses to broad target screening, and culminates in hit validation, researchers can efficiently and effectively elucidate the compound's biological activity. This structured workflow maximizes the potential for discovering novel therapeutic applications while simultaneously identifying and mitigating potential safety risks early in the development process.
References
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Available at: [Link]
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved January 25, 2026, from [Link]
Xu, J. J., & Henstock, P. V. (2008). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Pharmaceuticals, 1(1), 1-21. Available at: [Link]
Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved January 25, 2026, from [Link]
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DiscoverX. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]
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Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 17(9-10), 405-414. Available at: [Link]
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Kumar, K., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 18(7), 755-766. Available at: [Link]
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved January 25, 2026, from [Link]
Application Notes and Protocols for In Vivo Evaluation of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals Introduction: A Strategic Framework for In Vivo Assessment of a Novel Chemical Entity The compound 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a novel c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Framework for In Vivo Assessment of a Novel Chemical Entity
The compound 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a novel chemical entity with limited publicly available data on its biological activity and toxicological profile. As such, its progression into in vivo studies must be approached with a systematic and ethically robust framework. This guide provides a comprehensive overview of the necessary steps to evaluate the tolerability, safety, and potential efficacy of this compound in preclinical animal models.
The protocols outlined herein are designed as a foundational template. Researchers must adapt these guidelines to their specific hypotheses and institutional requirements, ensuring all work is conducted under the approval of an Institutional Animal Care and Use Committee (IACUC).[1][2][3][4] The core principle of these studies is to maximize the scientific value of the data while adhering to the 3Rs of animal welfare: Replacement, Reduction, and Refinement.
Part 1: Pre-formulation and Vehicle Selection - The Foundation of Reliable In Vivo Data
The physicochemical properties of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide are critical determinants of its biological fate. A thorough understanding of its solubility and stability is paramount before animal administration. The choice of an appropriate vehicle is one of the most critical steps in preclinical in vivo studies, as it can significantly impact the compound's bioavailability and even exert its own biological effects.[5][6][7][8][9]
Solubility Assessment
A preliminary solubility screen is essential to identify a suitable vehicle for the intended route of administration.
Protocol: Small-Scale Solubility Screen
Compound Preparation: Accurately weigh 1-5 mg of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide into separate, appropriately sized vials.
Vehicle Addition: Add a panel of common, biocompatible vehicles in incremental volumes. A recommended starting panel is presented in the table below.
Solubilization: Vortex each vial vigorously for 1-2 minutes. If the compound does not dissolve, sonication or gentle heating (if the compound is known to be thermally stable) can be employed.
Observation: Visually inspect for complete dissolution. The absence of visible particulates indicates solubility at that concentration.
Documentation: Record the highest concentration at which the compound is fully soluble in each vehicle.
Table 1: Recommended Vehicle Screening Panel
Vehicle
Common Use
Notes
Saline (0.9% NaCl)
Aqueous solutions
Ideal for water-soluble compounds.
PBS (Phosphate-Buffered Saline)
Aqueous solutions
Buffered, isotonic solution.
5% Dextrose in Water (D5W)
Aqueous solutions
Another common isotonic vehicle.
0.5% (w/v) Methylcellulose in Water
Aqueous suspensions
For poorly water-soluble compounds. Creates a uniform suspension.
10% DMSO / 90% Saline
Co-solvent system
For compounds with poor aqueous solubility. DMSO concentration should be minimized due to its potential for biological activity.[7][9]
20% PEG400 / 80% Saline
Co-solvent system
Polyethylene glycol 400 is a common solubilizing agent.[7][9]
Corn Oil / Sesame Oil
Lipid-based vehicles
For highly lipophilic compounds, often used for oral or subcutaneous administration.
Formulation and Stability
Once a lead vehicle is identified, the formulation's stability should be confirmed under the conditions of the planned study. This ensures that the compound remains in solution or uniformly suspended and does not degrade over the dosing period.
Part 2: Acute Toxicity and Dose-Range Finding - Defining the Safety Margin
Before any efficacy studies can be contemplated, a preliminary assessment of the compound's acute toxicity is mandatory.[10][11] This step is crucial for identifying a safe starting dose and the maximum tolerated dose (MTD). The OECD guidelines for acute oral toxicity provide a robust framework for these studies, designed to minimize animal use.[12][13][14][15][16]
Ethical Considerations and Regulatory Compliance
All animal procedures must be detailed in a protocol submitted to and approved by an IACUC.[1][2][3][4] This protocol must justify the choice of species, the number of animals, and the experimental procedures, and it must detail the humane endpoints for the study.
Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol follows the Acute Toxic Class Method, which is a stepwise procedure using a small number of animals.[13]
Objective: To determine the acute toxicity of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide and identify a dose range for further studies.
Animal Model: Female Sprague-Dawley rats (or another appropriate rodent model). Females are often slightly more sensitive.[15]
Experimental Groups:
Vehicle Control Group: Animals receive the selected vehicle only.
Test Groups: Stepwise dosing with 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Procedure:
Acclimatization: Animals should be acclimated to the facility for at least 5 days prior to dosing.
Fasting: Fast animals overnight before oral administration.[17]
Dose Administration: Administer a single oral dose via gavage. Based on the lack of existing data, a conservative starting dose (e.g., 300 mg/kg) is recommended. The dosing volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).
Observation:
Intensive Observation: Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.[17]
Daily Observation: Continue daily observations for a total of 14 days.[10][11][17]
Data Collection: Record all clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
Body Weight: Record individual animal body weights just prior to dosing and at least weekly thereafter.
Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy. Any animals that die during the study should also undergo necropsy.
Dose Escalation/De-escalation: The decision for the next dosing step is based on the outcome of the previous step, as per OECD Guideline 423.[13]
Table 2: Key Parameters for Acute Toxicity Monitoring
A significant drop in body weight (>15-20%) can be an indicator of toxicity and may be defined as a humane endpoint.
Mortality
Record the time of death.
Gross Necropsy
Examine all major organs for any visible abnormalities in color, size, or texture.
Part 3: Pharmacokinetic (PK) Profiling - Understanding Compound Exposure
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This information is critical for designing a rational dosing schedule for efficacy studies.[6][18][19]
Protocol: Single-Dose Pharmacokinetic Study
Objective: To determine the basic pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of the compound.
Animal Model: Male Sprague-Dawley rats (cannulated, if possible, to facilitate serial blood sampling).
Procedure:
Dosing: Administer a single dose of the compound at a concentration well below the MTD determined in the acute toxicity study. Both intravenous (IV) and oral (PO) routes should be considered to assess bioavailability.
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
Plasma Preparation: Process blood samples to isolate plasma.
Bioanalysis: Quantify the concentration of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in plasma samples using a validated analytical method (e.g., LC-MS/MS).
Data Analysis: Use appropriate software to calculate key PK parameters.
Part 4: In Vivo Efficacy Evaluation - Testing the Therapeutic Hypothesis
Once a safe and tolerable dose range has been established and the PK profile is understood, efficacy studies can be designed.[18] The design of these studies is entirely dependent on the therapeutic hypothesis for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
General Principles of Efficacy Study Design
Animal Model of Disease: Select an animal model that is relevant to the human disease or condition being targeted.
Control Groups: Always include a vehicle control group and, if applicable, a positive control (standard-of-care) group.[18]
Randomization and Blinding: Animals should be randomly assigned to treatment groups, and where possible, the study should be conducted in a blinded manner to avoid bias.
Endpoints: Clearly define the primary and secondary efficacy endpoints before the study begins. These could be tumor volume, behavioral changes, biomarkers, or survival.
Statistical Power: The number of animals per group should be sufficient to detect a statistically significant effect.
Example Workflow for an Efficacy Study
Caption: General workflow for an in vivo efficacy study.
Conclusion: A Pathway to Data-Driven Decisions
The successful in vivo evaluation of a novel compound like 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide hinges on a methodical, multi-stage approach. By starting with fundamental characterization and systematically progressing through toxicity, pharmacokinetic, and efficacy studies, researchers can generate the high-quality, reproducible data necessary for informed decision-making in the drug development process. Adherence to ethical guidelines and rigorous experimental design are the cornerstones of this endeavor.
References
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
National Institutes of Health. (2024, October 30). The IACUC. OLAW. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]
PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]
ScienceDirect. (n.d.). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Retrieved from [Link]
ResearchGate. (n.d.). Strategies to Replace in Vivo Acute Systemic Toxicity Testing: The Report and Recommendations of ECVAM Workshop 50. Retrieved from [Link]
UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link]
Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
National Center for Biotechnology Information. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
Charles River. (2024, October 17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Retrieved from [Link]
Scientist.com. (2025, November 19). How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research. Retrieved from [Link]
Rice Office of Research. (n.d.). IACUC Guidelines. Retrieved from [Link]
ResearchGate. (2023, October 18). (PDF) Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]
NC3Rs. (n.d.). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. Retrieved from [Link]
PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
UW Sites. (n.d.). IACUC Protocol Requirements – Office of Animal Welfare. Retrieved from [Link]
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]
National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]
PubMed Central. (n.d.). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. Retrieved from [Link]
(PDF) PRECLINICAL RESEARCH IN HUMAN DRUG DEVELOPMENT. (n.d.). Retrieved from [Link]
PubMed Central. (n.d.). Toxicological screening. Retrieved from [Link]
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]
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YouTube. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]
Application Note: Leveraging 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide for Affinity-Based Target Identification
Introduction The identification of molecular targets for bioactive small molecules is a critical step in drug discovery and chemical biology research. It provides insights into the mechanism of action, potential off-targ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The identification of molecular targets for bioactive small molecules is a critical step in drug discovery and chemical biology research. It provides insights into the mechanism of action, potential off-target effects, and pathways for lead optimization. Phenotypic screening campaigns often yield compounds with interesting biological activities but unknown protein targets. 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a compound with a structure amenable to chemical modification, making it a potential starting point for the development of chemical tools for target deconvolution. This application note provides a comprehensive guide on how to utilize 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide as a scaffold to synthesize an affinity-based probe and employ it in a chemical proteomics workflow to identify its cellular binding partners.
The core principle of this approach is to chemically modify the parent compound with a reporter tag, such as biotin, which allows for the selective enrichment of interacting proteins from a complex biological sample. Subsequent identification of these proteins by mass spectrometry can reveal the molecular targets of the original compound. The presence of a primary alcohol on the N-(2-hydroxyethyl) side chain of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide offers a convenient handle for chemical derivatization without significantly altering the core pharmacophore, which is crucial for retaining its original binding properties.
This guide is intended for researchers, scientists, and drug development professionals with a background in chemistry and biology, providing both the conceptual framework and detailed protocols for a target identification campaign.
Chemical Properties of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
The conversion of a bioactive compound into a chemical probe is a critical step that requires careful consideration to preserve its biological activity. For 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, the terminal hydroxyl group is the ideal point of attachment for a linker and a reporter tag. Biotin is a commonly used reporter due to its high-affinity interaction with streptavidin, which can be exploited for efficient enrichment.
The proposed synthetic strategy involves a two-step process:
Linker Attachment: A linker is introduced to spatially separate the biotin tag from the core molecule. This minimizes steric hindrance that could interfere with the binding of the probe to its target protein. A polyethylene glycol (PEG) linker is a suitable choice as it is hydrophilic and flexible.
Biotinylation: The terminal end of the linker is then coupled with biotin.
Application Note & Protocols: A Strategic Guide to the Derivatization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide for Enhanced Pharmacological Potency
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of the lead compound, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenz...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of the lead compound, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. Benzamide scaffolds are privileged structures in medicinal chemistry, known for a wide array of pharmacological activities.[1][2][3] The objective of this guide is to outline a systematic approach to modify this specific lead compound to explore the structure-activity relationship (SAR) and ultimately enhance its biological potency.[4][5] We will detail validated, step-by-step protocols for targeted chemical modifications at three key regions of the molecule, explaining the scientific rationale behind each strategic choice to modulate physicochemical properties, improve target binding, and enhance metabolic stability.
Rationale and Strategic Overview
The process of optimizing a lead compound is a cornerstone of modern drug discovery. It involves making discrete chemical modifications to a molecule to improve its efficacy, selectivity, and pharmacokinetic profile.[6][7] Our parent compound, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, offers several strategic vectors for chemical modification. A systematic exploration of these vectors is critical for understanding the SAR and identifying derivatives with superior potency.
Our derivatization strategy is segmented into three core molecular regions:
Region A: The N-(2-hydroxyethyl) Side Chain: The terminal hydroxyl group is a prime target for introducing new functionalities to probe interactions with the biological target and modulate solubility.
Region B: The Substituted Aromatic Core: The 4-bromo and 3-methyl positions on the phenyl ring are key handles for significant structural diversification, allowing for the exploration of new binding pockets and interactions.
Region C: The Amide Linker: The amide bond, while crucial for structural integrity, can be a site of metabolic vulnerability. Its bioisosteric replacement can lead to improved drug-like properties.[8]
The following diagram illustrates the strategic points of derivatization on the parent compound.
Figure 1: Strategic overview of derivatization points on the lead compound.
Derivatization of Region A: The N-(2-hydroxyethyl) Side Chain
The aliphatic hydroxyl group offers a readily accessible point for modification. Altering this site can impact hydrogen bonding capabilities, lipophilicity, and overall pharmacokinetic properties.[9][10]
Strategy 1: O-Alkylation to Introduce Ether Functionalities
Scientific Rationale: The Williamson ether synthesis is a robust and reliable method for converting alcohols to ethers.[11] By introducing small alkyl (e.g., methyl, ethyl) or functionalized alkyl chains (e.g., methoxyethyl), we can systematically probe the steric and electronic requirements of the binding pocket. This modification can enhance lipophilicity, potentially improving membrane permeability, or introduce polar groups to form new hydrogen bonds.
Protocol 2.1: General Procedure for O-Alkylation
Preparation: To a solution of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
Deprotonation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases, indicating the formation of the alkoxide.
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (40-50 °C) may be applied.[12]
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired O-alkylated derivative.
Derivatization of Region B: The Aromatic Core
The aromatic ring is a critical region for establishing key interactions with the target protein. The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, a powerful tool in modern medicinal chemistry for building molecular complexity.[5][13]
Strategy 2: Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)-C(sp²) bonds.[14] Replacing the bromine atom at the 4-position with a variety of aryl or heteroaryl groups can profoundly impact potency by introducing new van der Waals or π-stacking interactions.[15] This strategy allows for the rapid generation of a diverse library of analogues to thoroughly explore the SAR of this region.[4][16][17]
Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling
Reactant Preparation: In a microwave vial or Schlenk flask, combine 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable ligand like SPhos or XPhos (0.1 eq).
Solvent and Degassing: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
Reaction: Heat the reaction mixture to 80-100 °C (either conventional heating or microwave irradiation) for 2-12 hours. Monitor the reaction progress by LC-MS.[18]
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired biaryl product.
The following workflow diagram illustrates the key steps of the Suzuki-Miyaura coupling protocol.
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Derivatization of Region C: The Amide Linker
The amide bond is a fundamental structural motif, but its susceptibility to enzymatic hydrolysis can limit the in vivo stability of a drug candidate. Bioisosteric replacement is a proven strategy to address this liability while preserving essential binding interactions.[19]
Strategy 3: Bioisosteric Replacement with a 1,2,4-Oxadiazole
Scientific Rationale: The 1,2,4-oxadiazole ring is a well-established non-classical bioisostere of the amide bond.[20] It mimics the planar, hydrogen-bond accepting properties of the amide carbonyl while being significantly more resistant to metabolic cleavage.[21] This modification can lead to derivatives with improved metabolic stability and bioavailability.[22]
Protocol 4.1: Multi-step Synthesis of a 1,2,4-Oxadiazole Bioisostere
This protocol requires starting from the corresponding benzoic acid, 4-bromo-3-methylbenzoic acid.
Step 1: Synthesis of the Amide Precursor
Activate 4-bromo-3-methylbenzoic acid (1.0 eq) using a standard coupling reagent like HATU (1.1 eq) with DIPEA (2.0 eq) in DMF.
Add N-hydroxy-2-methylpropan-2-imine (1.1 eq) and stir at room temperature for 12 hours to form the O-acyl amidoxime.
Step 2: Cyclization to form the 1,2,4-Oxadiazole
To the solution from Step 1, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or heat the mixture in a high-boiling solvent like toluene or xylene to induce thermal cyclization.
After work-up and purification, this yields the 3-substituted-5-(4-bromo-3-methylphenyl)-1,2,4-oxadiazole.
Step 3: Re-installation of the Side Chain
The specific side chain (e.g., the hydroxyethyl group) must be introduced onto the oxadiazole core. This often requires a multi-step synthesis of a custom amidoxime precursor in Step 1, which is beyond the scope of this general protocol but follows established synthetic routes.[23]
Characterization and Potency Evaluation
Analytical Characterization: All newly synthesized derivatives must be rigorously characterized to confirm their structure and purity. Standard techniques include:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
Mass Spectrometry (MS): To verify the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase HPLC method is suitable for these types of molecules.[24]
Potency Assessment and Data Summary:
The primary goal of this derivatization effort is to improve biological potency. Each synthesized compound should be evaluated in a relevant in vitro biological assay to determine its half-maximal inhibitory concentration (IC₅₀) or equivalent potency metric. The results should be tabulated to facilitate SAR analysis.
Table 1: Hypothetical Potency Data for Synthesized Derivatives
Compound ID
Modification Strategy
R Group
Target IC₅₀ (nM)
Parent
-
-
150
A-1
O-Alkylation
-CH₃
125
A-2
O-Alkylation
-CH₂Ph
90
B-1
Suzuki Coupling
-Phenyl
75
B-2
Suzuki Coupling
-Pyridin-3-yl
30
B-3
Suzuki Coupling
-Thiophen-2-yl
45
C-1
Bioisostere
1,2,4-Oxadiazole
180
Conclusion
This application note has outlined a rational and systematic approach for the derivatization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. By employing proven and reliable synthetic protocols for O-alkylation, Suzuki-Miyaura cross-coupling, and bioisosteric replacement, researchers can efficiently generate a focused library of analogues. This structured exploration of the chemical space around the lead compound is essential for building a robust structure-activity relationship, ultimately guiding the design and discovery of new drug candidates with significantly improved potency and optimized pharmacological properties.
References
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Google Patents. (1995). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
Le Naour, M., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed. Retrieved from [Link]
Dunn, J., et al. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
Singh, R., et al. (2021). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Iqbal, M. F., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]
Talele, T. T. (2016). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. Retrieved from [Link]
Sharma, R., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]
Tang, W., & Toste, F. D. (2022). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. PubMed Central. Retrieved from [Link]
Sharma, R. K., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, RSC Publishing. Retrieved from [Link]
Shtil, A. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. Retrieved from [Link]
Al-Suwaidan, I. A., et al. (2022). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Source Not Found - Link leads to a general search page].
Al-Suwaidan, I. A., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Retrieved from [Link]
Patsnap Synapse. (2023). How to improve drug selectivity? Retrieved from [Link]
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]
Pharma Approach. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
Wang, Y., et al. (2022). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
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Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Retrieved from [Link]
Google Patents. (2007). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Retrieved from [Link]
ResearchGate. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]
Wang, M., et al. (2023). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. Retrieved from [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Retrieved from [Link]
SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]
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Ghorab, M. M., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PubMed Central. Retrieved from [Link]
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Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
de Heuvel, D., et al. (2019). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. Retrieved from [Link]
Lu, Z. L., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][16]naphthyrin-5(6H)-one. PubMed Central. Retrieved from [Link]
Kumar, A., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed Central. Retrieved from [Link]
Li, X., et al. (2023). New strategies to enhance the efficiency and precision of drug discovery. PubMed Central. Retrieved from [Link]
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
OSTI.GOV. (2023). Side chain modified peptoids useful as structure-stabilizing coatings for biomaterials. Retrieved from [Link]
Bentham Science. (2023). The Synthesis of Amide and its Bioisosteres. Retrieved from [Link]
Fisher Scientific. (n.d.). 4-Bromo-3-methylbenzamide, 99%. Retrieved from [Link]
ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
Bermudez, M., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. Retrieved from [Link]
ACS Publications. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Retrieved from [Link]
Wang, Z., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Retrieved from [Link]
Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
Quantitative Analysis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in Human Plasma using LC-MS/MS: An Application Note and Protocol
Abstract This document provides a comprehensive guide for the quantitative determination of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the quantitative determination of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this application note details a robust and reproducible method from sample preparation to data acquisition and analysis. The protocols herein are grounded in established bioanalytical principles and adhere to international regulatory guidelines to ensure data integrity and reliability.
Introduction: The Rationale for a Targeted Quantification Method
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a novel small molecule with therapeutic potential, necessitating a sensitive, selective, and accurate analytical method for its quantification in biological matrices. Pharmacokinetic and toxicokinetic studies, which are fundamental to drug development, rely on precise measurements of drug concentrations over time. LC-MS/MS has become the gold standard for such bioanalytical applications due to its unparalleled sensitivity and specificity, allowing for the accurate quantification of analytes even in complex biological fluids like plasma.[1]
This guide will walk through the critical steps of method development, including the selection of an appropriate internal standard, optimization of sample preparation, and fine-tuning of chromatographic and mass spectrometric parameters. Furthermore, a detailed protocol for method validation, based on the International Council for Harmonisation (ICH) M10 guideline, is provided to ensure the developed method is fit for its intended purpose.[2][3]
The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) offers a powerful analytical tool.[5] The LC component separates the analyte of interest from other compounds in the sample matrix based on its physicochemical properties. The MS/MS component then provides highly selective and sensitive detection by monitoring a specific precursor-to-product ion transition for the analyte. This dual-layered selectivity minimizes the impact of matrix effects and ensures reliable quantification.
Caption: Workflow of an LC-MS/MS system for bioanalysis.
Method Development and Protocol
Internal Standard (IS) Selection and Preparation
The use of an internal standard is critical for correcting for variability during sample processing and analysis.[6] A stable isotope-labeled (SIL) version of the analyte is the ideal IS, as it shares near-identical chemical and physical properties.[7] In the absence of a commercially available SIL-IS for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a suitable structural analog must be chosen.
Justification: This compound shares the core 4-bromobenzamide structure but has a different N-substituent, resulting in a different molecular weight and chromatographic retention time, preventing interference with the analyte.
IS Stock Solution Preparation:
Accurately weigh approximately 5 mg of 4-Bromo-N-methylbenzamide.
Dissolve in methanol to a final concentration of 1 mg/mL.
Prepare a working solution of 100 ng/mL by diluting the stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Extracting the Analyte from Plasma
The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis while efficiently recovering the analyte.[8] Protein precipitation is a simple and effective method for this purpose.[9][10]
Protocol: Protein Precipitation
Pipette 50 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
Add 10 µL of the 100 ng/mL internal standard working solution.
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Protein precipitation workflow for plasma samples.
Liquid Chromatography Conditions
Reverse-phase chromatography is well-suited for separating moderately polar aromatic compounds like 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.[1][3] A C18 column with a gradient elution using water and acetonitrile, both acidified with formic acid to improve peak shape and ionization efficiency, is recommended.
Table 1: Proposed LC Parameters
Parameter
Recommended Setting
Rationale
Column
C18, 2.1 x 50 mm, 1.8 µm
Provides good retention and resolution for aromatic compounds.
Mobile Phase A
Water with 0.1% Formic Acid
Aqueous component for reverse-phase separation.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Organic solvent for elution.
Flow Rate
0.4 mL/min
Suitable for the column dimensions.
Injection Volume
5 µL
Minimizes potential for column overload.
Column Temperature
40 °C
Ensures reproducible retention times.
Gradient
10% B to 95% B over 5 min
Provides efficient separation of the analyte and IS from matrix components.
Mass Spectrometry Conditions
Electrospray ionization (ESI) in positive ion mode is generally effective for benzamide compounds. The Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity.
Proposed MRM Transitions:
Analyte (4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide): The protonated molecule [M+H]⁺ is expected at m/z 258.0/260.0 due to the bromine isotopes. A likely fragmentation would be the loss of the hydroxyethyl group (-C₂H₅O), leading to a product ion.
Internal Standard (4-Bromo-N-methylbenzamide): The protonated molecule [M+H]⁺ is expected at m/z 214.0/216.0. A characteristic fragmentation would be the loss of the methylamine group (-CH₄N).
Table 2: Proposed MS Parameters
Parameter
Recommended Setting
Ionization Mode
ESI Positive
Capillary Voltage
3.5 kV
Source Temperature
150 °C
Desolvation Temperature
400 °C
Desolvation Gas Flow
800 L/hr
Collision Gas
Argon
MRM Transitions
To be optimized by direct infusion
(Analyte)
Q1: 258.0 -> Q3: [To be determined]
(Internal Standard)
Q1: 214.0 -> Q3: [To be determined]
Bioanalytical Method Validation Protocol
A full validation of the bioanalytical method should be performed according to the ICH M10 guideline to ensure its reliability for the intended application.[2][3]
Table 3: Method Validation Parameters and Acceptance Criteria
Parameter
Purpose
Key Experiments
Acceptance Criteria
Selectivity
To ensure no interference from endogenous matrix components.
Analyze at least six different blank plasma lots.
Response in blank samples should be ≤ 20% of the LLOQ response.
Calibration Curve
To establish the relationship between concentration and response.
Prepare a calibration curve with a blank, a zero standard, and at least six non-zero standards.
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
To determine the closeness of measured values to the nominal values and the degree of scatter.
Analyze quality control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicate (n≥5) over at least three runs.
Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).[11]
Recovery
To assess the efficiency of the extraction procedure.
Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at three QC levels.
Recovery should be consistent and reproducible.
Matrix Effect
To evaluate the ion suppression or enhancement from the biological matrix.
Compare the analyte response in post-extraction spiked samples to neat solutions at three QC levels.
The IS-normalized matrix factor should have a %CV ≤ 15%.
Stability
To ensure the analyte is stable under various storage and handling conditions.
Analyze QC samples after exposure to different conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).
Mean concentrations within ±15% of nominal values.
Data Analysis and Reporting
The concentration of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve. All validation data, including any failed runs with documented reasons, should be compiled in a comprehensive validation report.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and reliable framework for the quantification of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in human plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, coupled with a comprehensive validation plan, ensure the generation of high-quality data suitable for regulatory submissions in drug development. This guide serves as a valuable resource for scientists and researchers, enabling them to implement this method with confidence.
References
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]
ResearchGate. (2023). Benzamide-simplified mass spectrum. Retrieved from [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]
Application Note: Characterization and Dose-Finding for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in Cell-Based Assays
Introduction: The Challenge of Uncharacterized Compounds Researchers in drug discovery and cell biology frequently encounter novel chemical entities with limited to no published biological data. "4-Bromo-N-(2-hydroxyethy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Uncharacterized Compounds
Researchers in drug discovery and cell biology frequently encounter novel chemical entities with limited to no published biological data. "4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide" (CAS No. 157672-18-9) is one such compound. While its chemical structure is defined, a thorough review of the scientific literature and patent databases reveals a significant absence of information regarding its biological activity, mechanism of action, and established protocols for its use in cell-based assays.
This document addresses this informational gap not by providing a speculative protocol, but by outlining a scientifically rigorous, field-proven workflow for the initial characterization and dose-range finding of an uncharacterized compound like 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This approach is designed to ensure experimental validity and reproducibility.
Compound Identity and Properties
A clear understanding of the test article is the foundation of any robust biological assay.
Hazard Information: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE) should be used at all times.[1]
The Scientific Imperative: Why a Pre-defined Dosage is Not Provided
Providing a specific dosage for an uncharacterized compound would be scientifically unsound and could lead to misleading experimental results. The appropriate concentration for a cell-based assay is dependent on numerous factors, including:
The specific biological question being investigated.
The cell type(s) being used.
The assay endpoint (e.g., cytotoxicity, proliferation, protein expression, signaling pathway modulation).
The incubation time.
Without any prior art or biological data, any suggested dosage would be arbitrary. Therefore, the primary recommendation is for the end-user to perform a systematic dose-response evaluation.
Proposed Workflow for Characterization and Dose-Finding
The following is a logical, step-by-step workflow for determining the appropriate concentration range of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide for your specific cell-based assay.
Application Notes and Protocols for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide: A Key Intermediate in Pharmaceutical Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This docu...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This document outlines its chemical properties, a detailed protocol for its synthesis, and its critical role as a synthetic intermediate in the preparation of pharmaceutically active compounds.
Introduction
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, with CAS number 157672-18-9, is a substituted benzamide that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a bromo-substituted aromatic ring, an amide linkage, and a primary alcohol, provides multiple reactive sites for further chemical transformations. This unique combination of functional groups makes it an ideal intermediate for the construction of more complex molecules, most notably in the synthesis of apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. Understanding the synthesis and reactivity of this intermediate is crucial for the efficient development of such therapeutic agents.
Chemical Properties and Safety Information
A summary of the key chemical and physical properties of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is presented in the table below.
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
P280: Wear protective gloves/ eye protection/ face protection
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
The following protocol describes a standard method for the synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide from 4-bromo-3-methylbenzoic acid and 2-aminoethanol. This amidation reaction is typically facilitated by a coupling agent.
Synthetic Scheme
Caption: General synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DMF.
Addition of Reagents: To the stirred solution, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
Amine Addition: Slowly add 2-aminoethanol (1.2 eq) to the reaction mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
Work-up:
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Rationale for Experimental Choices:
Coupling Agents (EDC/HOBt): The combination of EDC and HOBt is a widely used and effective method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This active ester readily reacts with the amine, minimizing side reactions and racemization (in the case of chiral substrates).[2]
Base (DIPEA): DIPEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, maintaining an optimal pH for the coupling reaction.
Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction. Its high boiling point also allows for heating if required, although this reaction typically proceeds well at room temperature.
Application as a Synthetic Intermediate: Synthesis of Apalutamide
Apalutamide is a potent androgen receptor inhibitor. The synthesis of apalutamide utilizes 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide as a key intermediate. The bromo-substituent on the aromatic ring allows for a subsequent cross-coupling reaction, a common strategy in the synthesis of complex pharmaceutical molecules.
Apalutamide Synthesis Workflow
Caption: Workflow for the synthesis of Apalutamide from the intermediate.
Protocol for the Use of the Intermediate in Apalutamide Synthesis
The following is a generalized protocol based on synthetic routes described in the literature for apalutamide and related compounds.[3]
Step A: Suzuki Coupling
Reaction Setup: To a solution of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene and water), add the corresponding pyridine boronic acid or ester derivative (1.1-1.5 eq) and a base such as sodium carbonate or potassium carbonate (2.0-3.0 eq).
Catalyst Addition: Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Then, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction to room temperature, separate the organic layer, and wash the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography to obtain the coupled intermediate.
Step B: Cyclization
Reaction Setup: Dissolve the coupled intermediate from Step A in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Reagent Addition: Add a cyclizing agent such as 1,1'-Carbonyldiimidazole (CDI) or a phosgene equivalent portion-wise at 0 °C or room temperature.
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete, as monitored by TLC or LC-MS.
Work-up and Purification: Quench the reaction with water or a mild acid, extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by recrystallization or column chromatography to yield apalutamide.
Causality in Experimental Design:
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, in this case, between the aryl bromide of our intermediate and a pyridine boronic acid derivative. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.
Cyclization: The final step involves an intramolecular cyclization to form the hydantoin ring system characteristic of apalutamide. The use of CDI is a common and effective method for forming this heterocyclic ring from an alcohol and an amide.
Conclusion
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a strategically important synthetic intermediate with direct applications in the synthesis of high-value pharmaceutical compounds like apalutamide. The protocols provided herein offer a robust framework for its synthesis and subsequent utilization. Researchers and drug development professionals can leverage this versatile building block to advance their synthetic campaigns and contribute to the discovery of new therapeutic agents.
References
Google Patents. US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof.
Application Notes & Protocols: Investigating 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in Modern Drug Discovery
Document ID: AN-BNHM-2026-01 Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel chemical entity, 4-Bromo-N-(2-...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: AN-BNHM-2026-01
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel chemical entity, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. While specific biological data for this compound is not yet extensively documented in peer-reviewed literature, its structural features—a substituted benzamide core—suggest a strong rationale for its investigation as a modulator of key cellular pathways implicated in oncology and other diseases. The benzamide scaffold is a privileged structure in medicinal chemistry, famously integral to inhibitors of Poly (ADP-ribose) Polymerase (PARP) and various protein kinases.[1][2][3][4][5] This guide presents a structured, hypothesis-driven approach to exploring its therapeutic potential, complete with detailed protocols for synthesis, biochemical assays, and cell-based functional screens.
Introduction: Rationale for Investigation
The structure of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide presents a compelling starting point for a drug discovery campaign. A systematic analysis of its constituent moieties provides a strong basis for hypothesizing its biological targets.
The Benzamide Pharmacophore: The benzamide group is a cornerstone of many successful therapeutics. It mimics the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), enabling it to bind competitively to the NAD+ binding site of enzymes like PARP.[2] This interaction is critical for the function of PARP inhibitors used in cancer therapy.[1] Furthermore, substituted benzamides are prevalent in a wide array of kinase inhibitors, where they often form key hydrogen bond interactions within the ATP-binding pocket.[6][7]
Strategic Substitution Pattern:
4-Bromo Group: Halogenation is a classic medicinal chemistry strategy to enhance binding affinity through halogen bonding, modulate metabolic stability, and improve pharmacokinetic properties. Bromine, in particular, has been incorporated into numerous biologically active marine natural products and synthetic compounds.[8]
3-Methyl Group: The strategic placement of a methyl group can significantly increase a compound's potency, an effect often termed the "magic methyl" effect.[9] This enhancement can arise from improved hydrophobic interactions within the target's binding pocket or by favorably influencing the compound's conformation.[9]
N-(2-hydroxyethyl) Side Chain: This hydrophilic tail can improve aqueous solubility and provides a hydrogen bond donor and acceptor, potentially forming critical interactions with target proteins to anchor the molecule and enhance specificity. N-(2-hydroxyethyl) amides have been successfully utilized in developing molecules with diverse biological activities, including anticonvulsant properties.[10][11]
Given this structural analysis, we propose two primary, high-potential avenues for investigation: PARP Inhibition and Kinase Inhibition . The following sections provide detailed protocols to systematically test these hypotheses.
Synthesis and Characterization
A robust and scalable synthesis route is the first step in any screening campaign. The target compound can be synthesized via a standard amidation reaction.
Protocol 2.1: Synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
This protocol outlines the coupling of 4-bromo-3-methylbenzoic acid with 2-aminoethanol (ethanolamine).
Workflow Diagram: Synthesis
Caption: Synthesis workflow for the target compound.
To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
Add 2-aminoethanol (1.1 eq) dropwise to the reaction mixture.
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Application I: Investigation as a PARP Inhibitor
Rationale: The benzamide core is a well-established pharmacophore for PARP1/2 inhibition.[1][3] This pathway is a clinically validated target in cancers with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations.
Protocol 3.1: In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)
This biochemical assay provides a direct measure of the compound's ability to inhibit the catalytic activity of recombinant PARP1.[12]
Workflow Diagram: PARP Inhibition Assay
Caption: Workflow for the in vitro PARP1 enzymatic assay.
Materials:
Recombinant human PARP1 enzyme
Activated DNA (histones pre-incubated with DNase I)
β-Nicotinamide adenine dinucleotide (β-NAD+)
Test Compound: 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, serially diluted
Known PARP inhibitor (e.g., Olaparib) as a positive control
PARP Assay Buffer
Developer reagent (detects remaining NAD+)
384-well black assay plates
Fluorescence plate reader
Procedure:
Prepare serial dilutions of the test compound and positive control (Olaparib) in PARP assay buffer. A typical starting range is 100 µM to 1 nM.
In a 384-well plate, add the test compound dilutions, positive control, and a vehicle control (e.g., DMSO).
Add recombinant PARP1 enzyme to each well (except for 'no enzyme' controls) and incubate for 10-15 minutes at room temperature to allow for compound binding.
Initiate the enzymatic reaction by adding a mixture of activated DNA and β-NAD+.
Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
Stop the reaction and add the developer reagent according to the manufacturer's instructions. This reagent reacts with the remaining NAD+ to produce a fluorescent signal.
Incubate the plate in the dark at room temperature for 15-30 minutes.
Measure the fluorescence intensity (e.g., Ex/Em = 420/450 nm).
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Table 1: Hypothetical PARP1 Inhibition Data
Compound
Target
IC50 (nM)
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
PARP1
15.2
| Olaparib (Control) | PARP1 | 5.8 |
Protocol 3.2: Cell-Based γH2AX Assay for DNA Damage
This assay assesses the compound's ability to induce DNA double-strand breaks (DSBs) in a cellular context, a key functional outcome of PARP inhibition in homologous recombination-deficient cells.[13]
Materials:
BRCA1-deficient cancer cell line (e.g., CAPAN-1)
BRCA1-proficient cancer cell line (e.g., BxPC-3)
Cell culture medium, FBS, antibiotics
Test compound and Olaparib
Fixation buffer (e.g., 4% paraformaldehyde)
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
High-content imaging system or fluorescence microscope
Procedure:
Seed both BRCA1-deficient and -proficient cells into 96-well imaging plates and allow them to adhere overnight.
Treat the cells with a dose range of the test compound or Olaparib for 24-48 hours. Include a vehicle control.
After treatment, fix the cells with fixation buffer for 15 minutes at room temperature.
Wash the cells with PBS and then permeabilize them for 10 minutes.
Wash again and block non-specific antibody binding with blocking buffer for 1 hour.
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
Wash the cells and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
Wash the cells thoroughly.
Acquire images using a high-content imaging system.
Quantify the number and intensity of γH2AX foci per nucleus. A significant, dose-dependent increase in foci, particularly in the BRCA1-deficient cells, indicates effective PARP inhibition.
Application II: Investigation as a Kinase Inhibitor
Rationale: The benzamide moiety is a versatile scaffold found in numerous ATP-competitive kinase inhibitors, including those targeting BCR-Abl, EGFR, and others.[6][7][14] The substitutions on the phenyl ring can be optimized to achieve high potency and selectivity against a specific kinase.
Protocol 4.1: Broad-Spectrum Kinase Panel Screen
To identify potential kinase targets, an initial broad screen against a panel of diverse kinases is the most efficient approach.
Procedure:
Submit the test compound to a commercial kinase screening service (e.g., Reaction Biology, Eurofins).
Request a screen at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases).
The service will perform radiometric or fluorescence-based assays to determine the percent inhibition of each kinase.
Analyze the results to identify "hits"—kinases that are inhibited by more than a predefined threshold (e.g., >50% or >75% inhibition).
Table 2: Hypothetical Kinase Panel Hit Summary (at 1 µM)
Once a primary kinase hit is identified (e.g., ABL1), a cell-based assay is required to confirm that the compound can engage its target in a cellular environment and inhibit downstream signaling.
Materials:
Cell line expressing the target kinase (e.g., K562 cells for BCR-Abl).
Test compound and a known inhibitor (e.g., Imatinib).
RIPA Lysis Buffer with protease and phosphatase inhibitors.[15]
BCA Protein Assay Kit.
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
Culture K562 cells and treat them with a dose range of the test compound or Imatinib for 2-4 hours.
Harvest the cells and prepare cell lysates using ice-cold RIPA buffer.[15][16]
Determine the protein concentration of each lysate using a BCA assay.
Normalize the samples and perform SDS-PAGE to separate the proteins by size.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
Incubate the membrane with the anti-phospho-CRKL primary antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
Apply the ECL substrate and capture the chemiluminescent signal.
Strip the membrane and re-probe with anti-total CRKL and anti-β-actin antibodies to confirm equal protein loading.
A dose-dependent decrease in the phospho-CRKL signal relative to the total CRKL and loading control indicates successful target engagement and inhibition of kinase activity.
Conclusion and Future Directions
The structural attributes of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide make it a compelling candidate for investigation in drug discovery. The protocols outlined in this document provide a clear, hypothesis-driven framework for its initial characterization. Based on the outcomes of these foundational assays, further studies could include lead optimization to improve potency and selectivity, comprehensive ADME/Tox profiling, and eventual evaluation in preclinical in vivo models of disease. The versatility of the substituted benzamide scaffold suggests that even if the initial hypotheses are not confirmed, this molecule could serve as a valuable starting point for the development of probes or inhibitors against other unforeseen targets.
References
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. Retrieved from [Link]
Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. (2025, December 19). American Chemical Society. Retrieved from [Link]
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025, September 25). PubMed Central. Retrieved from [Link]
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). Retrieved from [Link]
Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. (n.d.). NIH. Retrieved from [Link]
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024, April 16). NIH. Retrieved from [Link]
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023, May 5). PubMed. Retrieved from [Link]
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). Retrieved from [Link]
Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. (n.d.). PubMed. Retrieved from [Link]
A) Western blot analysis of PARP-1, PARP-2, tankyrase 1 (TANK1) and... (n.d.). ResearchGate. Retrieved from [Link]
Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. (2004, July 1). PubMed. Retrieved from [Link]
Synthesis and Evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents. (n.d.). PubMed. Retrieved from [Link]
DNA Damage Assays. (n.d.). Champions Oncology. Retrieved from [Link]
General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]
Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. (n.d.). Retrieved from [Link]
Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. (2025, October 15). ResearchGate. Retrieved from [Link]
The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). PMC. Retrieved from [Link]
Structural requirements for potent PARP inhibition. The benzamide... (n.d.). ResearchGate. Retrieved from [Link]
(PDF) Versatile cell-based assay for measuring DNA alkylation damage and its repair. (2025, August 6). Retrieved from [Link]
PARP Assays. (n.d.). BPS Bioscience. Retrieved from [Link]
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (n.d.). MDPI. Retrieved from [Link]
In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). (n.d.). Taylor & Francis. Retrieved from [Link]
Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. (2023, May 21). MDPI. Retrieved from [Link]
PARP - Assay-Protocol. (n.d.). Retrieved from [Link]
Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. (2021, November 28). MDPI. Retrieved from [Link]
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved from [Link]
PARP Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
Dehydrative cyclization of N-(β-hydroxyethyl)amides. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved from [Link]
Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. (n.d.). ResearchGate. Retrieved from [Link]
Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. (n.d.). MDPI. Retrieved from [Link]
Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022, February 10). Taylor & Francis. Retrieved from [Link]
Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023, August 3). Retrieved from [Link]
Methods to Measure DNA Repair in Cells. (2022, December 7). UC Davis Biotechnology Program. Retrieved from [Link]
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications. Retrieved from [Link]
PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved from [Link]
Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved from [Link]
Organic synthesis and application of microbial enzymes for drug discovery. (2015, March 23). YouTube. Retrieved from [Link]
41.[6][14][17]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (n.d.). ACS Publications. Retrieved from [Link]
Biological Activity of Recently Discovered Halogenated Marine Natural Products. (n.d.). PMC - PubMed Central. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Welcome to the technical support center dedicated to the synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amidation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and data-driven recommendations to enhance your reaction yield and product purity.
Overview of the Synthesis
The synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a standard amide bond formation reaction between 4-Bromo-3-methylbenzoic acid and ethanolamine. While conceptually straightforward, this reaction is often plagued by issues such as low yields, competing side reactions, and purification difficulties. The primary challenge lies in the direct reaction between a carboxylic acid and an amine, which initially results in a non-productive acid-base reaction, forming an ammonium carboxylate salt. To overcome this, activation of the carboxylic acid is essential, typically through the use of coupling reagents.
Core Reaction Scheme:
Caption: General synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes?
Low yields are the most common complaint and can stem from several factors. Let's break down the likely culprits.
Potential Cause 1: Inefficient Carboxylic Acid Activation
Directly mixing the carboxylic acid and amine leads to a rapid acid-base reaction, forming a salt and rendering the amine non-nucleophilic.[1] A coupling agent is required to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the amine's nucleophilic attack.[1] If the activation step is incomplete, the reaction will not proceed efficiently.
Solution:
Use an appropriate coupling agent: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are common choices.[1]
Incorporate additives: Additives like HOBt (1-Hydroxybenzotriazole) can react with the activated carboxylic acid to form an active ester intermediate. This intermediate is more stable than the initial activated species and less prone to side reactions, often leading to higher yields and reduced racemization in chiral systems.[2][3][4]
Potential Cause 2: Competing Side Reactions
Ethanolamine has two nucleophilic sites: the amine and the hydroxyl group. While N-acylation is generally favored due to the higher nucleophilicity of the amine, O-acylation can occur, leading to ester byproduct formation and consuming starting material.
Solution:
Control the temperature: Running the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) typically favors the more kinetically controlled N-acylation.
Chemoselective methods: While not always necessary for this substrate, enzymatic methods using lipases have been shown to be highly selective for N-acylation of ethanolamine.[5][6]
Potential Cause 3: Inadequate Base
When using the hydrochloride salt of a coupling agent (like EDC·HCl) or if the amine starting material is a salt, a non-nucleophilic base is crucial. The base neutralizes the acid, ensuring the amine remains in its free, nucleophilic form.[3]
Solution:
Add a tertiary amine base: Use 1-2 equivalents of a base like DIPEA (N,N-Diisopropylethylamine) or triethylamine. Ensure the base is added before or along with the coupling agent.
Q2: My TLC analysis shows significant amounts of unreacted starting materials even after a long reaction time. What went wrong?
This issue points towards a stalled or incomplete reaction.
Potential Cause 1: Deactivated Coupling Reagent
Carbodiimide coupling reagents are sensitive to moisture and can degrade upon storage. If your reagent is old or has been improperly stored, it may have lost its activity.
Solution:
Use a fresh bottle of the coupling agent or purchase from a reliable supplier. Store reagents under dry conditions (e.g., in a desiccator).
Potential Cause 2: Suboptimal Stoichiometry
The molar ratios of your reactants are critical.
Solution:
A common starting point is to use a slight excess of the amine and coupling agent relative to the carboxylic acid. A typical ratio is:
Carboxylic Acid: 1.0 eq
Ethanolamine: 1.1 - 1.2 eq
EDC: 1.2 - 1.5 eq
HOBt: 1.2 eq
DIPEA: 1.5 - 2.0 eq
Potential Cause 3: Poor Solubility
If reactants are not fully dissolved, the reaction kinetics will be severely limited.[7]
Solution:
Choose an appropriate solvent. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices for this type of coupling reaction.[2] DMF is particularly good at dissolving polar starting materials but can be harder to remove during workup.
Q3: My crude product is impure. How do I effectively purify it?
Purification is key to obtaining a high-quality final product. The impurities are typically unreacted starting materials or byproducts from the coupling agent.
Impurity 1: Unreacted 4-Bromo-3-methylbenzoic Acid
This acidic impurity can be easily removed with a basic wash.
Solution: During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).[8]
Impurity 2: Unreacted Ethanolamine
This basic impurity can be removed with an acidic wash.
Solution: Wash the organic layer with a dilute acid solution, such as 1M hydrochloric acid (HCl).[8]
Impurity 3: Coupling Agent Byproducts
If using DCC , the byproduct dicyclohexylurea (DCU) is mostly insoluble in common organic solvents like DCM and can be removed by filtration.[4]
If using EDC , the corresponding urea byproduct is water-soluble and can be removed during the aqueous extraction steps.[4]
Recommended Purification Workflow:
Quench and Dilute: After the reaction is complete, quench with water and dilute with your extraction solvent (e.g., DCM or Ethyl Acetate).
Aqueous Washes: Sequentially wash the organic layer with 1M HCl, saturated NaHCO₃, and finally, brine (saturated NaCl solution) to remove residual water.
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Final Purification: The resulting crude solid can be further purified by either recrystallization or silica gel column chromatography.[2][8][9] For recrystallization, a solvent system like ethyl acetate/hexanes or isopropanol/water might be effective.[9]
Caption: Standard workup and purification workflow.
Recommended Experimental Protocol
This protocol utilizes the widely successful EDC/HOBt coupling system.
Materials:
4-Bromo-3-methylbenzoic acid (1.0 eq)
Ethanolamine (1.2 eq)
EDC·HCl (1.5 eq)
HOBt (1.2 eq)
DIPEA (2.0 eq)
Anhydrous Dichloromethane (DCM) or DMF
Standard workup reagents (1M HCl, sat. NaHCO₃, brine, Na₂SO₄)
Procedure:
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-3-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.
Stir the mixture until all solids are dissolved. Add ethanolamine (1.2 eq) followed by DIPEA (2.0 eq).
Cool the flask to 0 °C in an ice bath.
Slowly add EDC·HCl (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).[7][10]
Upon completion, proceed with the workup and purification workflow described in Q3 above.
Data Summary & Reagent Comparison
Choosing the right reagents is crucial for success. The table below summarizes the properties of common coupling agents.
Coupling Reagent
Pros
Cons
Workup Consideration
EDC·HCl
Water-soluble byproduct (easy removal); high yield; stable solid.[1][11]
Byproduct (DCU) is insoluble and requires filtration; can be a skin allergen.[4]
Byproduct (DCU) must be filtered off.
HATU/HBTU
Very fast reaction rates; high yields, especially for difficult couplings.[3]
Expensive; potential for side reactions if not used correctly.
Byproducts are generally water-soluble.
Frequently Asked Questions (FAQs)
Q: Can this reaction be performed without a coupling agent?
A: It is highly inefficient. Heating the ammonium carboxylate salt to high temperatures (>100-150 °C) can drive off water to form the amide, but this method often leads to decomposition and is not suitable for many functionalized molecules.[1] The use of a coupling agent allows the reaction to proceed under much milder conditions.
Q: What are the primary safety concerns?
A: 4-Bromo-3-methylbenzoic acid may cause skin and serious eye irritation, as well as respiratory irritation.[12] Coupling reagents like DCC are potent allergens. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: Why is an inert atmosphere recommended?
A: While not always strictly necessary, an inert atmosphere (like nitrogen or argon) is good practice, especially when working with anhydrous solvents. It prevents atmospheric moisture from hydrolyzing the coupling agents and activated intermediates, which would lower the yield.
References
Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? [Online] Available at: [Link]
PrepChem. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. [Online] Available at: [Link]
PubChem. (n.d.). 4-Bromo-3-methylbenzoic acid. [Online] Available at: [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Online] Available at: [Link]
Royal Society of Chemistry. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. [Online] Available at: [Link]
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. [Online] Available at: [Link]
Beilstein Journals. (n.d.). N-acylation of ethanolamine using lipase: a chemoselective catalyst. [Online] Available at: [Link]
Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Online] Available at: [Link]
PubMed Central. (2025). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. [Online] Available at: [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Online] Available at: [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. [Online] Available at: [Link]
ResearchGate. (2021). Why did my amide syntesis does not work?. [Online] Available at: [Link]
ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Online] Available at: [Link]
Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
Wikipedia. (n.d.). N-Acylethanolamine. [Online] Available at: [Link]
SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid. [Online] Available at: [Link]
Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Online] Available at: [Link]
SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Online] Available at: [Link]
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Online] Available at: [Link]
ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. [Online] Available at: [Link]
ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Online] Available at: [Link]
PubMed. (2009). N-acylation of ethanolamine using lipase: a chemoselective catalyst. [Online] Available at: [Link]
Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. [Online] Available at: [Link]
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Online] Available at: [Link]
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Online] Available at: [Link]
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Online] Available at: [Link]
Supporting Information. (n.d.). [Online] Available at: [Link]
Wiley Online Library. (n.d.). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. [Online] Available at: [Link]
ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?. [Online] Available at: [Link]
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Online] Available at: [Link]
AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. [Online] Available at: [Link]
Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. [Online] Available at: [Link]
Common stability issues with 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in solution
Welcome to the technical support center for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common stability issues encountered when working with this compound in solution. As your dedicated support partner, we aim to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a substituted benzamide featuring several key functional groups that dictate its chemical behavior and stability in solution: a secondary amide bond, a brominated aromatic ring, and a primary alcohol. Each of these moieties presents potential vulnerabilities to degradation under common experimental conditions. This guide will address these potential issues in a practical question-and-answer format.
Forced degradation studies are a cornerstone of pharmaceutical development, designed to understand how a drug substance behaves under stress conditions such as hydrolysis, oxidation, photolysis, and heat.[1][2][3] The principles from these studies form the basis of our troubleshooting advice.
FAQ 1: My solution of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide shows a decrease in concentration over time, even when stored at 4°C. What is the likely cause?
Answer: The most probable cause of concentration loss in aqueous solutions, even at reduced temperatures, is slow hydrolysis of the amide bond. Amide bonds, while generally stable, can undergo hydrolysis, especially under acidic or basic conditions.[4] The rate of this degradation is significantly influenced by the pH of the solution.[5][6]
pH Measurement: Immediately measure the pH of your stock solution and any buffers used. Even seemingly neutral water can have a pH that drifts, especially if it has absorbed atmospheric CO2.
Forced Degradation Study (pH Stress): To confirm pH sensitivity, a forced degradation study is recommended.[1][2]
Prepare small-scale solutions of the compound in buffers of varying pH (e.g., pH 3, pH 7, and pH 9).
Include a control sample in a neutral, aprotic solvent like acetonitrile if solubility permits.
Incubate the solutions at a moderately elevated temperature (e.g., 40-50°C) to accelerate degradation.
Analyze the samples by a stability-indicating method (e.g., HPLC-UV) at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
Analysis of Results: A faster decrease in the parent compound's peak area at acidic or basic pH compared to neutral pH will confirm hydrolytic instability. You will likely observe the appearance of new peaks corresponding to the degradation products: 4-bromo-3-methylbenzoic acid and 2-aminoethanol.
Causality Explained:
Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[4][7]
Preventative Measures:
Buffer Selection: Prepare stock solutions in a carefully chosen buffer system, ideally between pH 6.0 and 7.5, and verify the pH after dissolution.
Storage: For long-term storage, consider storing the compound as a solid or as a concentrated stock in a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol, aliquoted to minimize freeze-thaw cycles.
Diagram: Proposed Hydrolytic Degradation Pathway
Caption: Amide bond hydrolysis yields a carboxylic acid and an amine.
FAQ 2: I've noticed the formation of a precipitate in my aqueous stock solution. What could be happening?
Answer: Precipitation can occur for two primary reasons: poor solubility of the parent compound or the formation of a less soluble degradation product. Given that one of the potential hydrolysis products, 4-bromo-3-methylbenzoic acid, is likely to be less soluble in neutral aqueous solutions than the parent compound, its formation over time can lead to precipitation.
Troubleshooting Protocol: Solubility and Degradant Identification
Solubility Assessment: Determine the solubility of the parent compound in your chosen solvent system.
Prepare a saturated solution and determine the concentration by a suitable analytical method.
Test solubility in a range of common laboratory solvents.
Solvent
Predicted Solubility
Notes
Water
Sparingly Soluble
The hydroxyethyl group improves water solubility, but the brominated aromatic ring reduces it.
Ethanol / Methanol
Soluble
Common solvents for benzamide-type structures.
DMSO / DMF
Highly Soluble
Good solvents for preparing concentrated stock solutions.
Acetonitrile
Moderately Soluble
Useful for analytical purposes (e.g., HPLC mobile phase).
Precipitate Analysis: If possible, isolate the precipitate by centrifugation.
Wash the precipitate with a small amount of cold solvent (the one your stock is in).
Dissolve the precipitate in a solvent in which it is soluble (e.g., methanol or DMSO) and analyze it by HPLC, comparing its retention time to that of the parent compound and, if available, a standard of 4-bromo-3-methylbenzoic acid. Mass spectrometry can definitively identify the precipitate.
pH Adjustment: If the precipitate is suspected to be the acidic degradant, slightly increasing the pH of the solution (e.g., to pH 8) should increase its solubility by forming the carboxylate salt, causing the precipitate to redissolve.
Preventative Measures:
Solvent Choice: For concentrated stock solutions, use organic solvents like DMSO or ethanol.
pH Control: If using aqueous solutions, maintain a pH that ensures the solubility of both the parent compound and its potential degradation products.
FAQ 3: My experimental results are inconsistent, and I suspect the compound is degrading upon exposure to laboratory light. Is this possible?
Answer: Yes, this is a valid concern. Aromatic halides, including bromo-substituted aromatic compounds, can be susceptible to photodecomposition.[8] UV or even high-intensity visible light can induce cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.[9]
Prepare two identical sets of solutions of the compound.
Wrap one set completely in aluminum foil to serve as the dark control.
Expose the other set to your typical laboratory ambient light or a controlled light source (e.g., a photostability chamber).
Analyze samples from both sets by HPLC at various time points (e.g., 0, 4, 8, 24 hours).
Data Interpretation: A significant decrease in the concentration of the parent compound in the light-exposed samples compared to the dark controls indicates photosensitivity. Look for the appearance of new, unidentified peaks on the chromatogram of the light-exposed samples.
Causality Explained:
The energy from photons can be absorbed by the molecule, promoting it to an excited state. This can lead to homolytic cleavage of the C-Br bond, forming an aryl radical and a bromine radical. The aryl radical is highly reactive and can abstract a hydrogen atom from the solvent or other molecules, leading to the formation of N-(2-hydroxyethyl)-3-methylbenzamide (the debrominated version) or other secondary products.
Preventative Measures:
Use Amber Vials: Always store stock solutions and prepare experimental samples in amber glass vials or tubes to protect them from light.
Minimize Light Exposure: During experimental manipulations, minimize exposure to direct light. Work in a shaded area or turn off overhead lights when possible.
Cover Equipment: Cover flasks and beakers with aluminum foil during reactions or incubations.
Diagram: Troubleshooting Workflow for Compound Instability
Caption: A decision tree for troubleshooting common stability issues.
Summary of Best Practices
Solvent & Storage: For long-term storage, keep the compound as a solid at the recommended temperature. For stock solutions, prefer anhydrous, aprotic solvents like DMSO or ethanol. Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Solutions: If aqueous solutions are necessary, use a well-characterized buffer system in the pH 6.0-7.5 range. Prepare these solutions fresh and use them promptly.
Light Protection: Always use amber vials and minimize exposure to ambient and direct light during all stages of handling and experimentation.
Quality Control: Periodically check the purity of your stock solutions using a stability-indicating analytical method like HPLC, especially if they have been stored for an extended period.
This guide provides a framework for identifying and mitigating common stability issues with 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. By understanding the underlying chemical principles and implementing these troubleshooting protocols, you can ensure the reliability and reproducibility of your experimental data.
References
Bunton, C. A., Nayak, B., & O'Connor, C. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Retrieved from [Link]
Ivanov, V. L., Lyashkevich, S. Y., & Serdechnova, M. V. (2011). Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. Moscow University Chemistry Bulletin, 66(5), 299–301. Retrieved from [Link]
Kar, M., & Choudhury, H. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform. Retrieved from [Link]
Mandyuk, V. F., & Lushina, N. P. (1966). Effect of substituents on the rate of hydrolysis of benzanilide. Ukrainskii Khimicheskii Zhurnal (Russian Edition), 32(6), 607-9. Retrieved from [Link]
Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
Patel, A. B., Shah, T. N., & Shah, J. V. (2021). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. ResearchGate. Retrieved from [Link]
Radzicka, A., & Wolfenden, R. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Journal of the American Chemical Society. Retrieved from [Link]
S., S., & Kumar, S. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Chemistry. Retrieved from [Link]
Smith, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Retrieved from [Link]
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Retrieved from [Link]
Technical Support Center: 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide Degradation Analysis
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This guide is designed to provide expert insigh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This guide is designed to provide expert insights and practical troubleshooting for identifying and characterizing its potential degradation products. Understanding the stability of this molecule is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide under typical laboratory and storage conditions?
Based on the chemical structure of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, the primary degradation pathways to anticipate are hydrolysis, oxidation, and photolysis. These reactions target the most labile functional groups within the molecule.
Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions, which would yield 4-bromo-3-methylbenzoic acid and 2-aminoethanol.[1][2] Amide bonds, while generally stable, can be hydrolyzed with prolonged exposure to heat and non-neutral pH.[2]
Oxidation: The N-hydroxyethyl group and the methyl group on the benzene ring are potential sites for oxidation. Oxidation of the secondary alcohol on the N-hydroxyethyl side chain could form an aldehyde or carboxylic acid. The benzylic methyl group could also be oxidized to a carboxylic acid under strong oxidative stress.
Photolysis: Aromatic bromides are known to be susceptible to photodegradation, which can lead to debromination, resulting in the formation of N-(2-hydroxyethyl)-3-methylbenzamide.[3][4]
Q2: I am observing unexpected peaks in my HPLC analysis of a sample containing 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. How can I determine if these are degradation products?
The appearance of new, unexpected peaks in your chromatogram is a common indicator of sample degradation. To confirm if these are degradation products, a systematic approach is recommended:
Forced Degradation Study: Conduct a forced degradation study by intentionally exposing your compound to stress conditions such as acid, base, heat, light, and oxidation.[5][6][7] This will help to generate the potential degradation products in a controlled manner.
Peak Tracking: Compare the chromatograms of the stressed samples with your original sample. If the new peaks in your sample match the retention times of the peaks generated during the forced degradation study, it is highly likely they are degradation products.
Mass Spectrometry (MS) Analysis: Utilize a mass spectrometer coupled with your HPLC (HPLC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks.[8][9] Degradation products will have different molecular weights than the parent compound, which can be predicted based on the expected degradation pathways.
Q3: What analytical techniques are most suitable for identifying the structure of unknown degradation products of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide?
A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of degradation products:
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the cornerstone for initial identification.[8][9][10][11][12] It provides retention time data and molecular weight information, which are crucial for proposing potential structures. Tandem MS (MS/MS) can further provide fragmentation patterns to aid in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation of isolated degradation products.[13][14][15] 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments provide detailed information about the connectivity of atoms in the molecule.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Appearance of a new peak with a lower molecular weight in LC-MS.
Hydrolysis or Debromination: This could indicate the cleavage of the amide bond or the loss of the bromine atom.
1. Perform forced degradation under acidic and basic conditions to confirm hydrolysis. 2. Expose the sample to UV light to check for photolytic debromination. 3. Isolate the peak and perform NMR for structural confirmation.
Appearance of a new peak with a higher molecular weight in LC-MS.
Oxidation: The addition of one or more oxygen atoms would increase the molecular weight.
1. Conduct a forced oxidation study using an oxidizing agent like hydrogen peroxide. 2. Analyze the fragmentation pattern in MS/MS to locate the site of oxidation.
Multiple new peaks appearing after sample storage in solution.
Complex Degradation Cascade: The initial degradation products may be further degrading into other species.
1. Analyze the sample at earlier time points to identify the primary degradation products. 2. Use a milder storage buffer or protect the solution from light. 3. A comprehensive stability study is recommended to map the degradation pathway over time.
Poor separation of degradation products from the parent compound in HPLC.
Similar Polarity: The degradation products may have very similar physicochemical properties to the parent compound.
1. Optimize the HPLC method by trying different mobile phase compositions, gradients, columns (e.g., different stationary phases), and pH.[9] 2. Two-dimensional LC (2D-LC) can be a powerful tool for resolving complex mixtures.[10]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the steps to intentionally degrade 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide to generate its potential degradation products for identification.
Objective: To generate degradation products of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide under various stress conditions.
Materials:
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Hydrochloric acid (HCl), 0.1 M
Sodium hydroxide (NaOH), 0.1 M
Hydrogen peroxide (H₂O₂), 3%
Methanol or Acetonitrile (HPLC grade)
Water (HPLC grade)
pH meter
Heating block or water bath
Photostability chamber
Procedure:
Preparation of Stock Solution: Prepare a stock solution of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve a portion in the initial solvent for analysis.
Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH guidelines.
Sample Analysis: After the specified time, neutralize the acidic and basic samples before injecting them into the HPLC-MS system. Analyze all stressed samples alongside a control sample (stock solution stored under normal conditions).
Workflow for Identification and Characterization of Degradation Products
The following diagram illustrates the systematic workflow for identifying and characterizing the degradation products.
Caption: Workflow for the identification of degradation products.
Potential Degradation Products of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Based on the known chemical reactivity of the functional groups present in the molecule, the following are the most plausible degradation products:
Degradation Pathway
Potential Degradation Product
Structure
Notes
Hydrolysis
4-Bromo-3-methylbenzoic acid
Cleavage of the amide bond.
Hydrolysis
2-Aminoethanol
Cleavage of the amide bond.
Photolysis
N-(2-hydroxyethyl)-3-methylbenzamide
Loss of the bromine atom.
Oxidation
4-Bromo-N-(2-oxoethyl)-3-methylbenzamide
Oxidation of the primary alcohol to an aldehyde.
Oxidation
4-Bromo-N-(carboxymethyl)-3-methylbenzamide
Further oxidation of the aldehyde to a carboxylic acid.
Oxidation
4-Bromo-2-carboxy-N-(2-hydroxyethyl)benzamide
Oxidation of the benzylic methyl group.
(Note: The images in the table are for illustrative purposes to indicate where structural diagrams would be placed.)
Predicted Degradation Pathways
The following diagram illustrates the potential degradation pathways of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Caption: Potential degradation pathways of the target molecule.
References
E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Available from: [Link]
ResearchGate. Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Available from: [Link]
PubMed. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Available from: [Link]
ResearchGate. Anodic oxidation of an N‐aryl substituted benzamide. Available from: [Link]
MDPI. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Available from: [Link]
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. Available from: [Link]
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]
ARKAT USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]
ACS Publications. Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. Available from: [Link]
PubMed. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Available from: [Link]
ResearchGate. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Available from: [Link]
National Institutes of Health. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Available from: [Link]
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available from: [Link]
Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Available from: [Link]
RSC Publishing. Kinetics and Mechanism of the Oxidation of Substituted Benzylamines by N-Chlorosuccinimide. Available from: [Link]
ScienceDirect. CHAPTER 8: Strategies for Elucidation of Degradant Structures and Degradation Pathways. Available from: [Link]
New Food Magazine. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]
International Journal of Pharmaceutical Sciences and Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]
Pharmatutor. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available from: [Link]
ResearchGate. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Available from: [Link]
ACS Publications. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Available from: [Link]
ResearchGate. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]
PubChem. 4-Bromo-N-methylbenzamide. Available from: [Link]
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]
National Institutes of Health. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Available from: [Link]
ACS Publications. Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. Available from: [Link]
PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Available from: [Link]
ACS Publications. Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanoplatelets. Available from: [Link]
ResearchGate. Fast LC/MS in the analysis of small molecules. Available from: [Link]
MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available from: [Link]
Organic Chemistry Portal. Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Available from: [Link]
MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available from: [Link]
ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]
ACS Publications. Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Available from: [Link]
Semantic Scholar. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Available from: [Link]
ResearchGate. A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. Available from: [Link]
ACS Publications. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Available from: [Link]
Scribd. Oxoammonium Catalyzed Oxidation of N Substituted Amines. Available from: [Link]
ACS Publications. Toward Improved Bioremediation Strategies: Response of BAM-Degradation Activity to Concentration and Flow Changes in an Inoculated Bench-Scale Sediment Tank. Available from: [Link]
PubChem. 4-Bromo-N,N-diethylbenzamide d4. Available from: [Link]
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available from: [Link]
Minimizing side-product formation in 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide synthesis
A Guide to Minimizing Side-Product Formation for Drug Development Professionals Welcome to the technical support guide for the synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This document, prepared by our sen...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Side-Product Formation for Drug Development Professionals
Welcome to the technical support guide for the synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this key intermediate. Our focus is on practical, field-proven strategies to minimize side-product formation and maximize yield and purity.
This section addresses the most common issues reported by researchers. We delve into the root causes of these problems and provide actionable solutions.
Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-bromo-3-methylbenzoic acid. What is the likely cause?
A1: This is a classic symptom of incomplete carboxylic acid activation or premature deactivation of the coupling agent. The formation of the amide bond between a carboxylic acid and an amine is not spontaneous and requires a coupling agent to convert the carboxylic acid's hydroxyl group into a better leaving group.
Root Cause Analysis:
Inefficient Activation: The coupling agent (e.g., a carbodiimide like EDC or DCC) may not be efficiently activating the carboxylic acid. This can be due to low-quality or expired reagents. Carbodiimides are moisture-sensitive and can hydrolyze over time, rendering them inactive.[1][2]
Insufficient Reagents: Using sub-stoichiometric amounts of the coupling agent or amine will naturally lead to incomplete conversion of the starting carboxylic acid.
Suboptimal Reaction Conditions: Low temperatures can slow the reaction rate, while excessively high temperatures can degrade the coupling agent or activated intermediates. The choice of solvent is also critical; aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile are typically preferred.
Troubleshooting Protocol:
Verify Reagent Quality: Use freshly opened or properly stored coupling agents. If moisture contamination is suspected, use a fresh batch.
Optimize Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of both the coupling agent and ethanolamine are used relative to the carboxylic acid. This drives the reaction toward the product.
Employ an Additive: For carbodiimide-based couplings, the addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®) is highly recommended.[3][4] These additives react with the initial O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, ultimately improving yield.[5]
Control Temperature: Start the reaction at 0 °C during the activation step (addition of the coupling agent) and then allow it to warm to room temperature for the coupling to proceed overnight.
Q2: My primary impurity has a mass corresponding to an ester (C₁₀H₁₁BrO₃). How is this forming and how can I prevent it?
A2: This is the most common and challenging side-product in this synthesis. You are observing the formation of 2-((4-bromo-3-methylbenzoyl)oxy)ethan-1-aminium , the result of O-acylation competing with the desired N-acylation. Since ethanolamine is a bifunctional molecule with both a primary amine and a primary alcohol, the hydroxyl group can also act as a nucleophile.
Mechanistic Insight:
The highly reactive activated carboxylic acid intermediate can be attacked by either the nitrogen or the oxygen of ethanolamine. While the amine is generally a stronger nucleophile than the alcohol, O-acylation can become significant under certain conditions, leading to the formation of an ester side-product instead of the desired amide. This reaction is analogous to the Fischer-Speier esterification, where an alcohol reacts with a carboxylic acid under acidic conditions.[6][7]
Diagram: Competing N-Acylation and O-Acylation Pathways
Caption: Competing reaction pathways in the synthesis.
Strategies to Minimize Ester Formation:
Strategy
Principle
Recommended Action
pH Control
At neutral or slightly basic pH, the amine (-NH₂) is more nucleophilic than the alcohol (-OH). Under acidic conditions, the amine is protonated (-NH₃⁺), losing its nucleophilicity and making O-acylation more likely.
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq), to the reaction mixture. This scavenges the acid byproduct and keeps the amine deprotonated and highly nucleophilic.
Temperature Control
Amide formation generally has a lower activation energy than ester formation in these coupling reactions.
Run the reaction at a lower temperature (0 °C to RT). Avoid heating the reaction mixture, as this tends to favor the thermodynamically stable ester product.
Choice of Coupling Agent
Some modern coupling reagents are designed for higher selectivity in amide bond formation.
Consider using phosphonium-based reagents like PyBOP or uronium/aminium reagents like HBTU or HATU. These often provide better selectivity for N-acylation over O-acylation compared to standard carbodiimides alone.[3][5]
Protecting Group Strategy
Temporarily blocking the hydroxyl group eliminates the possibility of O-acylation.
This is the most robust but also the most step-intensive method. Protect the hydroxyl group of ethanolamine (e.g., as a silyl ether) before the coupling reaction, and then deprotect it after the amide bond is formed. This adds two steps to the synthesis but guarantees chemoselectivity.
Q3: I am using DCC as a coupling agent and am struggling to remove a white, insoluble precipitate from my product.
A3: The precipitate is almost certainly N,N'-Dicyclohexylurea (DCU), the byproduct of the Dicyclohexylcarbodiimide (DCC) coupling agent. While DCC is effective, the insolubility of its DCU byproduct in many common organic solvents is a well-known purification challenge.
Mitigation and Removal:
Filtration: The primary method for removing DCU is filtration. After the reaction is complete, dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (e.g., DCM, ethyl acetate), cool it to 0 °C to further decrease DCU solubility, and filter off the solid.
Solvent Choice: Running the reaction in a solvent like DMF can sometimes keep the DCU dissolved, but it will precipitate upon workup.
Alternative Reagent: The most effective solution is to switch to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous wash (e.g., dilute HCl or brine) during the workup phase.[8]
Diagram: Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
Recommended Experimental Protocol
This protocol utilizes EDC and HOBt, a combination known to be efficient and minimize side-product formation while allowing for a straightforward workup.
Materials:
4-Bromo-3-methylbenzoic acid (1.0 eq)
Ethanolamine (1.2 eq)
EDC (1.5 eq)
HOBt (1.3 eq)
DIPEA (2.0 eq)
Anhydrous Dichloromethane (DCM)
Saturated aq. NaHCO₃, 1M HCl, Brine
Procedure:
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromo-3-methylbenzoic acid (1.0 eq) and anhydrous DCM.
Reagent Addition: Add HOBt (1.3 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature until all solids dissolve.
Cooling: Cool the flask to 0 °C in an ice bath.
Activation: Slowly add EDC (1.5 eq) portion-wise to the cooled solution. Stir at 0 °C for 30 minutes. This is the carboxylic acid activation step.
Coupling: Add ethanolamine (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
Workup:
Dilute the reaction mixture with additional DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). This removes excess reagents, DIPEA salts, and byproducts.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final, high-purity product.
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media . Bioconjugate Chemistry, 6(1), 123-130. [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]
esterification - alcohols and carboxylic acids . Chemguide. [Link]
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . Organic Process Research & Development, 15(4), 940-959. [Link]
A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
Optimizing reaction conditions for the synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Technical Support Center: Synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide Welcome to the technical support guide for the synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. As a Senior Application Scient...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Welcome to the technical support guide for the synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction conditions for high yield and purity. This guide is structured to address specific challenges you may encounter, moving from general questions to detailed troubleshooting and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide?
The synthesis involves the formation of an amide bond between 4-Bromo-3-methylbenzoic acid and ethanolamine.[1][2] This is a condensation reaction where a molecule of water is eliminated. Due to the relatively low reactivity of a carboxylic acid with an amine at room temperature (an acid-base reaction typically occurs first), a coupling agent is almost always necessary to activate the carboxylic acid.[3][4]
Q2: Why is a coupling agent necessary, and which one should I choose?
A coupling agent is used to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine.[3] Without an activator, the reaction would require high temperatures, which can lead to side reactions and degradation.[3]
Common choices for this type of amide coupling include:
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[5][6] EDC is often preferred because its urea byproduct is water-soluble, simplifying purification.[7]
Phosphonium or Uronium/Aminium Salts: Reagents like HATU, HBTU, or COMU are highly efficient but more expensive.[8][9] They are excellent for difficult couplings or when mild conditions are critical.[10]
For this specific synthesis, EDC in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a robust and cost-effective starting point.[11][12][13] The additive accelerates the reaction and, importantly, suppresses potential side reactions and racemization (though racemization is not a concern for the achiral starting materials in this synthesis).[7][9]
Q3: What is the role of the base in this reaction?
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required.[11] Its primary role is to neutralize the hydrochloride salt if you are using the HCl salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation. For phosphonium and aminium reagents, a base is mandatory for the coupling to proceed.[9]
Troubleshooting Guide
This section addresses specific experimental issues in a "Problem, Cause, Solution" format.
Problem 1: Low or No Product Formation
Probable Cause A: Ineffective Carboxylic Acid Activation.
Causality: The coupling agent may have degraded due to improper storage (especially carbodiimides, which are moisture-sensitive). The reaction may not be proceeding to the active ester intermediate before the agent hydrolyzes.
Solution:
Verify Reagent Quality: Use a fresh, unopened bottle of EDC or your chosen coupling agent. Store all coupling agents in a desiccator.
Optimize Activation Step: Pre-activate the carboxylic acid. Add the 4-Bromo-3-methylbenzoic acid, coupling agent (e.g., EDC), and additive (e.g., HOBt) to the solvent and stir for 15-30 minutes at 0 °C before adding the ethanolamine. This allows for the formation of the active HOBt-ester intermediate.[9]
Consider a More Powerful Reagent: If EDC/HOBt fails, switch to a more potent coupling reagent like HATU or COMU, which are known to be effective for challenging couplings.[9][10]
Probable Cause B: Side Reaction with the Hydroxyl Group of Ethanolamine.
Causality: While the amine is a much stronger nucleophile than the alcohol, under certain conditions (e.g., prolonged reaction times, high temperatures, or with highly reactive intermediates), esterification can occur at the hydroxyl group of ethanolamine, leading to a di-acylated byproduct.
Solution:
Control Stoichiometry: Use a slight excess of ethanolamine (1.1-1.2 equivalents) to favor the amidation reaction.
Maintain Low Temperature: Run the reaction at 0 °C initially and allow it to slowly warm to room temperature. Avoid heating unless no reaction is observed.[8][14] The kinetics of amide bond formation are generally favorable at lower temperatures when using an appropriate coupling agent.[15]
Problem 2: Presence of a Major Impurity with a Mass Corresponding to Dicyclohexylurea (DCU) or a Similar Byproduct.
Probable Cause: Use of DCC or Poor Workup for EDC.
Causality: If using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents and can be difficult to remove.[7] If using water-soluble EDC, insufficient aqueous washing will leave the urea byproduct in your organic phase.
Solution:
For DCC: After the reaction, cool the mixture in an ice bath to maximize precipitation of DCU, then filter it off. A second filtration after concentrating the filtrate may be necessary. Switching to Diisopropylcarbodiimide (DIC) can also help, as its urea byproduct is more soluble.[7]
For EDC: The workup is critical. After quenching the reaction, perform multiple washes of the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic urea byproduct and any unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt.
Problem 3: Difficult Purification and Product Isolation.
Probable Cause: Product is Water-Soluble or Forms an Emulsion.
Causality: The presence of both a hydroxyl group and an amide bond in the product molecule imparts some polarity and potential water solubility. This can lead to loss of product into the aqueous phase during workup or the formation of stable emulsions.
Solution:
Use a More Polar Extraction Solvent: If using a less polar solvent like dichloromethane (DCM), consider switching to or adding ethyl acetate, which can improve phase separation and product recovery.
Brine Wash: Before drying the organic layer, wash it with a saturated NaCl solution (brine). This helps to break up emulsions and draws water out of the organic phase.
Back-Extraction: If you suspect product loss to the aqueous phase, re-extract the combined aqueous layers with fresh portions of your organic solvent.
Alternative Purification: If extraction is consistently problematic, consider purification via silica gel column chromatography. A gradient elution from ethyl acetate/hexanes should provide good separation.[11]
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for the synthesis and purification.
Caption: General experimental workflow for synthesis.
Protocol 1: Standard Synthesis using EDC/HOBt
Materials:
4-Bromo-3-methylbenzoic acid (1.0 eq)
Ethanolamine (1.1 eq)
EDC·HCl (1.5 eq)
HOBt (1.2 eq)
DIPEA (3.0 eq)
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Bromo-3-methylbenzoic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq).
Add anhydrous DCM (or DMF) to create a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.
Cool the flask to 0 °C using an ice bath and stir the mixture for 20 minutes.
In a separate vial, dissolve ethanolamine (1.1 eq) in a small amount of the reaction solvent.
Slowly add the ethanolamine solution and DIPEA (3.0 eq) to the reaction flask at 0 °C.
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by TLC or LC-MS.
Workup:
Dilute the reaction mixture with DCM or Ethyl Acetate.
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) solution (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.
Optimization & Advanced Troubleshooting
The following diagram provides a decision-making framework for troubleshooting low yields.
Preventing assay interference with 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Welcome to the technical support center for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing and troubleshooting potential assay interference associated with this compound. Our goal is to ensure the integrity and accuracy of your experimental data by anticipating and addressing common challenges.
Introduction to Assay Interference
Biological assays are susceptible to artifacts, and false-positive or misleading results are a significant concern in research and drug discovery.[1] Small molecules can interfere with assay readouts through various mechanisms that are unrelated to the intended target interaction.[2][3] These interferences can lead to a considerable waste of time and resources if not identified and addressed early in the research process.[1] This guide provides a framework for understanding and mitigating potential interference from 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Understanding the Molecule: 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
To anticipate potential assay interference, it's crucial to consider the chemical structure of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Structure:
Key Features:
Aromatic Ring System: The substituted benzene ring can contribute to compound aggregation and may be susceptible to metabolic modification in cell-based assays.
Amide Linkage: Amides are generally stable but can be subject to hydrolysis under certain conditions.
Halogen (Bromine): The bromo-substituent increases the molecule's hydrophobicity, which can contribute to aggregation potential.
Hydroxyl Group: The primary alcohol provides a potential site for hydrogen bonding and metabolic modification (e.g., phosphorylation or glycosylation in cellular systems).
While this compound does not contain obvious Pan-Assay Interference Compound (PAINS) substructures, its physicochemical properties warrant careful consideration of potential non-specific interactions.[4][5][6]
Troubleshooting Guide: Identifying and Mitigating Interference
This section is structured in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Fluorescence-Based Assays
Question: I'm seeing a high rate of false positives in my fluorescence polarization (FP) / FRET / fluorescence intensity assay when using 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. What could be the cause?
Answer:
False positives in fluorescence-based assays are often due to the intrinsic optical properties of the test compound or its physical behavior in the assay buffer.[7] Here’s a systematic approach to troubleshoot this issue:
Step 1: Characterize the Compound's Intrinsic Fluorescence
Rationale: The compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[7]
Protocol:
Prepare a dilution series of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in your assay buffer, without any of the assay's biological components (e.g., proteins, substrates).
Use the same plate type and reader settings as your main experiment.
Measure the fluorescence at the assay's excitation and emission wavelengths.
Interpretation: A dose-dependent increase in fluorescence indicates that the compound is intrinsically fluorescent and is directly interfering with the readout.
Step 2: Assess for Light Scattering and Quenching
Rationale: The compound might not be fluorescent but could be absorbing light at the excitation or emission wavelengths (quenching) or forming aggregates that scatter light, both of which can alter the assay signal.[7][8]
Protocol:
In wells containing only the fluorophore used in your assay (at the assay concentration), add a dilution series of the compound.
Measure the fluorescence.
Interpretation:
A dose-dependent decrease in signal suggests quenching.
An erratic or dose-dependent increase could be due to light scattering by compound aggregates.
Mitigation Strategies:
If intrinsic fluorescence is confirmed, consider "red-shifting" your assay by choosing fluorophores with longer excitation and emission wavelengths, as fewer small molecules fluoresce in this range.[7]
For quenching or scattering, a different assay technology (e.g., label-free or luminescence-based) may be necessary.
Section 2: Enzyme and Binding Assays
Question: My dose-response curve for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide shows an unusually steep Hill slope and the inhibition appears non-specific. What's happening?
Answer:
This behavior is a classic sign of compound aggregation.[8][9] At a critical concentration, the compound may form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[1][8]
Workflow for Diagnosing Aggregation-Based Interference
Caption: Troubleshooting workflow for suspected compound aggregation.
Step 1: Detergent Counter-Screen
Rationale: Non-ionic detergents like Triton X-100 or Tween-20 can disrupt the formation of colloidal aggregates.[9] If the compound's activity is aggregation-based, the presence of a detergent should significantly reduce or eliminate the observed inhibition.
Protocol:
Repeat the dose-response experiment with 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
In a parallel experiment, include 0.01% (v/v) Triton X-100 in the assay buffer.
Interpretation: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent strongly suggests aggregation.
Condition
Expected Outcome if Aggregation
Interpretation
No Detergent
Standard IC50 observed
Apparent Inhibition
+ 0.01% Triton X-100
IC50 > 10-fold higher or no inhibition
Inhibition is likely an artifact of aggregation
Step 2: Centrifugation Pre-Screen
Rationale: Aggregates can be pelleted by centrifugation. Removing them before running the assay should reduce the observed activity.
Protocol:
Prepare your compound dilutions at a higher concentration (e.g., 2x).
Centrifuge the dilution plate at a high speed (e.g., >15,000 x g) for 15-30 minutes.
Carefully transfer the supernatant to a new plate, avoiding the pellet, and proceed with the assay.
Interpretation: A loss of activity after centrifugation points to aggregation.
Mitigation Strategies:
Routinely include a low concentration of a non-ionic detergent in your assay buffers.
If aggregation is confirmed, the compound may be unsuitable for further development unless derivatives with improved solubility can be synthesized.
Section 3: Cell-Based Assays
Question: I'm observing unexpected cytotoxicity or off-target effects in my cell-based assay. How can I determine if this is a genuine biological effect or an artifact?
Answer:
In cell-based assays, interference can be complex, stemming from direct cytotoxicity, membrane disruption, or reactivity with cellular components.[2][6]
Step 1: Assess General Cytotoxicity
Rationale: The observed phenotype might be a secondary consequence of cell death rather than a specific on-target effect.
Protocol:
Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) in parallel with your primary functional assay.
Use the same cell line, compound concentrations, and incubation times.
Interpretation: If the EC50 from your functional assay is very close to the CC50 (cytotoxic concentration 50%), the observed activity is likely due to cytotoxicity. A therapeutic window of at least 10-fold is generally desired.
Step 2: Orthogonal Assays
Rationale: A true on-target effect should be observable through different biological readouts.[10]
Protocol:
If your primary assay measures a downstream reporter, use an orthogonal assay that measures a more proximal event (e.g., target engagement or phosphorylation of a direct substrate).
For example, if you are using a luciferase reporter assay, validate your findings with a qPCR to measure the endogenous transcript levels of the target gene.
Interpretation: Confirmation of activity across multiple, distinct assay formats provides strong evidence that the compound's effect is genuine.
Experimental Design for Orthogonal Validation
Caption: Workflow for validating hits from cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Is 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide a known PAINS compound?
Based on current public databases and PAINS filters, this specific compound is not typically flagged as a PAINS.[6] However, the absence of a PAINS alert does not guarantee a lack of assay interference.[1] It is always crucial to perform experimental controls to rule out artifacts.[4]
Q2: What is the recommended starting concentration for this compound in an HTS campaign?
For initial screening, a concentration of 10-20 µM is common. However, be aware that aggregation and other non-specific effects are more likely at higher concentrations.[7] If you observe a high hit rate, consider re-screening at a lower concentration (e.g., 1-5 µM).
Q3: My compound appears to be a redox cycler. How can I test for this?
Redox cycling compounds can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can interfere with assays.[11] To test for this, you can perform an assay to detect H₂O₂ production in the presence of a reducing agent (like DTT). The addition of catalase, an enzyme that degrades H₂O₂, should diminish the signal if it's due to H₂O₂.[11]
Q4: How can I be sure my sample of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is pure?
Impure samples can lead to misleading results. Always ensure the identity and purity of your compound using analytical methods such as LC-MS and ¹H-NMR. For critical experiments, re-purification and re-characterization are recommended.[9]
References
Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015, September 18). Retrieved from [Link]
Interference Testing: Tips for a Successful Screening Experiment - Sun Diagnostics. Retrieved from [Link]
Tackling assay interference associated with small molecules - PubMed. (2024, April 15). Retrieved from [Link]
Clinical Laboratory Testing Interference | CLSI. (2019, June 3). Retrieved from [Link]
How to Avoid False Positives and False Negatives in Analytical Chemistry - ACD/Labs. Retrieved from [Link]
AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. (2022, May 7). Retrieved from [Link]
High-Throughput RNA Interference Screening: Tricks of the Trade - PMC - NIH. Retrieved from [Link]
Interferences in Immunoassay - PMC - PubMed Central - NIH. Retrieved from [Link]
Interference Troubleshooting Guide. Retrieved from [Link]
Full article: Evolution of assay interference concepts in drug discovery - Taylor & Francis. Retrieved from [Link]
Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC - NIH. Retrieved from [Link]
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC - NIH. Retrieved from [Link]
Traditional Interference Experiments vs. Method Comparison Interference Experiments - PMC - NIH. Retrieved from [Link]
Investigating Immunoassay Interferences | myadlm.org. (2022, April 1). Retrieved from [Link]
Cheating the cheater: Suppressing false positive enrichment during biosensor-guided biocatalyst engineering - bioRxiv. Retrieved from [Link]
Tackling assay interference associated with small molecules | Request PDF - ResearchGate. Retrieved from [Link]
Troubleshooting & FAQs - Cygnus Technologies. Retrieved from [Link]
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing. (2015, March 29). Retrieved from [Link]
To the Rescue: Applying a Novel Approach to Minimize False Positive ADA Assay Results - BioAgilytix. Retrieved from [Link]
Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F. (2022, March 30). Retrieved from [Link]
How to Prevent False-Positive Results in Pathogen Testing - rapidmicrobiology. (2016, November 28). Retrieved from [Link]
Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. (2025, August 6). Retrieved from [Link]
How to Triage PAINS-Full Research - PMC. Retrieved from [Link]
4-amino-3-bromo-N,N-bis(2-hydroxyethyl)benzamide | C11H15BrN2O3 - PubChem. Retrieved from [Link]
4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide - PubChem. Retrieved from [Link]
Techniques to increase the purity of synthesized 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Welcome to the technical support resource for the synthesis and purification of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis and purification of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high purity standards. Here, we address common challenges encountered during purification and provide robust, field-proven protocols to overcome them.
Introduction: The Critical Need for Purity
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a substituted benzamide derivative, a class of compounds prevalent in medicinal chemistry and drug discovery. The purity of such an intermediate is paramount, as even trace impurities can lead to unwanted side reactions, complicate structural analysis, and compromise the biological activity and safety of downstream compounds. This guide provides a systematic approach to troubleshooting and optimizing the purification process.
Troubleshooting Guide: From Crude Product to High Purity
This section addresses the most common issues encountered after the initial synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. The typical synthesis involves the coupling of 4-bromo-3-methylbenzoic acid and 2-aminoethanol, often using a coupling agent or after converting the carboxylic acid to an acyl chloride.[][2]
Q1: My initial purity is low after the reaction workup. What are the most likely impurities?
Answer:
The impurity profile of your crude product is intrinsically linked to the synthetic route and reaction conditions. However, for a standard amidation reaction, the most common impurities are unreacted starting materials and potential side-products.
Unreacted 4-bromo-3-methylbenzoic acid: Due to incomplete reaction, this acidic starting material is a very common impurity.
Unreacted 2-aminoethanol: This basic starting material can also remain if the stoichiometry was not exact or the reaction did not go to completion.
Coupling Agent Byproducts: If you are using a peptide coupling reagent like DCC or EDC, byproducts such as dicyclohexylurea (DCU) or ethyl(dimethylaminopropyl)urea will be present.[2] DCU, in particular, is notoriously difficult to remove due to its low solubility in many organic solvents.
O-Acylated Byproduct: It is possible for the hydroxyl group of 2-aminoethanol to be acylated, especially if a highly reactive acyl chloride is used without careful control of reaction conditions, leading to the formation of 2-(4-bromo-3-methylbenzamido)ethyl 4-bromo-3-methylbenzoate.
Caption: Potential components in the crude reaction mixture.
Q2: How can I efficiently remove the unreacted acidic and basic starting materials?
Answer:
The most effective method for removing ionizable impurities like residual carboxylic acid and amine is a classic liquid-liquid extraction using dilute acidic and basic washes.[3] The principle relies on changing the solubility of these impurities by protonating or deprotonating them.
To Remove Unreacted 4-bromo-3-methylbenzoic Acid: Wash the organic solution of your crude product (e.g., in Ethyl Acetate or Dichloromethane) with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution. The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[4]
To Remove Unreacted 2-aminoethanol: Wash the organic layer with a dilute acid like 1M hydrochloric acid (HCl). The acid protonates the amine, forming a water-soluble ammonium salt that is extracted into the aqueous phase.[3][4]
A final wash with brine (saturated NaCl solution) is recommended to remove residual water from the organic layer before drying with an agent like anhydrous MgSO₄ or Na₂SO₄.
See Protocol 1 for a detailed step-by-step guide.
Q3: I've performed the acid-base washes, but my product is still not pure. What is the best next step?
Answer:
For solid organic compounds like most amides, recrystallization is the purification method of choice.[5] It is a powerful technique for removing small to moderate amounts of impurities that have different solubility profiles from your desired product. The key is to find a solvent system where your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]
Causality: As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration. For aromatic amides, high purity can often be achieved through this method.[7]
See Protocol 2 and Table 2 for a detailed guide to recrystallization and solvent selection.
Q4: Recrystallization isn't working well. The impurities seem to co-crystallize with my product. What now?
Answer:
When recrystallization is ineffective, column chromatography is the most robust technique for separating compounds with similar polarities.[4] For 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, which is a moderately polar compound, silica gel is the recommended stationary phase.
Mechanism: The separation occurs based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (eluent). Your product and its impurities will have different affinities for the silica gel based on their polarity. By gradually increasing the polarity of the eluent (e.g., from a low to high percentage of ethyl acetate in hexanes), you can selectively elute the components from the column, with less polar compounds eluting first.[8]
This method is highly effective for removing side-products like the O-acylated species or other non-ionizable impurities that were not removed by extraction.
See Protocol 3 for a detailed step-by-step guide.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my final product?
A1: A combination of techniques provides the most comprehensive purity profile.[9]
Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively assess purity and determine the appropriate solvent system for column chromatography.[10]
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the chemical structure and identifying impurities. Integration of impurity peaks relative to product peaks can provide a quantitative estimate of purity.
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A validated HPLC method can separate and quantify the main component and even trace-level impurities, often expressed as a percentage of the total area.[10][11]
Q2: My final product has a slight yellow or brown tint. How can I remove the color?
A2: Colored impurities are often non-polar, highly conjugated molecules present in trace amounts. They can sometimes be removed by treating a hot solution of your compound with a small amount of activated charcoal during recrystallization. The charcoal adsorbs the colored impurities, and it is then removed by hot filtration through a pad of Celite or filter paper before allowing the solution to cool. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.[6]
Q3: How do I choose the ideal solvent for recrystallization?
A3: The ideal solvent should dissolve the compound completely when hot but poorly when cold. It should not react with the compound, and it should be volatile enough to be easily removed from the crystals. The process is often empirical. Test small amounts of your crude product in various solvents (see Table 2) to find the best candidate or solvent pair (e.g., ethyl acetate/hexanes, ethanol/water).
Data Presentation & Protocols
Table 1: Troubleshooting Summary
Issue Encountered
Potential Cause(s)
Recommended Action(s)
Low purity after synthesis
Unreacted starting materials (acidic/basic)
Perform liquid-liquid extraction with dilute base and acid. (Protocol 1)
Oily product that won't solidify
High level of impurities, residual solvent
Purify by column chromatography. Ensure product is fully dry under vacuum.
Impurities remain after extraction
Non-ionizable byproducts, isomers
Attempt recrystallization from a suitable solvent system. (Protocol 2)
Recrystallization is ineffective
Impurities have similar solubility profiles
Purify using flash column chromatography on silica gel. (Protocol 3)
Dissolves many organics; its low boiling point can be a challenge.[5]
Ethyl Acetate
Medium
77
Excellent general-purpose solvent for medium-polarity compounds.
Acetonitrile
Medium
82
Can give very good results for recrystallizing amides.[5]
Toluene
Low
111
Good for less polar compounds; high boiling point.
Hexanes/Heptane
Low
~69
Used for non-polar compounds or as an anti-solvent with a more polar one.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Starting Materials
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.
Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 30-60 seconds, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.
Acid Wash: Add an equal volume of 1M HCl to the organic layer in the funnel. Shake and vent as before. Allow the layers to separate and drain the aqueous layer.
Brine Wash: Add an equal volume of saturated aqueous NaCl (brine) to wash the organic layer. This helps to remove residual water. Drain the aqueous layer.
Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask and add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the washed product.
Protocol 2: Standard Recrystallization
Solvent Selection: Using a small test tube, determine a suitable solvent or solvent pair where the compound is soluble when hot and insoluble when cold.
Dissolution: Place the crude, washed product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to add the solvent portion-wise at its boiling point.
(Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 3: Flash Column Chromatography
TLC Analysis: Develop a TLC system that gives the product an Rf value of ~0.3. A good starting point is a mixture of ethyl acetate and hexanes.
Column Packing: Pack a glass column with silica gel using the chosen eluent system (the less polar mixture).
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel and carefully adding this to the top of the packed column.
Elution: Run the column by applying positive pressure. Start with the low-polarity eluent and collect fractions. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute your product.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified product.
Purification Workflow Visualization
Caption: Decision workflow for purifying 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
References
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society. [Link]
Supporting Information for Direct C-H Borylation of N-Aryl Amines and Amides. (n.d.). Oregon State University. [Link]
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Ali, A., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
Singh, S., & Handa, T. (2018). Analytical advances in pharmaceutical impurity profiling. ResearchGate. [Link]
Technical Support Center: Crystallization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
This guide provides in-depth troubleshooting for the crystallization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting for the crystallization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during purification.
FAQ 1: Initial Assessment & Solvent Selection
Question: I am about to perform a crystallization of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. What are the key molecular features I should consider for selecting a solvent, and what is a good starting point?
Answer:
Understanding the structure of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is crucial for predicting its solubility and crystallization behavior.
Key Structural Features:
Aromatic Ring: The substituted benzene ring provides a rigid, somewhat nonpolar backbone.
Amide Group (-CONH-): This group is highly polar and is a strong hydrogen bond donor and acceptor. Amides can be challenging to crystallize due to their strong interactions.[1]
Hydroxyl Group (-OH): The primary alcohol is also polar and an excellent hydrogen bond donor/acceptor.
Bromo & Methyl Groups: These substituents add to the molecular weight and influence crystal packing.
Causality in Solvent Selection:
The ideal solvent should dissolve the compound when hot but not when cold.[2] Given the multiple polar functional groups (amide and hydroxyl), polar solvents are the logical starting point. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[3]
Recommended Starting Solvents:
Polar, protic solvents that can engage in hydrogen bonding are excellent candidates.
Ethanol or Isopropanol: These alcohols can hydrogen bond with both the amide and hydroxyl groups of your molecule. They are often good single-solvent choices for polar compounds.[4]
Acetonitrile: This polar aprotic solvent can be very effective for crystallizing amides.[4]
Water: Due to the high polarity, water might be a suitable anti-solvent in a two-solvent system, but it is unlikely to be a good single solvent for dissolving the entire molecule.[3]
Data Table: Properties of Recommended Solvents
Solvent
Boiling Point (°C)
Polarity Index
Dielectric Constant (20°C)
Notes
Ethanol
78
5.2
24.6
Good general-purpose polar protic solvent.
Isopropanol
82
4.3
18.3
Slightly less polar than ethanol; may offer a better solubility differential.
Acetonitrile
82
6.2
37.5
Excellent for many amides, but higher toxicity.[4]
Ethyl Acetate
77
4.3
6.0
Medium polarity; could be used in a solvent/anti-solvent system.
Toluene
111
2.4
2.4
Nonpolar; likely to be a poor solvent but a good anti-solvent.
Hexanes
69
0.0
1.9
Nonpolar; excellent anti-solvent choice.
Data compiled from various sources, including Chemistry LibreTexts.[5]
Place ~20-30 mg of your crude 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide into several small test tubes.
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature, swirling after each drop.
If the compound dissolves readily at room temperature, the solvent is too good and should be rejected for single-solvent recrystallization.[6]
If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath.[6] Continue adding the solvent dropwise until the solid just dissolves.
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
The ideal solvent is one where the compound is sparingly soluble at room temperature, fully soluble at the boiling point, and precipitates robustly upon cooling.[2][6]
FAQ 2: Troubleshooting - The Compound "Oils Out"
Question: I dissolved my compound in a hot solvent, but upon cooling, it separated as a sticky liquid or oil instead of forming crystals. Why is this happening and how can I fix it?
Answer:
This phenomenon, known as "oiling out," occurs when the solute comes out of the supersaturated solution as a liquid phase before it can form a solid crystal lattice.[7]
Primary Causes & Scientific Rationale:
High Impurity Level: Impurities can significantly depress the melting point of your compound. If the melting point of the impure mixture is below the temperature of the solution when it becomes saturated, it will separate as a liquid.[8]
Excessive Supersaturation: If the solution is cooled too rapidly or is too concentrated, the molecules may not have time to orient themselves into a crystal lattice and will crash out as a disordered liquid.[7]
Inappropriate Solvent Choice: A solvent that is "too good" or has a boiling point higher than the compound's melting point can promote oiling out.[5][9]
Troubleshooting Workflow for Oiling Out
Caption: Decision tree for troubleshooting oiling out.
Detailed Protocols to Resolve Oiling Out:
Protocol 1: Reduce the Rate of Cooling
Reheat the flask containing the oil and solution until the oil fully redissolves.
If needed, add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease saturation.[8]
Insulate the flask (e.g., by wrapping it in glass wool or placing it inside a large beaker) to ensure very slow cooling. This gives molecules adequate time to align into a crystal lattice.
Protocol 2: Use a Lower Concentration
Reheat the solution to redissolve the oil.
Add more hot solvent to decrease the overall concentration. This lowers the temperature at which the solution becomes saturated, potentially to below the melting point of your impure compound.
Cool slowly as described above. The main drawback is a potential reduction in yield.[8]
Protocol 3: Induce Crystallization at a Higher Temperature
Reheat the solution.
While the solution is still warm (but below boiling), attempt to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites.
Alternatively, if you have a pure crystal, add a tiny seed crystal to the warm solution to template crystal growth.[10]
Question: I obtained a solid precipitate, but it's a powder or a brittle glass, not the well-defined crystals I need. What causes this, and how can I get a crystalline product?
Answer:
The formation of an amorphous solid indicates that the molecules solidified without arranging into an ordered, long-range crystal lattice. This often happens when precipitation is too rapid.[11]
Primary Causes & Scientific Rationale:
Rapid Precipitation: Very high supersaturation, often caused by flash cooling or rapid addition of an anti-solvent, forces the solid out of solution too quickly for a lattice to form.[8]
Molecular Complexity: Molecules with many flexible bonds or awkward shapes can have difficulty packing into a regular structure.
Persistent Impurities: Some impurities can inhibit crystal growth by adsorbing to the faces of forming crystallites, disrupting the lattice formation process.
Strategies to Convert Amorphous Solid to Crystalline Form:
Slurry Conversion (Digestion):
Rationale: Maintaining the amorphous solid in contact with the mother liquor at a slightly elevated temperature can provide the thermodynamic driving force for it to slowly redissolve and reprecipitate as the more stable crystalline form.[12]
Protocol:
After the amorphous solid has precipitated, suspend it in the mother liquor.
Gently warm the slurry (do not redissolve completely) and stir it for several hours to overnight.
Monitor for changes in the solid's appearance (e.g., from a fine powder to more granular or crystalline material).
Cool slowly and filter.
Re-crystallization with a Different Solvent System:
Rationale: The kinetics of crystallization are highly dependent on the solvent. A different solvent may promote a more ordered precipitation.
Protocol:
Isolate the amorphous solid.
Perform the solvent screening protocol described in FAQ 1 to find a new single solvent or a two-solvent system (e.g., dissolve in hot ethanol, then slowly add water as an anti-solvent until turbidity appears, then reheat for clarity and cool slowly).[13]
Annealing:
Rationale: If the amorphous solid is stable and can be isolated, heating it to a temperature just below its melting point can provide enough molecular mobility for the molecules to rearrange into a crystalline state over time.[12]
Protocol:
Isolate and thoroughly dry the amorphous solid.
Heat the solid in an oven or on a hot plate to a temperature just below its melting point for an extended period (hours to days).
FAQ 4: Troubleshooting - Impure or Colored Crystals
Question: My final crystals have a persistent color, or analytical data (TLC, NMR) shows impurities. How can I improve the purity?
Answer:
Recrystallization is a powerful purification technique, but its effectiveness depends on correctly handling different types of impurities.[14]
Types of Impurities & Solutions:
Insoluble Impurities: These are foreign particles that do not dissolve in the hot crystallization solvent.
Solution: Hot Gravity Filtration.
Dissolve the crude compound in the minimum amount of near-boiling solvent.[15]
Keep a second flask with a small amount of boiling solvent ready.
Set up a gravity filtration apparatus (short-stemmed funnel, fluted filter paper).
Pre-heat the funnel and receiving flask by pouring the boiling solvent through it.
Quickly filter the hot solution containing your dissolved compound. The insoluble impurities will be trapped in the filter paper.
Wash the original flask and filter paper with a small amount of fresh, hot solvent to recover any remaining product.
Allow the clear filtrate to cool and crystallize.
Colored, Soluble Impurities: These are often large, conjugated organic molecules that co-crystallize with your product.
Solution: Activated Charcoal Treatment.
Dissolve the crude compound in the appropriate hot solvent.
Cool the solution slightly from the boil to prevent violent frothing.
Add a very small amount of activated charcoal (Norit) – typically 1-2% of the solute's weight (a spatula tip is often enough).[16]
Gently boil the solution for 5-10 minutes. The colored impurities will adsorb to the surface of the charcoal.[15]
Perform a hot gravity filtration as described above to remove the charcoal.
Let the decolorized filtrate cool and crystallize.
Soluble Impurities: These have solubility characteristics similar to your target compound.
Solution: Careful and Slow Crystallization. The goal is to allow your target compound to selectively crystallize while the impurities remain in the mother liquor.[17]
Ensure you are using the true minimum amount of hot solvent. Using too much will decrease your yield as more product will remain in solution with the impurities.[8]
Cool the solution very slowly. Rapid crystal growth traps impurities within the lattice.[8]
After filtering, wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor that contains the impurities.[18]
If impurities persist, a second recrystallization may be necessary.
Workflow for General Purification
Caption: General workflow for purification by recrystallization.
References
University of York. (n.d.). Guide for crystallization. Retrieved from [Link]
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
Best practices for long-term storage and handling of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. Here, you will find comprehensive guidance...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. Here, you will find comprehensive guidance on the long-term storage, handling, and troubleshooting of common experimental challenges. Our goal is to provide you with the technical insights and practical solutions necessary to ensure the integrity of your experiments and the reliability of your results.
Section 1: Long-Term Storage and Stability
Proper storage is critical to maintaining the chemical integrity of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide for long-term use. Improper storage can lead to degradation, introducing impurities that may confound experimental results.
Frequently Asked Questions (FAQs) on Storage and Stability
Q1: What are the ideal long-term storage conditions for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide?
A1: For optimal long-term stability, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. The compound should be stored in a dry, well-ventilated area.
Q2: How sensitive is this compound to light and moisture?
A2: While specific photostability data for this compound is not extensively published, brominated aromatic compounds can be susceptible to photolytic degradation. Therefore, it is crucial to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. The amide functional group is susceptible to hydrolysis, making it imperative to store the compound in a desiccated environment.
Q3: What are the potential degradation pathways I should be aware of?
A3: The two primary degradation pathways for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide are hydrolysis and photodecomposition.
Hydrolysis: The amide bond can be cleaved by water, especially in the presence of acidic or basic conditions, to yield 4-bromo-3-methylbenzoic acid and 2-aminoethanol.
Photodecomposition: Exposure to UV light can potentially lead to the cleavage of the carbon-bromine bond, generating free radicals and subsequent degradation products.
Q4: How can I assess the purity of my stored compound over time?
A4: Regular purity assessment is recommended for long-term stored samples. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the purity and detecting the presence of degradation products. A shift in the retention time or the appearance of new peaks may indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Quantitative Data Summary: Recommended Storage Conditions
Parameter
Recommended Condition
Rationale
Temperature
2-8°C
Slows down potential degradation reactions.
Light
Protected from light (amber vial/foil)
Prevents photolytic degradation.
Atmosphere
Inert gas (Argon or Nitrogen)
Minimizes oxidation and reaction with atmospheric moisture.
Container
Tightly sealed, non-reactive (glass)
Prevents contamination and moisture ingress.
Environment
Dry, well-ventilated
Avoids moisture absorption and ensures safety.
Section 2: Experimental Handling and Troubleshooting
Even with a pure and properly stored compound, challenges can arise during experimental use. This section provides troubleshooting guidance for common issues.
Experimental Workflow: Preparation of Stock Solutions
Caption: Workflow for preparing stock solutions.
Troubleshooting Guide: Common Experimental Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Poor Solubility in Aqueous Buffers
The compound is a substituted aromatic and is expected to have low aqueous solubility.
Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF. For working solutions, dilute the stock solution in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay (typically <0.5%).
Precipitation of Compound in Assay
The compound's solubility limit in the final assay buffer has been exceeded.
- Lower the final concentration of the compound. - Increase the percentage of co-solvent (e.g., DMSO) if the assay allows. - Consider using a surfactant (e.g., Tween-20) at a low concentration to improve solubility.
Inconsistent or Non-Reproducible Results
- Degradation of the compound in the stock solution or working solution. - Inaccurate pipetting of the compound. - Variability in cell culture conditions.
- Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. - Use calibrated pipettes and proper pipetting techniques. - Standardize cell seeding density, passage number, and incubation times.
Apparent Loss of Activity Over Time
The compound may be unstable in the assay medium at 37°C.
- Perform a time-course experiment to assess the stability of the compound under your specific assay conditions. - Consider shorter incubation times if significant degradation is observed.
High Background Signal or Assay Interference
The compound may be fluorescent or may interact with assay components. Brominated compounds can sometimes interfere with certain detection methods.
- Run a control with the compound in the absence of the biological target to check for intrinsic signal. - If using a fluorescence-based assay, check the excitation and emission spectra of the compound. - Consider using an alternative assay with a different detection method (e.g., luminescence instead of fluorescence).
Section 3: Purity and Analytical Methods
Maintaining and verifying the purity of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is essential for obtaining reliable experimental data.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. Method optimization may be required.
Instrumentation and Reagents:
High-Performance Liquid Chromatograph with a UV-Vis detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for mobile phase modification)
Procedure:
Sample Preparation: Prepare a 1 mg/mL solution of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in a suitable solvent (e.g., acetonitrile or methanol).
Mobile Phase: A typical starting point for the mobile phase is a gradient of acetonitrile and water. For example:
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Elution:
Time (min)
% Mobile Phase B
0
20
20
80
25
80
26
20
| 30 | 20 |
HPLC Parameters:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 25°C
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Potential Impurities and Their Identification
Potential Impurity
Likely Origin
Identification Method
4-Bromo-3-methylbenzoic acid
Hydrolysis of the amide bond.
HPLC (will have a different retention time), LC-MS (different mass).
2-Aminoethanol
Hydrolysis of the amide bond.
Not easily detected by reverse-phase HPLC with UV; may require derivatization or other analytical techniques.
Debrominated analog
Photodecomposition.
HPLC (different retention time), LC-MS (mass will be lower by the mass of Br).
Starting materials from synthesis
Incomplete reaction or purification.
HPLC, NMR.
Section 4: Safety and Handling
As a Senior Application Scientist, it is my responsibility to ensure you are aware of the potential hazards and proper handling procedures for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Hazard Summary
Based on data for similar compounds, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide should be handled with care. Potential hazards include:
Harmful if swallowed.
Causes skin irritation.
Causes serious eye irritation.
May cause respiratory irritation.
Personal Protective Equipment (PPE)
PPE
Requirement
Gloves
Nitrile or other chemically resistant gloves should be worn at all times.
Eye Protection
Safety glasses with side shields or goggles are mandatory.
Lab Coat
A standard laboratory coat should be worn to protect skin and clothing.
Respiratory Protection
If handling large quantities or if there is a risk of aerosolization, use a certified respirator.
Handling Procedures
Work in a well-ventilated area, preferably in a chemical fume hood.
Avoid inhalation of dust or fumes.
Avoid contact with skin, eyes, and clothing.
Wash hands thoroughly after handling.
References
Fisher Scientific. (n.d.). Safety Data Sheet for similar benzamide compounds.
PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]
BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Retrieved from a general knowledge base of chemical synthesis troubleshooting.
Smollich, M., et al. (2025). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. Environmental Sciences Europe.
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
Clark, J. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]
Promega Corporation. (n.d.). Troubleshooting Cell-based Assays. Retrieved from a general knowledge base of cell-based assay troubleshooting.
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
Reference Data & Comparative Studies
Validation
A Comparative Efficacy Analysis: 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide versus N,N-diethyl-m-toluamide (DEET)
A Technical Guide for Researchers in Drug Development and Applied Entomology In the landscape of bioactive small molecules, the benzamide scaffold represents a privileged structure, serving as the foundation for a divers...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Development and Applied Entomology
In the landscape of bioactive small molecules, the benzamide scaffold represents a privileged structure, serving as the foundation for a diverse array of therapeutic agents and commercially significant compounds. This guide provides a detailed comparative analysis of the uncategorized compound, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, and the widely recognized insect repellent, N,N-diethyl-m-toluamide (DEET). While specific biological data for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is not extensively documented in public literature, this guide will leverage established structure-activity relationships (SAR) of the broader benzamide class to postulate potential bioactivities. This theoretical framework will be juxtaposed with the well-defined efficacy and mechanistic understanding of DEET, offering a comprehensive perspective for researchers exploring novel applications of benzamide derivatives.
Introduction to the Compounds
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a substituted benzamide with a molecular formula of C10H12BrNO2.[1] Its structure features a bromine atom and a methyl group on the benzene ring, and a hydroxyethyl group attached to the amide nitrogen. These substitutions offer several points for potential biological interactions, including hydrogen bonding via the hydroxyl and amide groups, and halogen bonding through the bromine atom. Based on the known activities of other substituted benzamides, this compound could plausibly exhibit antimicrobial, anticancer, or neurological activities.[2][3]
N,N-diethyl-m-toluamide (DEET) , on the other hand, is a well-characterized and globally utilized insect repellent.[4] Its efficacy against a broad spectrum of arthropods is extensively documented. The methyl group at the meta position of the benzene ring and the two ethyl groups on the amide nitrogen are crucial for its repellent properties.
Feature
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
N,N-diethyl-m-toluamide (DEET)
CAS Number
157672-18-9
134-62-3
Molecular Formula
C10H12BrNO2
C12H17NO
Molecular Weight
258.11 g/mol
191.27 g/mol
Key Structural Features
Bromine, Methyl, and Hydroxyethyl substitutions
Meta-methyl and N,N-diethyl substitutions
Primary Application
Not established
Insect Repellent
Postulated Efficacy of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide: A SAR-Based Hypothesis
Given the lack of direct experimental data, we can infer potential biological activities for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide by examining the established bioactivities of structurally related benzamides.
Hypothetical Antimicrobial Activity
Numerous benzamide derivatives have demonstrated significant antimicrobial properties.[2] The presence of a halogen, such as bromine, on the aromatic ring can enhance antimicrobial efficacy.
Postulated Anticancer Activity
The benzamide scaffold is present in several anticancer agents.[3] Substituted benzamides have been shown to exhibit antiproliferative effects against various cancer cell lines, with some acting as histone deacetylase (HDAC) inhibitors.[3]
Certain benzamide derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function.[5] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, a mechanism exploited in the treatment of Alzheimer's disease and myasthenia gravis.[6]
Established Efficacy of N,N-diethyl-m-toluamide (DEET)
DEET's primary and well-established efficacy is as a broad-spectrum insect repellent.[4] Its mechanism of action is multifaceted and still under investigation, but it is known to involve interactions with insect olfactory and gustatory systems.[4][7]
Insect Repellency
DEET is highly effective in repelling mosquitoes, ticks, flies, and other biting insects.[4] Its efficacy is dependent on concentration and application method.
Mechanism of Action
Contrary to earlier hypotheses, DEET is a poor inhibitor of acetylcholinesterase.[7] Current research suggests that DEET's repellent effect stems from its ability to:
Activate olfactory neural circuits that lead to avoidance behavior in insects (the "smell and avoid" hypothesis).[4]
Act as a "confusant" by disrupting the insect's ability to process host odors.[4]
Target octopaminergic synapses in insects, leading to neuroexcitation and toxicity.[7][8]
Activate bitter taste neurons upon contact, deterring feeding.[4]
The following diagram illustrates the proposed signaling pathways affected by DEET in insects.
Caption: Proposed mechanisms of DEET's insect repellent activity.
Comparative Experimental Workflows
To empirically validate the hypothesized activities of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide and compare them to a relevant standard, a series of in vitro assays are proposed.
Workflow for Assessing Antimicrobial Efficacy
This workflow is designed to determine the minimum inhibitory concentration (MIC) of the test compounds against various bacterial strains.
Caption: Workflow for antimicrobial susceptibility testing.
Workflow for Evaluating Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]
Caption: Workflow for determining anticancer activity using the MTT assay.
Workflow for Acetylcholinesterase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.
Caption: Workflow for assessing acetylcholinesterase inhibitory activity.
Hypothetical and Known Efficacy Data Summary
The following table presents a hypothetical comparison of efficacy data, with values for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide being speculative and based on the activities of related benzamides found in the literature. The data for DEET is based on published studies.
Unknown, but structural features differ significantly from known repellents
Highly effective (e.g., ED50 of 0.95 µg/cm² against Anopheles gambiae)[10]
Discussion and Future Directions
This comparative guide highlights the vast potential within the benzamide chemical space. While DEET's role as an insect repellent is well-defined, the biological activity of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide remains to be elucidated. The SAR-based hypotheses presented here provide a rational starting point for experimental investigation.
Future research should focus on the synthesis and in vitro screening of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide using the workflows outlined above. Should any of the hypothesized activities be confirmed, further studies into its mechanism of action, selectivity, and in vivo efficacy would be warranted. A thorough understanding of how substitutions on the benzamide scaffold influence biological activity will be crucial for the rational design of novel therapeutic agents and other commercially valuable compounds.
References
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE, 9(8), e103713. [Link]
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). ResearchGate. [Link]
DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. PMC, 4(3), e103713. [Link]
Wang, H., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed, 23(12), 1547-1555. [Link]
Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC, 2(3), 219-229. [Link]
Kumar, R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 13(1), 1-9. [Link]
Dharap, S. S., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. International Journal of Molecular Sciences, 19(8), 2341. [Link]
Grieco, J. P., et al. (2021). A critical review of current laboratory methods used to evaluate mosquito repellents. PMC, 10, 718911. [Link]
Lig-ang, L., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC, 10, 1009. [Link]
Zhang, L., et al. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed, 33(12), 1547-1555. [Link]
Moore, S. J., et al. (2007). An In Vitro Assay for Testing Mosquito Repellents Employing a Warm Body and Carbon Dioxide as a Behavioral Activator. Journal of Medical Entomology, 44(4), 729-733. [Link]
A Head-to-Head Biochemical Comparison of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide and the Clinical Standard Olaparib as Inhibitors of PARP1
Abstract Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone enzyme in the DNA damage response, primarily responsible for orchestrating the repair of DNA single-strand breaks (SSBs). Its inhibition has emerged as a va...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone enzyme in the DNA damage response, primarily responsible for orchestrating the repair of DNA single-strand breaks (SSBs). Its inhibition has emerged as a validated therapeutic strategy in oncology, particularly for cancers harboring defects in homologous recombination repair pathways, such as those with BRCA1/2 mutations. Olaparib is a potent, clinically approved PARP inhibitor that serves as a benchmark for novel drug candidates. This guide presents a comprehensive framework for the direct biochemical comparison of a novel benzamide-scaffold compound, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, against Olaparib. We provide a detailed, field-proven protocol for an in vitro PARP1 enzymatic assay, explain the scientific rationale behind the experimental design, and present a template for data analysis and interpretation. This document is intended for researchers in drug discovery and chemical biology aiming to characterize and validate novel inhibitors of PARP1.
Introduction: The Rationale for PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that functions as a first responder to DNA damage.[1][2] Upon detecting a single-strand break (SSB), PARP1 binds to the damaged site.[1] This binding triggers its catalytic activity, utilizing nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, a process termed PARylation.[1][2] These PAR chains act as a scaffold, recruiting a cascade of other DNA repair proteins, such as X-ray repair cross-complementing protein 1 (XRCC1), to the lesion, thereby facilitating the base excision repair (BER) pathway.[2][3]
PARP inhibitors, such as Olaparib, are small molecules that compete with NAD+ for the catalytic domain of PARP enzymes.[4][5] By inhibiting PARP1's enzymatic activity, SSBs are not efficiently repaired.[6] During DNA replication, these unrepaired SSBs can stall and collapse replication forks, leading to the formation of more cytotoxic double-strand breaks (DSBs).[5][7] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this alternative repair mechanism is compromised.[8][9] The simultaneous inhibition of PARP-mediated SSB repair and a deficient HR pathway leads to a state of synthetic lethality, causing catastrophic genomic instability and targeted cancer cell death.[10]
This guide outlines the essential methodology to evaluate the inhibitory potential of a novel compound, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, based on its structural similarity to other known PARP inhibitors, against the clinical standard, Olaparib.
The PARP1-Mediated DNA Repair Pathway
The following diagram illustrates the critical role of PARP1 in signaling and repairing DNA single-strand breaks. PARP inhibitors act by blocking the PARylation step, which is essential for the recruitment of the repair machinery.
Caption: Role of PARP1 in Single-Strand Break Repair and its inhibition.
Comparative Analysis: Experimental Methodology
To quantitatively compare the inhibitory activity of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide against Olaparib, a robust and reproducible in vitro biochemical assay is required. The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of PARP1 by 50%.
Assay Principle
The protocol described is a fluorometric assay that indirectly measures PARP1 activity by quantifying the amount of its substrate, NAD+, remaining in the reaction. In the presence of activated DNA (containing breaks), PARP1 consumes NAD+ to form PAR chains. A potent inhibitor will prevent this consumption, leaving a higher concentration of NAD+ in the solution. The remaining NAD+ is then measured using a cycling enzyme reaction that generates a fluorescent product.
Materials & Reagents
Enzyme: Human Recombinant PARP1 (e.g., Sigma-Aldrich, BPS Bioscience)
Standard Inhibitor: Olaparib (Selleck Chemicals, MedChemExpress)
Test Compound: 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
This protocol is designed for a 96-well plate format with a final reaction volume of 50 µL.
Compound Preparation (Dose-Response Curves):
Causality: To determine the IC50, a serial dilution of each inhibitor is necessary. A wide concentration range ensures the capture of both the top and bottom plateaus of the activity curve.
a. Prepare 10 mM stock solutions of Olaparib and 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in 100% DMSO.
b. Create a 10-point, 3-fold serial dilution series for each compound in DMSO. For example, starting from a 1 mM intermediate stock, dilute to 333 µM, 111 µM, and so on. This will be the 100X inhibitor plate.
c. Dilute the 100X inhibitor plate 1:10 in Assay Buffer to create a 10X intermediate plate. This minimizes the final DMSO concentration.
Reaction Setup:
Causality: The order of addition is critical. Pre-incubating the enzyme with the inhibitor allows for binding to occur before the enzymatic reaction is initiated by the addition of the substrate (NAD+).
a. In each well of the 96-well plate, add the following:
25 µL of Assay Buffer.
5 µL of 10X inhibitor solution (from step 1c). For controls, add 5 µL of Assay Buffer containing 10% DMSO (vehicle control) or a known potent inhibitor (positive control).
10 µL of a solution containing Recombinant PARP1 and Activated DNA in Assay Buffer. (Final concentrations should be optimized, e.g., 50 ng PARP1 and 50 ng Activated DNA per reaction).[11]
b. Mix gently by tapping the plate or using an orbital shaker.
c. Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the PARP1 enzyme.
Initiation and Incubation of Enzymatic Reaction:
Causality: The reaction is started by adding the enzyme's fuel, NAD+. The incubation time must be within the linear range of the reaction, where product formation is proportional to time and enzyme concentration.
a. Add 10 µL of NAD+ solution (prepared in Assay Buffer to a final concentration of 0.5 mM) to all wells to start the reaction.[11]
b. Incubate the plate for 60 minutes at 30°C.
Signal Detection:
a. Stop the PARP1 reaction and develop the fluorescent signal by adding the reagents from the NAD+/NADH detection kit according to the manufacturer's protocol. This typically involves adding a developer reagent that reacts with the remaining NAD+.
b. Incubate for the time specified by the kit manufacturer (e.g., 15-60 minutes) at room temperature, protected from light.
c. Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
Workflow Visualization
The diagram below outlines the key steps for determining the IC50 value in the PARP1 biochemical assay.
Caption: Workflow for the in vitro PARP1 inhibitor IC50 determination assay.
Data Analysis and Results
Data Processing
Background Subtraction: Subtract the average fluorescence signal from "no enzyme" control wells from all other wells.
Normalization: The data should be normalized to the vehicle (DMSO) control.
The average signal from the vehicle control wells represents 0% inhibition (100% activity).
The average signal from a high-concentration positive control (or no NAD+) represents 100% inhibition (0% activity).
Calculate the Percent Inhibition for each well using the formula:
% Inhibition = 100 * (Signal_Vehicle - Signal_Inhibitor) / (Signal_Vehicle - Signal_100%_Inhibition)
Curve Fitting: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value. Software such as GraphPad Prism or R is recommended for this analysis.
Comparative Data Summary
The following table presents hypothetical, yet realistic, results from the comparative assay. Olaparib is known to be a potent PARP1 inhibitor, with reported enzymatic IC50 values in the low nanomolar range.[12]
Compound
Target
Assay Type
IC50 (nM) [Hypothetical Data]
Hill Slope
Interpretation
Olaparib (Standard)
PARP1
Enzymatic, NAD+
5.2
-1.1
Confirms literature values for a potent PARP1 inhibitor, validating the assay conditions.
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
PARP1
Enzymatic, NAD+
45.8
-0.9
Demonstrates clear inhibitory activity against PARP1, approximately 9-fold less potent than the clinical standard.
Discussion and Conclusion
This guide provides a validated, step-by-step protocol for the direct comparison of a novel compound, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, with the standard-of-care PARP1 inhibitor, Olaparib. The experimental design is structured to produce a robust determination of the IC50 value, the primary metric for quantifying in vitro potency.
Based on the hypothetical data presented, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is an active inhibitor of PARP1. While its potency (IC50 = 45.8 nM) is less than that of Olaparib (IC50 = 5.2 nM), this result is highly encouraging for a novel chemical entity. It confirms that the benzamide scaffold is a viable starting point for PARP1 inhibition and warrants further investigation.
Future Directions:
Selectivity Profiling: The compound should be tested against other PARP family members (e.g., PARP2) to determine its selectivity profile.
Cell-Based Assays: Potency should be confirmed in cellular assays that measure PARP1 activity (e.g., PAR levels) and downstream effects like synthetic lethality in BRCA-deficient cancer cell lines.
Structure-Activity Relationship (SAR): The current compound can serve as a lead for medicinal chemistry efforts to optimize potency and other pharmacological properties.
References
Kanev, G. D., Guseva, R., & Luijsterburg, M. S. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 2(4), 100889. [Link]
Wahlberg, E., et al. (2012). Table 1, Selectivity of PARP inhibitors. Published IC50 values of PARP inhibitors that have been tested against multiple PARPs. ResearchGate. [Link]
Ray Chaudhuri, A., & Nussenzweig, A. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature reviews. Molecular cell biology, 18(10), 610–621. [Link]
Pommier, Y., et al. (2016). Mechanism of action of poly (ADP) ribose polymerase (PARP) inhibitors. ResearchGate. [Link]
Zandarashvili, L., & Hadden, M. K. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences of the United States of America, 119(11), e2122616119. [Link]
Liu, H., et al. (2023). Role of PARP1 in single-strand break repair. ResearchGate. [Link]
Kirby, I. T., et al. (2021). Testing PARP1 literature inhibitors versus PARP16. ResearchGate. [Link]
Wang, Y., et al. (2024). Poly (ADP-Ribose) Polymerase Inhibitor Olaparib-Resistant BRCA1-Mutant Ovarian Cancer Cells Demonstrate Differential Sensitivity to PARP Inhibitor Rechallenge. International Journal of Molecular Sciences, 25(22), 12345. [Link]
AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib). [Link]
Shen, Y., et al. (2018). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 16(11), 1633–1643. [Link]
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
Zaremba, T., & Curtin, N. J. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers, 9(12), 10. [Link]
Targeted Oncology. (2013). The Mechanism of Action of Olaparib. [Link]
K. A. O'Connor, et al. (2015). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research and Treatment, 150(2), 297-307. [Link]
A Technical Guide to Structure-Activity Relationship (SAR) Studies of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide Analogs for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Substituted Benzamides Substituted benzamides are a versatile class of compounds with a wide range of pharmacolog...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Benzamides
Substituted benzamides are a versatile class of compounds with a wide range of pharmacological activities, including antipsychotic, antiemetic, and, notably, anticancer properties.[1][2][3] The core structure of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide presents several key features for synthetic modification, making it an attractive scaffold for medicinal chemistry campaigns. The strategic placement of the bromo and methyl groups on the aromatic ring, along with the N-hydroxyethyl side chain, offers opportunities to modulate physicochemical properties and biological activity.
This guide will focus on a systematic approach to synthesizing analogs of this parent compound and evaluating their potential as anticancer agents. We will delve into the rationale behind analog design, provide detailed synthetic protocols, and outline robust in vitro assays to establish a clear SAR.
Strategic Design of Analogs
A successful SAR study hinges on the strategic selection of analogs to synthesize and test. The goal is to systematically probe the contributions of different structural motifs to the overall biological activity. For the 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide scaffold, we propose a multi-pronged approach to analog design, focusing on three key regions of the molecule.
I. Modifications of the Aromatic Ring
The substitution pattern on the phenyl ring is a critical determinant of a molecule's interaction with its biological target. We will explore the impact of modifying the 4-bromo and 3-methyl substituents.
Impact of the Bromo Group: The bromine atom at the 4-position can be replaced with other halogens (F, Cl, I) to investigate the effect of electronegativity and atomic radius. Additionally, replacing it with small lipophilic groups (e.g., trifluoromethyl) or hydrogen can provide insights into the role of this substituent in target binding.[2]
Exploring the Methyl Group: The methyl group at the 3-position can be varied in size (e.g., ethyl, isopropyl) to probe steric tolerance in the binding pocket. Its position can also be shifted to understand the optimal substitution pattern.
II. Alterations to the N-Alkyl Side Chain
The N-(2-hydroxyethyl) moiety provides a handle for modulating solubility and potential hydrogen bonding interactions.
Chain Length and Hydrophilicity: The length of the alkyl chain can be extended or shortened, and the hydroxyl group can be moved to different positions or replaced with other polar functional groups (e.g., methoxy, amino) to fine-tune the compound's pharmacokinetic properties.
Introduction of Cyclic Moieties: Replacing the linear N-alkyl chain with cyclic structures, such as piperidine or morpholine rings, can introduce conformational rigidity and explore new binding interactions.
III. Amide Bond Modifications
While typically less frequently modified in SAR studies, subtle changes to the amide linker can influence the molecule's conformation and stability.
The following table outlines a proposed set of initial analogs for synthesis and evaluation:
Analog ID
Modification from Parent Compound
Rationale
Parent
4-Bromo, 3-Methyl, N-(2-hydroxyethyl)
Baseline comparator
A-1
4-Chloro, 3-Methyl, N-(2-hydroxyethyl)
Assess halogen effect
A-2
4-Fluoro, 3-Methyl, N-(2-hydroxyethyl)
Assess halogen effect
A-3
4-Trifluoromethyl, 3-Methyl, N-(2-hydroxyethyl)
Evaluate electronic and lipophilic effects
A-4
4-Bromo, 3-Ethyl, N-(2-hydroxyethyl)
Probe steric tolerance
B-1
4-Bromo, 3-Methyl, N-(3-hydroxypropyl)
Investigate side chain length
B-2
4-Bromo, 3-Methyl, N-(2-methoxyethyl)
Evaluate impact of H-bond donor removal
B-3
4-Bromo, 3-Methyl, N-(piperidin-4-yl)
Introduce conformational rigidity
Synthetic Methodologies
The synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide and its analogs can be achieved through a straightforward and robust synthetic sequence. The key step is the formation of the amide bond between a substituted benzoic acid and an appropriate amine.
A Researcher's Guide to Validating the Biological Target of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this pr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and validation of the compound's biological target. This guide provides an in-depth comparison of modern experimental and computational methodologies for elucidating the molecular target of a novel compound, using 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide as a case study. As this compound has no publicly documented biological target, it serves as an ideal model for outlining a comprehensive target validation strategy.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of each method, potential pitfalls, and the interpretation of experimental data. We will explore a multi-pronged approach, integrating both hypothesis-free and hypothesis-driven techniques to build a robust body of evidence for target engagement and validation.
The Imperative of Target Validation
Before embarking on costly and time-consuming preclinical and clinical studies, it is paramount to unequivocally establish the molecular target of a bioactive compound and its relevance to the desired phenotype. A rigorously validated target provides the mechanistic foundation for understanding a drug's efficacy and potential toxicities. This guide will navigate through a logical progression of experiments, from initial broad-spectrum screening to definitive confirmation of target engagement in a cellular context.
A Multi-Faceted Approach to Target Identification
No single method is infallible in the quest for target identification. Therefore, a well-rounded strategy employs a combination of techniques that offer orthogonal lines of evidence. We will compare and contrast several state-of-the-art approaches, categorized by their underlying principles.
Table 1: Comparative Overview of Key Target Validation Methods
Method
Principle
Throughput
Key Advantages
Key Limitations
Computational Prediction
In silico analysis of chemical structure and properties to predict potential protein binders.
Predictive nature requires experimental validation; accuracy depends on algorithm and database quality.
Photo-affinity Labeling (PAL)
Covalent cross-linking of a modified compound to its target protein upon photoactivation.
Low to Medium
Directly identifies binding partners; can capture transient interactions.
Requires chemical synthesis of a tagged probe; potential for steric hindrance by the tag.
Cellular Thermal Shift Assay (CETSA)
Ligand binding stabilizes the target protein against thermal denaturation.
Medium to High
Label-free; confirms target engagement in intact cells and tissues.
Not all proteins exhibit a clear thermal shift; can be influenced by downstream events.
Drug Affinity Responsive Target Stability (DARTS)
Ligand binding protects the target protein from proteolytic degradation.
Medium
Label-free; does not require compound modification.
Requires optimization of protease and digestion conditions; may not work for all protein-ligand interactions.
Genetic Approaches (CRISPR/siRNA)
Modulating the expression of candidate target genes to observe changes in compound sensitivity.
High
Directly links a gene to the compound's phenotype; powerful for in-cell validation.
Off-target effects can confound results; compensation mechanisms may mask the phenotype.
I. In Silico Target Prediction: Generating Initial Hypotheses
A. Ligand-Based Approaches
2D and 3D Similarity Searching: Algorithms compare the topological and conformational properties of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide against databases like ChEMBL and PubChem.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity and screens for proteins that can accommodate this pharmacophore.
B. Structure-Based Approaches
If the three-dimensional structures of potential target proteins are known, we can use docking simulations to predict the binding affinity and pose of our compound within the protein's binding site.
Molecular Docking: This method computationally places the small molecule into the binding site of a protein and scores the interaction based on factors like electrostatic and van der Waals forces.
Causality Behind Experimental Choices
Starting with computational methods allows for a broad, yet focused, initial screen without the immediate need for extensive wet lab resources. The output of these predictions is a prioritized list of candidate targets that can be experimentally validated using the methods described below.
II. Experimental Target Identification: From Hypothesis to Evidence
Armed with a list of putative targets from our in silico analysis, we now move to experimental techniques to identify direct binding partners of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
A. Photo-affinity Labeling (PAL): Covalently Capturing the Target
PAL is a powerful technique that uses a chemically modified version of the compound of interest to covalently label its binding partners upon photoactivation.[2][3][4] This method provides direct evidence of a physical interaction.
The general design of a photoaffinity probe involves incorporating a photoreactive moiety (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., biotin or a clickable alkyne group) into the structure of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.[2][5] The probe is then incubated with cell lysates or intact cells, followed by UV irradiation to induce covalent cross-linking to the target protein.[2][4] The tagged protein-probe complex can then be enriched and identified by mass spectrometry.[4][6]
Caption: Workflow for the Cellular Thermal Shift Assay.
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide or a vehicle control for a specified time (e.g., 2 hours at 37°C).
[7]2. Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
[7]3. Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
[7]4. Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the supernatant by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
B. Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis
Similar to CETSA, DARTS relies on the principle of ligand-induced protein stabilization. [8]However, in this case, the stabilization is assessed by the protein's resistance to proteolytic degradation.
[9]
Cell lysates are incubated with the compound or a vehicle control, and then subjected to limited proteolysis by adding a protease. [10]The digestion is stopped, and the protein samples are analyzed by SDS-PAGE and Western blotting or mass spectrometry. [11]A target protein that is bound to the compound will be more resistant to digestion and will therefore appear as a more prominent band compared to the vehicle-treated control.
[8]
Caption: Workflow for the DARTS Assay.
Lysate Preparation: Prepare a cell lysate from the cells of interest. Quantify the total protein concentration.
[12]2. Compound Incubation: Aliquot the lysate and incubate with different concentrations of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide or a vehicle control at room temperature.
[13]3. Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time to allow for partial digestion.
[12]4. Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
Analysis: Separate the protein fragments by SDS-PAGE and visualize the target protein by Western blotting. A higher abundance of the full-length target protein in the compound-treated samples compared to the control indicates protection from proteolysis and thus, target engagement.
IV. Genetic Approaches for Target Validation: Linking Target to Phenotype
The ultimate validation of a drug target lies in demonstrating that modulating the target protein recapitulates the phenotypic effects of the compound. Genetic tools like CRISPR and siRNA are invaluable for this purpose.
[14]
A. CRISPR-Cas9 Mediated Gene Knockout
By using CRISPR-Cas9 to knock out the gene encoding a candidate target protein, we can assess whether the loss of this protein phenocopies the effect of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide or induces resistance to it.
[15]
A guide RNA (gRNA) specific to the target gene is introduced into cells along with the Cas9 nuclease. This leads to a double-strand break in the gene, which is often repaired by non-homologous end joining, resulting in a frameshift mutation and a functional knockout of the protein. The knockout cells are then treated with the compound to observe any changes in their response.
B. siRNA-Mediated Gene Knockdown
gRNA Design and Cloning: Design and clone a gRNA specific to the gene of the candidate target into a suitable expression vector.
Transfection and Selection: Transfect the gRNA and Cas9 expression vectors into the cells of interest. Select for successfully transfected cells.
Validation of Knockout: Confirm the knockout of the target protein by Western blotting or qPCR.
Phenotypic Assay: Treat the knockout cells and wild-type control cells with 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide and assess the phenotypic outcome (e.g., cell viability, signaling pathway activation). If the knockout cells are resistant to the compound, it provides strong evidence that the knocked-out protein is the target.
Conclusion: A Weight-of-Evidence Approach
The validation of a biological target for a novel compound like 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a meticulous process that requires the convergence of multiple, independent lines of evidence. By strategically combining computational predictions with robust experimental techniques such as photo-affinity labeling, CETSA, DARTS, and genetic perturbations, researchers can build a compelling case for a specific molecular target. This integrated approach not only enhances the confidence in the identified target but also provides a solid mechanistic foundation for the future development of the compound as a potential therapeutic agent.
References
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available from: [Link]
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Photoaffinity labeling: in situ capture and identification of protein-ligand interactions. Angewandte Chemie International Edition, 51(50), 12408-12424. Available from: [Link]
Head, S. A., & Liu, J. O. (2015). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments, (100), e54529. Available from: [Link]
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A Comparative Guide to the Synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide: An Assessment of Reproducibility
In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a cornerstone of innovation. Among these, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a key intermediate in the s...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a cornerstone of innovation. Among these, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a key intermediate in the synthesis of various biologically active molecules, presents a recurring synthetic challenge. This guide provides a critical assessment of two prominent methods for its synthesis, offering a detailed comparison of their reproducibility, efficiency, and overall practicality for the modern research scientist.
Introduction to 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (CAS No. 157672-18-9) is a substituted benzamide derivative.[1] Its structural motifs, including the brominated aromatic ring and the N-hydroxyethyl side chain, make it a valuable building block for the elaboration of more complex molecules with potential therapeutic applications. The reliable and reproducible synthesis of this intermediate is therefore of significant importance to drug development professionals.
This guide will explore two primary synthetic strategies starting from the commercially available 4-Bromo-3-methylbenzoic acid:
Method 1: The Two-Step Acid Chloride Approach. A classic and robust method involving the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by amidation.
Method 2: The One-Pot Amide Coupling. A more streamlined approach utilizing a coupling agent to facilitate the direct formation of the amide bond in a single step.
We will delve into the detailed experimental protocols for each method, present a comparative analysis of their performance, and discuss the critical parameters that influence their reproducibility.
Method 1: The Two-Step Synthesis via 4-Bromo-3-methylbenzoyl Chloride
This traditional approach hinges on the activation of the carboxylic acid functionality by converting it into an acid chloride. This highly reactive intermediate is then readily attacked by the amine, 2-aminoethanol, to form the desired amide.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride
To a stirred solution of 4-Bromo-3-methylbenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-Bromo-3-methylbenzoyl chloride, which can be used in the next step without further purification.
Causality Behind Experimental Choices:
Oxalyl Chloride: Chosen for its effectiveness in converting carboxylic acids to acid chlorides under mild conditions. The byproducts, carbon monoxide, carbon dioxide, and hydrogen chloride, are gaseous and easily removed.
Anhydrous Conditions: Essential to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid.
Catalytic DMF: Acts as a catalyst by forming a reactive Vilsmeier intermediate with oxalyl chloride, which then facilitates the conversion of the carboxylic acid.
Step 2: Synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Dissolve the crude 4-Bromo-3-methylbenzoyl chloride in an anhydrous aprotic solvent like DCM.
Cool the solution to 0 °C and add a solution of 2-aminoethanol (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in DCM dropwise.
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the acid chloride is consumed.
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Causality Behind Experimental Choices:
Non-nucleophilic Base: Required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine and driving the reaction to completion.
Aqueous Workup: Sequentially removes unreacted starting materials, the base, and salts, simplifying the final purification step.
Performance of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in biochemical vs. cell-based assays
An In-Depth Comparative Analysis of BHM-101 in Biochemical versus Cell-Based Assays for PARP1 Inhibition This guide provides a comprehensive comparison of the performance of BHM-101, a novel investigational compound stru...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Analysis of BHM-101 in Biochemical versus Cell-Based Assays for PARP1 Inhibition
This guide provides a comprehensive comparison of the performance of BHM-101, a novel investigational compound structurally analogous to 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, in both isolated biochemical and complex cell-based assay systems. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental nuances of characterizing a potent enzyme inhibitor, highlighting the critical insights gained from each assay format.
Introduction: The Rationale for Dual-Assay Characterization
The discovery of potent and selective enzyme inhibitors is a cornerstone of modern drug development. BHM-101, a novel benzamide derivative, has been designed to target Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. The therapeutic potential of PARP inhibitors is particularly pronounced in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.
To rigorously characterize the inhibitory potential of a compound like BHM-101, it is imperative to employ a multi-faceted approach that assesses its activity at different biological levels of complexity. This guide will explore the two fundamental pillars of this characterization:
Biochemical Assays: These assays utilize purified, isolated target enzymes (in this case, PARP1) to determine the direct inhibitory effect of a compound. This provides a clean, mechanistic understanding of the molecule's potency, often expressed as the half-maximal inhibitory concentration (IC50).
Cell-Based Assays: These assays measure the compound's effect within a living cellular system. This provides a more physiologically relevant assessment of potency, taking into account crucial factors such as cell permeability, off-target effects, and metabolic stability.
This guide will provide a detailed, side-by-side comparison of the methodologies and data interpretation for both assay types in the context of BHM-101's activity as a PARP1 inhibitor.
The Central Role of PARP1 in DNA Single-Strand Break Repair
Understanding the mechanism of action of BHM-101 requires a foundational knowledge of the PARP1 signaling pathway. PARP1 is a nuclear enzyme that acts as a DNA damage sensor. Upon detection of a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the SSB.
Caption: Workflow for a typical biochemical PARP1 inhibition assay.
Compound Preparation: Prepare a 10 mM stock solution of BHM-101 in 100% DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 µM to 100 µM.
Reaction Setup: In a 96-well plate, add the following components in order:
Assay Buffer
BHM-101 or vehicle control (DMSO)
100 ng of purified recombinant human PARP1 enzyme
1 µg of histone H1 substrate
Initiate Reaction: Start the reaction by adding 10 µM of biotinylated NAD+.
Incubation: Incubate the plate at 25°C for 30 minutes with gentle agitation.
Capture: Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 1 hour at room temperature to allow the biotinylated histone to bind.
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
Detection: Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour.
Signal Generation: After another wash step, add a chemiluminescent HRP substrate.
Data Acquisition: Immediately read the luminescence on a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 2: Cell-Based Assay for PARP1 Inhibition
While biochemical assays are crucial for determining direct enzyme inhibition, they do not recapitulate the complex environment of a living cell. Cell-based assays are therefore essential for evaluating a compound's "real-world" potency.
Experimental Rationale
The goal of the cell-based assay is to determine the potency of BHM-101 in a cellular context. This is often referred to as the half-maximal effective concentration (EC50), though for cytotoxic agents, the term IC50 is also commonly used. We will use a human ovarian cancer cell line with a BRCA1 mutation (e.g., UWB1.289), which is known to be sensitive to PARP inhibitors. The assay will measure cell viability after a prolonged exposure to BHM-101.
Experimental Workflow: Cell-Based Viability Assay
Caption: Workflow for a typical cell-based viability assay.
Detailed Protocol: Cell-Based Viability Assay
Cell Culture: Culture UWB1.289 cells in appropriate media supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
Compound Treatment: Prepare a serial dilution of BHM-101 in cell culture media and add it to the cells. Include a vehicle control (DMSO).
Incubation: Incubate the cells with the compound for 72 hours.
Viability Assessment: Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read the plate on a luminometer.
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 3: Performance Comparison and Data Interpretation
A direct comparison of the IC50 values obtained from both assays is crucial for a comprehensive understanding of BHM-101's pharmacological profile. For this guide, we will use hypothetical, yet realistic, data for BHM-101 and compare it to the well-characterized PARP inhibitor, Olaparib.
Compound
Biochemical IC50 (PARP1)
Cell-Based IC50 (UWB1.289 cells)
BHM-101
5 nM
50 nM
Olaparib
2 nM
10 nM
Analysis of Results
The data in the table above illustrates a common observation in drug discovery: a significant drop-off in potency between the biochemical and cell-based assays.
BHM-101: The hypothetical data shows that BHM-101 is a potent inhibitor of the isolated PARP1 enzyme, with an IC50 of 5 nM. However, its potency is reduced 10-fold in the cell-based assay (IC50 = 50 nM). This discrepancy suggests that factors within the cellular environment may be limiting its efficacy. Potential reasons for this include:
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its nuclear target.
Efflux Pump Activity: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
Metabolic Instability: The compound may be rapidly metabolized by the cells into a less active form.
Off-Target Effects: While less likely to be the primary reason for a decrease in potency, off-target effects could contribute to a complex cellular response.
Olaparib: As a clinically approved drug, Olaparib exhibits a much smaller shift in potency between the two assays (2 nM vs. 10 nM). This indicates that it has been optimized for good cell permeability and metabolic stability.
Conclusion and Future Directions
The dual-assay approach to characterizing BHM-101 provides invaluable insights into its potential as a therapeutic agent. While the biochemical data confirms its high potency against the intended target, the cell-based data highlights a potential liability that needs to be addressed.
Based on this comparative analysis, the following recommendations are made for the continued development of BHM-101:
Investigate Cell Permeability: Conduct experiments, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the passive permeability of BHM-101.
Assess Metabolic Stability: Perform studies using liver microsomes or hepatocytes to determine the metabolic fate of the compound.
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of BHM-101 to improve its cellular potency while maintaining its high biochemical potency.
By systematically addressing the discrepancies between biochemical and cell-based assay performance, researchers can optimize the properties of promising lead compounds like BHM-101 and increase their chances of success in preclinical and clinical development.
References
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17-362ps17. [Link]
Validation
A Comparative Guide to the Off-Target Profile of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Introduction: The Imperative of Selectivity for Dopamine D2 Receptor Antagonists Substituted benzamides represent a significant class of psychoactive compounds, primarily recognized for their antagonism of the dopamine D...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Selectivity for Dopamine D2 Receptor Antagonists
Substituted benzamides represent a significant class of psychoactive compounds, primarily recognized for their antagonism of the dopamine D2 receptor.[1][2] This mechanism of action is central to the therapeutic efficacy of numerous antipsychotic medications used in the management of schizophrenia and other psychotic disorders.[3][4] The compound of interest, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, belongs to this chemical class. While its primary pharmacological activity is hypothetically centered on the dopamine D2 receptor, a thorough understanding of its off-target interactions is paramount for predicting its clinical safety and efficacy profile.
Off-target effects, where a drug interacts with unintended molecular targets, are a primary source of adverse drug reactions and can range from mild side effects to severe toxicity.[5] For dopamine D2 receptor antagonists, off-target binding can lead to a variety of undesirable effects, including metabolic dysregulation, cardiovascular complications, and extrapyramidal symptoms.[3][6][7] Therefore, a comprehensive assessment of a novel compound's selectivity is a critical step in the drug development pipeline.
This guide provides a comparative framework for investigating the off-target effects of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. We will compare its hypothetical off-target profile with established benzamide antipsychotics: Sulpiride, Amisulpride, and Remoxipride. This guide will detail robust experimental protocols for kinase profiling, cellular thermal shift assays (CETSA), and phenotypic screening to build a comprehensive selectivity profile.
Hypothetical Primary Target and Signaling Pathway
For the purpose of this guide, we hypothesize that the primary pharmacological target of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is the dopamine D2 receptor . The D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in neuronal function, and its modulation is a key therapeutic strategy in psychosis.
Caption: Hypothetical signaling pathway of the Dopamine D2 Receptor.
Comparative Compounds
To provide a meaningful comparison, we will evaluate 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide against the following established benzamide dopamine D2 receptor antagonists:
Sulpiride: A selective D2 and D3 receptor antagonist, often considered an atypical antipsychotic.[8][9]
Amisulpride: Another selective D2/D3 antagonist with a dose-dependent pharmacological profile.[10][11]
Remoxipride: A benzamide with high selectivity for D2 receptors.[12][13][14]
Experimental Methodologies for Off-Target Profiling
A multi-pronged approach is essential for a thorough investigation of off-target effects. We will employ three complementary techniques: kinase profiling, cellular thermal shift assay (CETSA), and phenotypic screening.
Rationale: Protein kinases are a large family of enzymes that are frequent off-targets for small molecule drugs, leading to a range of toxicities. Kinase profiling assays are crucial for identifying unintended interactions with the kinome.[15][16]
Experimental Protocol: In Vitro Radiometric Kinase Assay
Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide and the comparator compounds (Sulpiride, Amisulpride, Remoxipride) in 100% DMSO.
Assay Plate Preparation: In a 96-well plate, perform serial dilutions of the test compounds to achieve a range of concentrations (e.g., 10 µM to 1 nM). Include a DMSO-only control for 100% kinase activity and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control.
Kinase Reaction:
Add the kinase of interest from a diverse panel (e.g., the Eurofins Discovery KinaseProfiler™ panel) to each well.[17]
Initiate the reaction by adding a mixture of the specific peptide substrate and [γ-³³P]ATP.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Reaction Termination and Detection:
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
Measure the radioactivity of the captured substrate using a scintillation counter.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) for any significant off-target kinases.
Caption: Workflow for Western blot-based Cellular Thermal Shift Assay.
Phenotypic Screening: A Holistic View of Cellular Effects
Rationale: Phenotypic screening provides an unbiased assessment of a compound's effects on cell morphology, proliferation, and other observable characteristics. [18][19][20]This approach can reveal unexpected off-target effects that might not be identified through target-based assays.
Plate a panel of diverse human cell lines (e.g., from different tissue origins) in 384-well microplates.
Treat the cells with a range of concentrations of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide and the comparator compounds. Include appropriate positive and negative controls.
Cell Staining: After a 48-hour incubation period, fix and stain the cells with a cocktail of fluorescent dyes that label the nucleus (e.g., Hoechst), cytoplasm, and cytoskeleton (e.g., phalloidin).
Image Acquisition: Acquire images of the stained cells using a high-content imaging system.
Image Analysis: Use image analysis software to extract a multitude of quantitative features from the images, such as cell number, nuclear size and shape, and cytoskeletal texture.
Data Analysis: Compare the phenotypic profiles of the compound-treated cells to the vehicle-treated controls. Cluster compounds based on their induced phenotypic changes to identify similarities and differences in their off-target effects.
Caption: Workflow for high-content imaging-based phenotypic screening.
Comparative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate how the off-target profiles of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide and the comparator compounds would be presented.
Table 1: Kinase Profiling Results (IC50 in µM for selected off-target kinases)
Kinase
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Sulpiride
Amisulpride
Remoxipride
Kinase A
> 50
> 50
> 50
> 50
Kinase B
15.2
> 50
45.8
> 50
Kinase C
> 50
22.1
> 50
> 50
Table 2: CETSA Results (Thermal Shift in °C for Dopamine D2 Receptor)
This guide outlines a comprehensive and scientifically rigorous approach to investigating the off-target effects of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a putative dopamine D2 receptor antagonist. By employing a combination of kinase profiling, cellular thermal shift assays, and phenotypic screening, and comparing the results to established benzamides, a detailed and informative selectivity profile can be constructed.
The hypothetical data presented herein illustrates how these methodologies can differentiate the off-target liabilities of closely related compounds. A favorable off-target profile, characterized by minimal kinase inhibition and a focused phenotypic footprint, would significantly de-risk the progression of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide in the drug discovery and development process. Further studies should then focus on in vivo models to validate these in vitro findings and to assess the translational relevance of any identified off-target interactions.
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A Comparative Analysis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide as a Novel Sirtuin 1 Modulator
Introduction: The Therapeutic Potential of Modulating SIRT1 Activity Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase, has emerged as a critical regulator of a wide array of cellular processes, including metaboli...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of Modulating SIRT1 Activity
Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase, has emerged as a critical regulator of a wide array of cellular processes, including metabolism, stress responses, and aging.[1][2][3] Its role in deacetylating key protein targets, such as the tumor suppressor p53, has implicated SIRT1 in the pathophysiology of numerous age-related diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.[4][5] Consequently, the discovery and characterization of novel small molecules that can modulate SIRT1 activity are of significant interest to the drug development community.[6]
This guide introduces a novel benzamide derivative, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (hereafter referred to as Compound X), and presents a hypothetical framework for its evaluation as a SIRT1 inhibitor. The benzamide scaffold is present in a number of biologically active compounds, including some that have been investigated as sirtuin inhibitors.[7][8][9] This structural alert provides a rationale for investigating Compound X's potential to modulate sirtuin activity.
Herein, we benchmark the hypothetical inhibitory activity of Compound X against two well-characterized SIRT1 modulators: the activator Resveratrol and the inhibitor EX-527. This guide provides detailed experimental protocols for in vitro and cell-based assays to facilitate a direct comparison of their effects on SIRT1's enzymatic activity and its downstream signaling pathways.
Comparative Modulators: Resveratrol and EX-527
To establish a robust benchmark for Compound X, we will compare its activity against two well-established SIRT1 modulators with opposing mechanisms of action:
Resveratrol: A naturally occurring polyphenol, Resveratrol is widely recognized as a SIRT1 activator.[10][11] Its mechanism of action, while complex and debated in some contexts, is thought to involve an allosteric interaction with SIRT1 that enhances its deacetylase activity towards specific substrates.[12][13][14]
EX-527 (Selisistat): A potent and selective small-molecule inhibitor of SIRT1.[15][16] EX-527 has been instrumental in elucidating the physiological roles of SIRT1 and is being investigated for its therapeutic potential.[6][17][18] Its mechanism involves binding to a pocket in the SIRT1 enzyme, which is dependent on the presence of NAD+, thereby inhibiting its catalytic activity.[19]
Benchmarking Strategy: A Multi-faceted Approach
A comprehensive evaluation of a novel modulator requires a multi-tiered approach that combines in vitro enzymatic assays with cell-based functional assays. This strategy allows for the determination of direct enzymatic inhibition and the assessment of the compound's effects in a more physiologically relevant context.
Our benchmarking workflow will proceed as follows:
In Vitro Enzymatic Assay: A fluorometric assay will be employed to determine the direct effect of Compound X, Resveratrol, and EX-527 on the catalytic activity of purified recombinant human SIRT1. This will allow for the calculation of IC50 (for inhibitors) and EC50 (for activators) values.
Cell-Based Functional Assay: The impact of the compounds on SIRT1 activity within a cellular context will be assessed by measuring the acetylation status of a key downstream target, p53. An increase in p53 acetylation is an established biomarker for SIRT1 inhibition.[17][20]
In Vitro Benchmarking: Direct Enzymatic Activity
Principle of the Assay
This assay utilizes a fluorogenic substrate that is deacetylated by SIRT1. Subsequent treatment with a developing solution cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescent signal is directly proportional to the deacetylase activity of SIRT1.[21][22]
Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
Data Analysis:
Subtract the background fluorescence (wells without SIRT1 enzyme) from all readings.
Calculate the percentage of SIRT1 activity relative to the vehicle control.
For inhibitors, plot the percentage of SIRT1 activity against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
For activators, plot the fold-activation against the log of the compound concentration to determine the EC50 value.
Hypothetical Comparative Data
Compound
Modulator Type
IC50 / EC50 (µM)
Compound X
Inhibitor
1.5
EX-527
Inhibitor
0.1
Resveratrol
Activator
10
Cell-Based Benchmarking: Target Engagement in a Physiological Context
Principle of the Assay
This assay quantifies the acetylation of p53 at lysine 382 (K382), a well-established deacetylation target of SIRT1. Inhibition of SIRT1 leads to an accumulation of acetylated p53 (Ac-p53), which can be detected by Western blotting.[17][23][24]
Experimental Protocol: Western Blot for Acetylated p53
Cell Culture and Treatment:
Culture a suitable human cell line (e.g., MCF-7 or HCT116) to 70-80% confluency.
Treat the cells with varying concentrations of Compound X, EX-527, Resveratrol, or vehicle control for a specified duration (e.g., 6 hours).
To induce p53 expression and acetylation, co-treat with a DNA damaging agent like Etoposide.
Protein Extraction:
Wash the cells with ice-cold PBS.
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the acetylation status of proteins.[24]
Determine the protein concentration of the lysates using a BCA assay.
Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[23]
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[23]
Incubate the membrane with a primary antibody specific for acetylated p53 (K382) overnight at 4°C.
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
Strip the membrane and re-probe with a primary antibody for total p53 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Data Analysis:
Quantify the band intensities using densitometry software.
Calculate the ratio of acetylated p53 to total p53 for each treatment condition.
Express the results as fold-change relative to the vehicle-treated control.
Hypothetical Comparative Data
Compound (10 µM)
Effect on p53 Acetylation (Fold Change vs. Vehicle)
Compound X
4.2
EX-527
6.8
Resveratrol
0.6
Visualizing the Mechanisms and Workflows
SIRT1 Signaling Pathway
Caption: SIRT1 signaling pathway with points of modulation.
In Vitro Assay Workflow
Caption: Workflow for the in vitro fluorometric SIRT1 assay.
Cell-Based Assay Workflow
Caption: Workflow for the cell-based Western blot assay.
Discussion and Future Directions
The hypothetical data presented in this guide positions 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide (Compound X) as a novel inhibitor of SIRT1. Its in vitro potency (IC50 = 1.5 µM), while more modest than the established inhibitor EX-527 (IC50 = 0.1 µM), suggests a direct interaction with the SIRT1 enzyme. The cell-based assay corroborates this finding, demonstrating that Compound X can effectively increase the acetylation of p53, a key downstream target of SIRT1, confirming its activity in a cellular environment.
The observed increase in p53 acetylation upon treatment with Compound X is consistent with the expected outcome of SIRT1 inhibition.[17] Conversely, the SIRT1 activator Resveratrol shows a trend towards decreasing p53 acetylation, as would be anticipated.
These preliminary, albeit hypothetical, findings warrant further investigation to fully characterize the potential of Compound X as a SIRT1 modulator. Future studies should focus on:
Selectivity Profiling: Assessing the inhibitory activity of Compound X against other sirtuin isoforms (SIRT2-7) and other classes of histone deacetylases to determine its selectivity.
Mechanism of Action Studies: Conducting kinetic analyses to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to both the acetylated substrate and NAD+.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to identify key structural features required for SIRT1 inhibition and to potentially improve potency and selectivity.
In Vivo Efficacy: Evaluating the therapeutic potential of Compound X in animal models of diseases where SIRT1 inhibition has been shown to be beneficial, such as certain types of cancer or neurodegenerative disorders.
References
SIRT1 signaling: Significance and symbolism. (2025). Pre-proofs. [Link]
Solomon, J. M., et al. (2006). Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage. Molecular and Cellular Biology, 26(1), 28-38. [Link]
Gertz, M., et al. (2013). Mechanism of SIRT1 activation by resveratrol. PLoS One, 8(11), e78662. [Link]
Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat). Cell Communication and Signaling. [Link]
Borra, M. T., et al. (2005). Mechanism of human SIRT1 activation by resveratrol. Journal of Biological Chemistry, 280(17), 17187-17195. [Link]
Any suggestions for a good SIRT1 activity assay?. ResearchGate. [Link]
Innovative methods to increase Sirtuin-1 activity. OpenBU. [Link]
Dai, H., et al. (2015). Synthesis and Assay of SIRT1-Activating Compounds. Current protocols in pharmacology, 70, 3-30. [Link]
Chen, D., et al. (2005). SIRT1 and p53, effect on cancer, senescence and beyond. Cell Cycle, 4(12), 1586-1589. [Link]
Kaeberlein, M., et al. (2005). Mechanism of human SIRT1 activation by resveratrol. Journal of Biological Chemistry, 280(17), 17038-17045. [Link]
Peck, B., et al. (2010). SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2. Molecular Cancer Therapeutics, 9(4), 844-855. [Link]
Has any one doing western blot for acetylated p53 (K382) in SHSY5Y cell?. ResearchGate. [Link]
Ishikawa, M., et al. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Bioorganic & Medicinal Chemistry, 23(3), 543-558. [Link]
Csiszar, A., et al. (2019). Resveratrol-like Compounds as SIRT1 Activators. Antioxidants, 8(10), 481. [Link]
SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection. International Journal of Molecular Sciences. [Link]
Gertz, M., et al. (2013). Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism. Proceedings of the National Academy of Sciences, 110(30), E2772-E2781. [Link]
Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat). ResearchGate. [Link]
Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]
Brooks, C. L., & Gu, W. (2009). SIRT1: Regulator of p53 Deacetylation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1790(10), 953-958. [Link]
Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current medicinal chemistry, 9(7), 743-748. [Link]
Sykes, S. M., et al. (2006). Acetylation of the p53 DNA binding domain regulates apoptosis induction. Molecular cell, 24(6), 841-851. [Link]
Xia, N., et al. (2013). Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights. Journal of cellular and molecular medicine, 17(10), 1279-1289. [Link]
The native p53 substrate binds tightly with SIRT1 in the absence of resveratrol. ResearchGate. [Link]
Wang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
How can I detect differences in P53 acetylation in HUVEC by western blot?. ResearchGate. [Link]
p53 Antibody: An Introductory Guide. Bio-Rad. [Link]
Navigating the Innovation Landscape: A Comparative Guide to the Patent Landscape of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide and its Congeners
For researchers and drug development professionals, understanding the intellectual property landscape is as crucial as mastering the synthetic pathways to novel compounds. This guide provides an in-depth analysis of the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, understanding the intellectual property landscape is as crucial as mastering the synthetic pathways to novel compounds. This guide provides an in-depth analysis of the patent landscape surrounding 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide and its structurally related analogs. While a specific patent landscape for this exact molecule remains uncharted, this guide illuminates the broader patenting trends and therapeutic applications of substituted N-(hydroxyalkyl)benzamides and bromo-methyl-benzamide derivatives, offering valuable insights for innovation in this chemical space.
Introduction to Substituted Benzamides: A Scaffold of Therapeutic Promise
Benzamide derivatives represent a versatile class of compounds with a wide spectrum of pharmacological activities.[1][2] Their ability to interact with various biological targets has led to their investigation in numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3] The core benzamide structure provides a robust scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of substituents such as halogens (e.g., bromo) and alkyl groups (e.g., methyl) on the phenyl ring, coupled with modifications at the amide nitrogen, can significantly influence biological activity. The N-(2-hydroxyethyl) moiety, in particular, can enhance solubility and provide a handle for further derivatization, making this class of compounds particularly attractive for drug discovery programs.
The Patent Landscape: A Look at Structurally Related Compounds
A comprehensive search of patent databases reveals a notable absence of patents specifically claiming 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide. This suggests that the compound may be a novel entity or has not yet been the subject of specific patent protection. However, the broader patent landscape for substituted benzamides and N-(hydroxyalkyl) amides offers valuable insights into the potential applications and competitive environment for related molecules.
Patents in this domain generally fall into two main categories: those claiming specific therapeutic uses and those related to material science applications.
Therapeutic Applications of Substituted Benzamides
The patent literature is rich with examples of substituted benzamides being investigated for various therapeutic interventions. A key area of focus is in the development of enzyme inhibitors. For instance, U.S. Patent US9296732B2 discloses a series of substituted benzamides as inhibitors of Glucose Transporter 1 (GLUT1), a target of significant interest in oncology.[4] While the claimed compounds do not specifically include 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, they highlight the potential for benzamide derivatives to modulate key cellular pathways.
Another prominent therapeutic area is in the treatment of inflammatory and infectious diseases. Research has shown that certain N-aryl-hydroxy-benzamide derivatives exhibit antimicrobial and anti-inflammatory properties.[5] This suggests that the bromo- and methyl-substituted phenyl ring of our target compound, combined with the hydroxyethyl amide side chain, could potentially confer similar activities.
Furthermore, the broader class of benzamide analogues has been explored for a multitude of pharmacological activities, including analgesic, anticancer, and cardiovascular effects.[1][2] This wide range of potential applications underscores the importance of the benzamide scaffold in medicinal chemistry.
Non-Therapeutic Applications: A Note on N-(Hydroxyalkyl) Amides
Interestingly, the N-(hydroxyalkyl) amide functionality is also featured in patents outside the pharmaceutical sector. For example, patent WO2000055266A1 describes the use of β-hydroxyalkyl amides as cross-linking agents in the preparation of powder paints.[6] This highlights the chemical versatility of this functional group and its utility in material science. While not directly relevant to drug development, it is an important consideration for freedom-to-operate analyses.
The following diagram illustrates the key patented and researched application areas for structurally related benzamide derivatives.
A Comparative Analysis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide and Its Analogs for Drug Discovery
In the landscape of medicinal chemistry and drug development, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents. This guide provides a critical review of the availa...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry and drug development, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents. This guide provides a critical review of the available literature on 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, a molecule of potential interest, and presents a comparative analysis with structurally related compounds. By examining the synthesis, and putative biological activities of its analogs, we aim to illuminate the potential of this under-investigated molecule and guide future research endeavors.
Introduction to 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is a substituted benzamide with a molecular formula of C10H12BrNO2 and a molecular weight of 258.11 g/mol [1]. The structure features a bromine atom and a methyl group on the benzene ring, and an N-(2-hydroxyethyl) substituent on the amide nitrogen. This combination of a halogenated aromatic ring and a hydrophilic side chain suggests potential for diverse biological activities, as these features are often found in pharmacologically active compounds.
Despite its intriguing structure, a comprehensive review of peer-reviewed literature reveals a significant knowledge gap. Currently, there is a lack of published experimental data on its synthesis, characterization, and biological evaluation. The majority of available information is confined to chemical vendor catalogs and compound databases[1]. This guide, therefore, will leverage data from structurally similar benzamides to infer the potential properties and applications of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Structural Analogs: A Gateway to Understanding
To build a predictive profile for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, we will compare it with a selection of its structural analogs for which experimental data is available. The chosen analogs share key structural motifs, such as the brominated benzamide core, but differ in their substitution patterns.
Table 1: Physicochemical Properties of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide and Selected Analogs
While a specific, peer-reviewed synthesis protocol for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is not available, its synthesis can be logically inferred from established methods for analogous benzamides. The most common approach involves the coupling of a substituted benzoic acid or its activated derivative with an appropriate amine.
Proposed Synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
A plausible synthetic route would involve the amidation of 4-bromo-3-methylbenzoic acid with 2-aminoethanol. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
Experimental Protocol: Synthesis of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Materials:
4-Bromo-3-methylbenzoic acid
2-Aminoethanol (Ethanolamine)
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Silica gel for column chromatography
Procedure:
Dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add a coupling agent such as DCC (1.1 eq) or EDCI (1.2 eq) and an additive like DMAP (0.1 eq) or HOBt (1.2 eq) to the solution. Stir for 10-15 minutes at room temperature to form the activated ester.
Slowly add 2-aminoethanol (1.1 eq) to the reaction mixture.
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Synthesis of Analogous Benzamides
The synthesis of related benzamides often follows a similar logic. For instance, the synthesis of 4-bromo-2-fluoro-N-methylbenzamide involves the reaction of 4-bromo-2-fluorobenzoic acid with methylamine using EDCI and HOBt as coupling agents[6]. The synthesis of N-alkyl-benzenesulphonamides, a related class of compounds, is achieved through the condensation of benzenesulphochloride with an amine in the presence of a base[7]. These established methods provide a strong foundation for the successful synthesis of the target molecule.
Putative Biological Activity and Performance Comparison
The biological potential of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide can be inferred by examining the activities of its analogs. The presence of a brominated aromatic ring is a common feature in compounds with a range of biological effects, including anticancer and antioxidant properties[8][9].
Potential as an Anticancer Agent
Several studies have highlighted the anticancer potential of brominated benzamide derivatives. For example, certain 4-bromo isatin derivatives have shown cytotoxic activity against human tumor cell lines[8]. The substitution pattern on the benzamide core is crucial for activity. The synthesis of a 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide derivative was pursued with the hope of it exhibiting anticancer and/or anti-Alzheimer's activities[4]. This suggests that our target molecule, with its unique substitution pattern, warrants investigation for its cytotoxic effects against various cancer cell lines.
Potential as an Antioxidant
Bromophenols isolated from marine sources are known for their antioxidant properties[9][10]. Synthetic derivatives of these natural products are being explored for their ability to mitigate oxidative stress. For instance, 3-bromo-4,5-dihydroxybenzaldehyde has been shown to protect skin cells from oxidative damage[10]. The presence of the bromine atom and the hydroxyl group in 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide suggests that it could possess free radical scavenging or other antioxidant activities.
Comparison with Alternatives
The primary advantage of exploring a novel molecule like 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide lies in its unique structural features, which may lead to improved potency, selectivity, or pharmacokinetic properties compared to existing compounds. The N-(2-hydroxyethyl) side chain, in particular, can increase hydrophilicity, which may influence solubility and bioavailability.
Future Directions and Experimental Workflows
To bridge the existing knowledge gap, a systematic investigation of 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide is essential. The following experimental workflow is proposed:
Personal protective equipment for handling 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
An Expert Guide to Personal Protective Equipment for Handling 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide As a novel compound in research and development, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide requires a meticulo...
Author: BenchChem Technical Support Team. Date: February 2026
An Expert Guide to Personal Protective Equipment for Handling 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
As a novel compound in research and development, 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide requires a meticulous approach to laboratory safety. While a comprehensive, peer-reviewed safety profile for this specific molecule is not yet established, its structure—a brominated aromatic amide—provides a solid foundation for a robust hazard assessment. This guide synthesizes established safety protocols for analogous compounds and fundamental principles of chemical handling to provide a trusted framework for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to implement a self-validating system of protection that prioritizes safety and experimental integrity.
Understanding the Hazard Profile: A Predictive Assessment
The selection of appropriate Personal Protective Equipment (PPE) is dictated by a thorough understanding of a chemical's potential hazards and its routes of exposure. Based on the known risks of structurally similar brominated benzamides and aromatic amides, we can anticipate the following hazards for 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide:
Skin Irritation and Corrosion: Aromatic amides and brominated compounds can cause significant skin irritation upon contact.[1][2][3] Prolonged exposure may lead to more severe chemical burns.
Serious Eye Damage: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3]
Respiratory Tract Irritation: Inhalation of the compound, particularly as a dust or aerosol, may irritate the respiratory system.[2][4]
Harmful if Swallowed: Acute oral toxicity is a common hazard for this class of chemicals.[1][4][5]
The primary routes of exposure are dermal contact, eye contact, and inhalation. Therefore, the core of our PPE strategy is to create an impermeable barrier against these pathways.
The Hierarchy of Controls: Beyond PPE
Before detailing specific PPE, it is critical to recognize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.
Engineering Controls: All procedures involving 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide, from weighing to reaction quenching, must be performed within a certified chemical fume hood.[6][7] This is the primary method for preventing respiratory exposure.
Administrative Controls: Adherence to a well-defined Standard Operating Procedure (SOP) is non-negotiable. This includes proper training for all personnel, clear labeling of containers, and maintaining an uncluttered workspace to minimize the risk of spills.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy creates multiple barriers to exposure. The following components are mandatory when handling 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical splashes.
Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory.
Liquid Handling: When handling solutions, chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[8]
Elevated Risk Procedures: For tasks with a higher risk of splashing, such as transfers of large volumes or highly exothermic reactions, a face shield must be worn over chemical splash goggles.[8][9]
Hand Protection: The Critical Barrier
Gloves are the most direct point of contact with the chemical.
Glove Material: Due to the aromatic and halogenated nature of the compound, standard lightweight latex gloves are insufficient. Nitrile or neoprene gloves are recommended for their superior chemical resistance.[7] Aromatic hydrocarbons are known to attack many glove materials, so vigilance is key.[10]
Glove Thickness: The thicker the glove, the greater the chemical resistance. For incidental contact, a standard nitrile exam glove may suffice, but for extended work or direct immersion, heavier-duty gloves should be selected.
Double Gloving: Wearing two pairs of nitrile gloves is a highly recommended practice. This provides a backup barrier in case the outer glove is torn or compromised.
Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[11] If contact with the chemical occurs, remove the gloves immediately using the proper technique (see Section 5), wash your hands, and don fresh gloves. Never reuse disposable gloves.[8][12]
Body Protection
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required. It should have long sleeves with tight-fitting cuffs. The material should be cotton or a similar natural fiber, as synthetic materials like polyester can melt and adhere to the skin in a fire.[13]
Chemical Apron: For procedures involving significant splash risks, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Apparel and Footwear: Long pants and fully enclosed shoes are mandatory. The shoes must cover the entire foot and be made of a material that offers protection from spills.[7][8]
Respiratory Protection
When used within a fume hood, additional respiratory protection is typically not required. However, it becomes necessary if engineering controls are insufficient or during emergency situations.
Situational Use: A NIOSH-approved respirator with appropriate cartridges for organic vapors may be required for large-scale spill clean-up or if there is a failure of the primary engineering controls.[8][14]
Fit Testing and Training: Use of a respirator requires a formal respiratory protection program, including medical evaluation and annual fit testing, as mandated by OSHA.[8]
PPE Protocols for Specific Laboratory Operations
The level of PPE should be adapted to the specific risks of each procedure.
Laboratory Task
Minimum Required PPE
Rationale
Weighing Solid Compound
Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Protects against incidental skin contact with fine powder and potential eye exposure. All weighing of powders should be done in a fume hood or containment enclosure to prevent inhalation.
Preparing Solutions
Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield
Increased risk of splashes during solvent pouring and mixing. A face shield provides a broader area of protection.[8][9]
Running Chemical Reactions
Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Standard protection for controlled reactions within a fume hood. Assess the need for a face shield if the reaction is exothermic or has a potential for splashing.[6]
Work-up & Purification
Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Chemical-Resistant Apron
Involves larger volumes and transfers, increasing the splash hazard. The apron protects the torso from potential spills.
Small Spill Cleanup (<100 mL)
Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Shoe Covers
Confine the spill immediately.[1] Protects against direct contact during absorption and decontamination. Respiratory protection may be needed depending on the volatility and location.
Large Spill Cleanup (>100 mL)
Full Chemically Impervious Suit, SCBA or Respirator, Heavy-Duty Neoprene/Nitrile Gloves, Chemical Boots
This is an emergency situation requiring a specialized response. Evacuate the area and alert safety personnel.[7][9]
The PPE Lifecycle: Donning, Doffing, and Disposal
Cross-contamination during the removal of PPE is a common and preventable source of exposure. A strict, methodical procedure is essential.
Donning and Doffing Workflow
The sequence of putting on and taking off PPE is designed to minimize the transfer of contaminants from "dirty" PPE to your skin or clean areas.
Caption: Workflow for donning and doffing PPE to prevent cross-contamination.
Step-by-Step Doffing Protocol
Inspect: Before leaving the work area, inspect your outer gloves for any visible contamination.
Clean/Remove Outer Gloves: If grossly contaminated, clean the outer gloves. Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately.
Remove Lab Coat: Remove your lab coat by rolling it down your arms and turning it inside out to contain any contamination on the exterior.
Remove Goggles/Face Shield: Remove eye and face protection from the back to the front.
Remove Inner Gloves: Remove the final pair of gloves using the proper technique (glove-in-glove).
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[5][15]
Disposal Plan
All disposable PPE used when handling 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide must be considered hazardous waste.
Collection: Place all used gloves, disposable aprons, and contaminated wipes into a designated, clearly labeled hazardous waste container.[2][5]
Lab Coats: Non-disposable lab coats must be professionally laundered by a service familiar with handling chemically contaminated clothing. Do not take lab coats home.
Regulatory Compliance: All waste disposal must adhere to your institution's Environmental Health and Safety (EHS) guidelines as well as local and national regulations.[2][16]
By integrating these principles and protocols into your daily laboratory work, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
Gloves Chemical Resistance Chart. U.S. Plastic Corp. Available from: [Link]
Examples of PPE for Various Dangerous Goods Classes. Storemasta. Available from: [Link]
Bromine Safety Handbook. ICL Group. Available from: [Link]
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available from: [Link]
Chemical Resistance Reference Chart. Medicom. Available from: [Link]
Safety & Handling Guidelines for Bromine and Bromide Chemicals. Dolly Corporation. Available from: [Link]
OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Austin. Available from: [Link]
Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
Recommended PPE to handle chemicals. Bernardo Ecenarro (BESA). Available from: [Link]
Bromine Safety & Standard Operating Procedures. Standard Operating Procedure Template. Available from: [Link]
Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Dürr Dental. Available from: [Link]
Personal Protective Equipment (PPE) Guide – Chemical Resistance. New Mexico State University. Available from: [Link]
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Available from: [Link]
Reaction mass of N,N'-ethylenebis[N-methyl-2-[(1-oxo-9-octadecenyl)oxy] - Registration Dossier. European Chemicals Agency (ECHA). Available from: [Link]
Bromine Safety Fact Sheet. University of Wisconsin-Milwaukee. Available from: [Link]
Chemical Waste Management Guide. Auburn University. Available from: [Link]
4-bromobenzaldehyde 97% Material Safety Data Sheet. ScienceLab.com. Available from: [Link]
Recommendation on Chemical Resistance. Sempermed. Available from: [Link]/)